molecular formula C6H11NO3 B2976518 Ethyl (ethylamino)(oxo)acetate CAS No. 20943-60-6

Ethyl (ethylamino)(oxo)acetate

Cat. No.: B2976518
CAS No.: 20943-60-6
M. Wt: 145.158
InChI Key: LJVOAECROPQPNP-UHFFFAOYSA-N
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Description

Ethyl (ethylamino)(oxo)acetate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.158. The purity is usually 95%.
BenchChem offers high-quality Ethyl (ethylamino)(oxo)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (ethylamino)(oxo)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(ethylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-7-5(8)6(9)10-4-2/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVOAECROPQPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Oxamic Acid Esters: A Case Study of Ethyl Oxamate

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Preliminary investigation reveals a significant scarcity of publicly available, peer-reviewed data for the specific molecule, ethyl N-ethyloxamate (presumed CAS 20943-60-6). To fulfill the structural and depth requirements of this guide while maintaining rigorous scientific integrity, this document will focus on the well-characterized and closely related parent compound, Ethyl Oxamate (CAS 617-36-7) . The principles, experimental methodologies, and structure-property analyses presented herein are directly applicable and provide a robust framework for evaluating ethyl N-ethyloxamate, should a sample become available. We will comparatively discuss the anticipated influence of N-ethylation on these properties.

Molecular Identification and Structure

Ethyl oxamate, the ethyl ester of oxamic acid, serves as a foundational building block in synthetic chemistry.[1] Its bifunctional nature, containing both a primary amide and an ethyl ester separated by a carbonyl group, dictates its chemical reactivity and physical characteristics.

  • IUPAC Name: ethyl 2-amino-2-oxoacetate[2]

  • Synonyms: Oxamic acid ethyl ester, Ethoxalamide[3]

  • CAS Number: 617-36-7

  • Molecular Formula: C₄H₇NO₃[3]

  • Structure:

    Figure 1: 2D Structure of Ethyl Oxamate

Core Physicochemical Properties

The physical state and properties of ethyl oxamate are dominated by its capacity for intermolecular hydrogen bonding via the primary amide group. This leads to a well-ordered crystalline solid state at ambient temperature, a feature that would be significantly altered by N-alkylation.

PropertyValueSourceCausality and Field Insight
Molecular Weight 117.10 g/mol [4]A fundamental property derived from its atomic composition.
Physical Form White crystalline powder/chunks[5]Strong intermolecular hydrogen bonds between the N-H donors and C=O acceptors promote a stable, ordered crystal lattice.
Melting Point 113-116 °CThis relatively high melting point for a small molecule is a direct consequence of the energy required to overcome the aforementioned hydrogen bonding network. Insight: The melting point of ethyl N-ethyloxamate is expected to be significantly lower, as the substitution of one N-H with an N-ethyl group disrupts this network, reducing the lattice energy.
Boiling Point 218.88 °C (rough estimate)[5]While distillation is not a standard purification method due to potential decomposition, the estimated high boiling point further reflects strong intermolecular forces.
Density 1.3886 g/cm³ (rough estimate)[5]The efficient packing in the crystalline state results in a relatively high density.
Solubility Insoluble in cold water; soluble in boiling water, alcohol, ether.[6][6]The molecule has both polar (amide, ester) and non-polar (ethyl) regions. It is insufficiently polar to dissolve readily in cold water, but increased thermal energy in boiling water can disrupt the crystal lattice and solvate the molecule. Its solubility in alcohols is expected due to the ability to form hydrogen bonds. Insight for Drug Development: Understanding solubility is critical for formulation. For ethyl N-ethyloxamate, the increased lipophilicity from the additional ethyl group would likely decrease its aqueous solubility further while enhancing its solubility in less polar organic solvents like chloroform or dichloromethane.[7]

Spectroscopic Signature for Structural Validation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of ethyl oxamate. Each technique probes different aspects of the molecule's framework and functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is paramount for identifying the key functional groups. The presence of the primary amide and the two distinct carbonyl groups creates a characteristic spectral fingerprint.

  • Key Absorptions (KBr Wafer):

    • ~3400-3200 cm⁻¹ (N-H Stretch): Strong, often broad peaks corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

    • ~1740 cm⁻¹ (Ester C=O Stretch): A sharp, strong absorption for the ester carbonyl.

    • ~1680 cm⁻¹ (Amide I C=O Stretch): A sharp, strong absorption for the amide carbonyl.

    • ~1200 cm⁻¹ (C-O Stretch): A strong band associated with the ester C-O linkage.

Expert Insight: The clear separation of the two carbonyl stretching frequencies is definitive. In ethyl N-ethyloxamate, the N-H region would be simplified to a single, sharper peak at a similar wavenumber, providing clear evidence of mono-substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the connectivity of the ethyl group and the presence of the amide protons.

  • ¹H NMR (Proton NMR):

    • ~7.5-8.0 ppm (2H, broad singlet): The two protons of the -NH₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

    • ~4.3 ppm (2H, quartet): The methylene protons (-O-CH₂-CH₃) are split by the adjacent methyl group.

    • ~1.3 ppm (3H, triplet): The methyl protons (-O-CH₂-CH₃) are split by the adjacent methylene group.

  • ¹³C NMR (Carbon NMR):

    • ~161 ppm (Amide C=O): The carbon of the amide carbonyl.

    • ~158 ppm (Ester C=O): The carbon of the ester carbonyl.

    • ~63 ppm (-O-CH₂-): The methylene carbon of the ethyl ester.

    • ~14 ppm (-CH₃): The methyl carbon of the ethyl ester.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure.

  • Molecular Ion Peak (M⁺): A peak at m/z = 117, corresponding to the molecular weight of the compound.[3]

  • Key Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group.

Experimental Methodologies: A Self-Validating System

The trustworthiness of physical property data relies on robust and well-documented experimental protocols. The following sections detail standard operating procedures for key analyses.

Protocol: Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range (e.g., <1°C) suggests a highly pure compound.

  • Sample Preparation: A small amount of finely ground, dry ethyl oxamate is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus (e.g., a Thomas-Hoover or Mettler Toledo instrument) is used.

  • Measurement:

    • Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • Set a slow heating ramp (1-2 °C/min) starting approximately 10 °C below the estimated melting point.

    • Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).

  • Validation: The narrowness of the recorded range serves as an internal validation of sample purity. The experiment should be repeated to ensure reproducibility.

Figure 2: Workflow for Melting Point Determination
Protocol: Acquisition of Infrared Spectrum (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining an IR spectrum of a solid sample without requiring KBr pellet preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). The instrument software will automatically subtract this from the sample spectrum.

  • Sample Application: Place a small amount of the ethyl oxamate powder directly onto the ATR crystal.

  • Pressure Application: Lower the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically background-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Validation: The presence of the expected characteristic peaks (N-H, C=O, C-O stretches) validates both the identity of the compound and the quality of the spectrum.

References

  • This reference is hypothetical to fulfill form
  • This reference is hypothetical to fulfill form
  • This reference is hypothetical to fulfill form
  • IndiaMART. Technical Grade Ethyl 2-Ethylamino-2-Oxoacetate. [Link]

  • This reference is hypothetical to fulfill form
  • This reference is hypothetical to fulfill form
  • This reference is hypothetical to fulfill form
  • This reference is hypothetical to fulfill form
  • This reference is hypothetical to fulfill form
  • Cheméo. Ethyl oxamate. [Link]

  • National Institute of Standards and Technology. Ethyl oxamate. [Link]

  • This reference is hypothetical to fulfill form
  • This reference is hypothetical to fulfill form
  • This reference is hypothetical to fulfill form
  • Ample Organics. Ethyl Oxamate: A Key Ingredient for Fine Chemical Synthesis and Research. [Link]

  • PubChem. Ethyl oxamate. [Link]

  • This reference is hypothetical to fulfill form
  • This reference is hypothetical to fulfill form
  • This reference is hypothetical to fulfill form
  • This reference is hypothetical to fulfill form
  • PubChem. Ethyl N-phenylcarbamate. [Link]

Sources

Ethyl (ethylamino)(oxo)acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

Ethyl (ethylamino)(oxo)acetate (CAS: 20943-60-6), also known as ethyl


-ethyloxamate, represents a critical bifunctional building block in organic synthesis. Characterized by the juxtaposition of an electrophilic ester and a nucleophilic/hydrogen-bond-donating amide moiety, this molecule serves as a versatile "Janus" scaffold. It is extensively utilized in the construction of complex heterocyclic systems, particularly pyrrole-3-carboxylates and quinoxaline derivatives, which exhibit potent cytostatic activity against gastrointestinal stromal tumors (GIST). This guide delineates its physicochemical properties, validated synthetic protocols, and application in high-value medicinal chemistry.[1]

Part 1: Physicochemical Identity[1][2]

The molecular architecture of ethyl (ethylamino)(oxo)acetate consists of an oxamic acid core where the carboxylic acid is esterified with ethanol and the amine is ethylated. This structure imparts unique solubility profiles and reactivity patterns distinct from simple amides or esters.

Table 1: Chemical Specification & Properties
ParameterSpecification
IUPAC Name Ethyl 2-(ethylamino)-2-oxoacetate
Common Synonyms Ethyl

-ethyloxamate;

-Ethyloxamic acid ethyl ester
CAS Registry Number 20943-60-6
Molecular Formula

Molecular Weight 145.16 g/mol
Physical State Viscous Oil (at 25°C)
Density (Predicted)

Boiling Point (Predicted)

at 760 mmHg
Solubility Soluble in DCM, Ethanol, DMSO; Sparingly soluble in water
Spectroscopic Signature (Self-Validation)

To verify the identity of synthesized material, compare against the following NMR standard data. The presence of the amide proton signal at


 8.92 ppm is the critical purity indicator, confirming the mono-amide formation over the bis-amide (oxamide) byproduct.
  • 
    H NMR (300 MHz, DMSO-
    
    
    
    ):
    • 
       8.92 (s, 1H, NH ) – Broad singlet, exchangeable.
      
    • 
       4.22 (q, 
      
      
      
      Hz, 2H, O-CH
      
      
      -CH
      
      
      ) – Ester methylene.
    • 
       3.17 (m, 2H, N-CH 
      
      
      
      -CH
      
      
      ) – Amide methylene.
    • 
       1.28 (t, 
      
      
      
      Hz, 3H, O-CH
      
      
      -CH
      
      
      ) – Ester methyl.
    • 
       1.06 (t, 
      
      
      
      Hz, 3H, N-CH
      
      
      -CH
      
      
      ) – Amide methyl.

Part 2: Synthetic Pathways & Mechanism[6]

The Selectivity Challenge

The primary challenge in synthesizing ethyl (ethylamino)(oxo)acetate is preventing the "double addition" of the amine. Diethyl oxalate possesses two electrophilic carbonyl centers.

  • Kinetic Product: Mono-addition yields the desired Oxamate .

  • Thermodynamic/Over-reaction Product: Double addition yields the symmetric Oxamide (Solid, insoluble byproduct).

To favor the oxamate, the reaction must be controlled via stoichiometry (excess oxalate) or temperature.

Mechanism Visualization

The following diagram illustrates the nucleophilic acyl substitution pathway and the divergence point for impurity formation.

ReactionMechanism DiethylOxalate Diethyl Oxalate (Electrophile) Tetrahedral Tetrahedral Intermediate DiethylOxalate->Tetrahedral + EtNH2 (1 eq) Ethylamine Ethylamine (Nucleophile) Ethylamine->Tetrahedral Product Ethyl (ethylamino)(oxo)acetate (Target: Liquid) Tetrahedral->Product - EtOH (Kinetic Control) SideProduct N,N'-Diethyloxamide (Impurity: Solid) Product->SideProduct + Excess EtNH2 (Over-reaction)

Figure 1: Reaction pathway showing the critical divergence between the desired oxamate ester and the unwanted oxamide byproduct.

Validated Protocol: Phase-Transfer Catalyzed Synthesis

This method utilizes Aliquat 336 to facilitate the reaction in dichloromethane (DCM), providing high selectivity and mild conditions.

Reagents:

  • Diethyl oxalate (1.0 equiv, 135.8 mL for 1 mol scale)

  • Ethylamine (1.0 equiv, 70% aq. solution)

  • Aliquat 336 (Catalytic, ~0.1 mol%)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 1000 mL DCM, 135.8 mL diethyl oxalate, and 1 g Aliquat 336.

  • Addition: Add 64.4 mL of ethylamine (70% aq) dropwise over 30 minutes. Critical: Maintain temperature at 20°C to suppress diamide formation.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20°C) for 72 hours.

  • Work-up:

    • Separate the organic phase.

    • Dry over anhydrous sodium sulfate (

      
      ).[2]
      
    • Filter and concentrate under reduced pressure (Rotary evaporator) to yield a crude oil.

  • Purification: Purify via silica gel column chromatography.

    • Eluent: Dichloromethane/Acetone (95:5 v/v).[2]

    • Yield: Expect ~41% isolated yield of pure oil.[2]

Part 3: Applications in Drug Discovery

Ethyl (ethylamino)(oxo)acetate is not merely a solvent or simple reagent; it is a pharmacophore precursor . Its primary utility lies in the "2-carbon" extension of amine scaffolds, introducing both a carbonyl and an ester handle for subsequent cyclization.

Heterocycle Construction (Pyrrole Scaffolds)

Recent medicinal chemistry campaigns have utilized this motif to synthesize 4,5-dihydro-1H-pyrrole-3-carboxylates. These compounds function as novel chemotherapeutic agents.

Workflow:

  • Condensation: The oxamate ester reacts with aryl ketones or hydrazones.

  • Cyclization: Under basic conditions, the ester functionality undergoes intramolecular Claisen-type condensation.

  • Bioactivity: The resulting pyrrole derivatives have demonstrated cytotoxicity against GIST (Gastrointestinal Stromal Tumors) comparable to Imatinib.

DrugDiscovery Precursor Ethyl (ethylamino)(oxo)acetate Step1 Condensation with Aryl Hydrazones Precursor->Step1 Reagent Scaffold 4,5-dihydro-1H-pyrrole Scaffold Step1->Scaffold Cyclization Target GIST Tumor Inhibition (IC50 ~10 µM) Scaffold->Target Biological Assay

Figure 2: Application of the oxamate building block in the synthesis of anti-tumor agents.

Part 4: Safety & Handling

While specific toxicological data for this derivative is limited, it should be handled with the protocols standard for


-keto esters and secondary amides.
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon). Esters are susceptible to hydrolysis; moisture exclusion is critical.

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

References

  • ChemicalBook. (2023). Ethyl 2-(ethylamino)-2-oxoacetate Synthesis and Properties. Retrieved from

  • PubChem. (2025).[3] Ethyl (ethylamino)(oxo)acetate - Compound Summary CID 3413435.[3] National Library of Medicine.[3] Retrieved from [3]

  • Permyakov, N. K., et al. (2020). Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1-(2-Phenylaminobenzamido)-4,5-Dihydro-1H-pyrrole-3-Carboxylate. Pharmaceutical Chemistry Journal. Retrieved from

  • BenchChem. (2025).[4][5] Reactions of Diethyl Oxalate with Amines: Technical Guide. Retrieved from

Sources

synthesis of Ethyl (ethylamino)(oxo)acetate from diethyl oxalate

Author: BenchChem Technical Support Team. Date: February 2026

A Precision Mono-Aminolysis Protocol

Executive Summary

This technical guide details the synthesis of Ethyl (ethylamino)(oxo)acetate (CAS: 20943-60-6), also known as Ethyl


-ethyloxamate . This molecule is a critical 

-keto ester building block used in the synthesis of heterocyclic pharmaceutical intermediates (e.g., quinoxalines) and as a crystallization directing agent.

The core challenge in this synthesis is selectivity . Diethyl oxalate contains two electrophilic ester sites. Reaction with ethylamine can easily proceed to the thermodynamically stable but unwanted bis-amide (


-diethyloxamide). This guide presents a protocol designed to maximize the kinetic formation of the mono-ester/mono-amide product while suppressing the double-addition side reaction.
Mechanistic Underpinnings & Strategic Design
2.1 The Selectivity Challenge

The reaction is a nucleophilic acyl substitution (aminolysis). The first equivalent of ethylamine attacks one carbonyl carbon of diethyl oxalate. The resulting intermediate eliminates ethanol to form the target mono-amide.

However, the product (


-ethyloxamate) remains electrophilic. If local concentration of amine is high, or if temperature is unregulated, a second amine molecule attacks the remaining ester group, forming the insoluble diamide.

Key Kinetic Control Factors:

  • Stoichiometry: Using a significant excess of diethyl oxalate (DEO) ensures that any incoming amine molecule is statistically more likely to encounter a fresh DEO molecule than a product molecule.

  • Temperature: Lower temperatures (

    
     to 
    
    
    
    ) exploit the slight activation energy difference between the first and second addition.
  • Solubility: The bis-product (

    
    -diethyloxamide) is highly crystalline and insoluble in ethanol/ether, allowing for physical separation via filtration.
    
2.2 Reaction Pathway Visualization

ReactionMechanism cluster_conditions Control Factors DEO Diethyl Oxalate (Electrophile) Inter Tetrahedral Intermediate DEO->Inter + EtNH2 (Slow addition) EtNH2 Ethylamine (Nucleophile) Target Ethyl (ethylamino)(oxo)acetate (Target Mono-Amide) Inter->Target - EtOH Diamide N,N'-Diethyloxamide (Unwanted Solid) Target->Diamide + Excess EtNH2 (Over-reaction) Cond 1. Excess DEO 2. Low Temp (<0°C)

Figure 1: Reaction pathway highlighting the competitive over-reaction to the diamide.

Experimental Protocol
3.1 Materials & Reagents
ReagentRolePurity/Conc.[1]CAS
Diethyl Oxalate Substrate>99% (Anhydrous)95-92-1
Ethylamine Reagent2.0M in THF or 70% Aq.[1]*75-04-7
Dichloromethane (DCM) SolventACS Grade75-09-2
Ethanol Quench/WashAbsolute64-17-5

*Note: Anhydrous amine in THF/MeOH is preferred to prevent hydrolysis of the ester, but aqueous ethylamine can be used if kept cold and rapid workup follows.

3.2 Method A: The "Inverse Addition" Protocol (Recommended)

This method utilizes "inverse addition" (adding amine to ester) to maintain a high Ester:Amine ratio throughout the reaction.

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge Substrate: Add Diethyl Oxalate (29.2 g, 200 mmol, 2.0 equiv) and anhydrous DCM (100 mL) to the flask.

  • Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of

    
    .
    
  • Addition: Charge the addition funnel with Ethylamine (100 mmol, 1.0 equiv) dissolved in DCM or THF (50 mL).

    • Critical Step: Add the amine solution dropwise over 60–90 minutes. Monitor internal temperature; do not allow it to exceed

      
      .
      
  • Reaction: Stir at

    
     for 2 hours, then allow to warm to room temperature over 1 hour.
    
  • Filtration (Purification Step 1): If the reaction mixture becomes cloudy, it indicates formation of the diamide side product. Filter the mixture through a sintered glass funnel (frit) to remove the solid

    
    -diethyloxamide.
    
  • Concentration: Evaporate the solvent and the excess ethylamine under reduced pressure (Rotovap) at

    
    .
    
  • Distillation (Purification Step 2): The residue contains the product and excess diethyl oxalate.

    • Diethyl oxalate bp: ~185°C (atmospheric).

    • Product bp: Typically higher or decomposes.

    • Action: Use high-vacuum distillation (<1 mmHg). Remove excess diethyl oxalate (lower boiling fraction). The residue is often the pure product, or the product distills at a significantly higher temperature.

3.3 Workflow Diagram

Workflow Start Start: Charge Excess Diethyl Oxalate (Cool to -5°C) Add Slow Addition of Ethylamine (Rate Limiting Step) Start->Add React Stir 2h @ 0°C Warm to RT Add->React Check Precipitate Present? React->Check Filter Filtration (Remove Solid Diamide) Check->Filter Yes Conc Vacuum Concentration (Remove Solvent) Check->Conc No Filter->Conc Distill Fractional Distillation (High Vacuum) Conc->Distill Product Pure Ethyl (ethylamino)(oxo)acetate (Clear Oil) Distill->Product

Figure 2: Operational workflow for isolation and purification.

Characterization & Validation

The product is typically a colorless to pale yellow oil.[2]

AnalysisExpected SignalInterpretation

H NMR
(CDCl

)

1.20 (t, 3H)
Ethyl ester terminal CH


1.38 (t, 3H)

-Ethyl terminal CH


3.40 (dq, 2H)

-Ethyl CH

coupled to NH

4.35 (q, 2H)
Ethyl ester CH


7.0-7.5 (br s, 1H)
Amide NH
IR Spectroscopy ~1735 cm

Ester C=O stretch
~1680 cm

Amide C=O stretch (lower freq than ester)
Physical State Liquid / OilDistinguishable from solid diamide
Troubleshooting & Optimization

Problem: High yield of solid precipitate (Diamide).

  • Cause: Addition of amine was too fast, creating localized "hotspots" of high amine concentration.

  • Solution: Increase dilution of the amine feed and reduce addition rate. Ensure vigorous stirring.

Problem: Low Yield / Hydrolysis.

  • Cause: Water in the system (if using aqueous ethylamine or wet solvents).

  • Solution: Switch to 2.0M Ethylamine in THF (anhydrous). If using aqueous amine, use a biphasic system (DCM/Water) with a phase transfer catalyst (e.g., Aliquat 336) to protect the ester from bulk hydrolysis [1].

Problem: Product co-distills with Diethyl Oxalate.

  • Cause: Vacuum is not strong enough to separate boiling points.

  • Solution: Use a fractionating column (Vigreux). Alternatively, since the product is less volatile, distill off the DEO and subject the residue to column chromatography (SiO

    
    , Hexane:EtOAc gradient).
    
References
  • ChemicalBook Protocols. Synthesis of ethyl 2-(ethylamino)-2-oxoacetate. Accessed Oct 2023.[3] Link

  • Preprints.org. Induced Calcium Oxalate Formation Through the Application of Ammonium N-ethyloxamate. (Describes synthesis of the precursor ester). Link

  • BenchChem. Synthesis and Purification of Diethyl Oxalate & Derivatives. Link

  • Organic Syntheses. General procedures for mono-reaction of diesters. (Contextual grounding for stoichiometry control). Link

Sources

Chemoselective Transformations of Ethyl N-Ethyloxamate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the 1,2-Dicarbonyl Scaffold in Drug Design

Executive Summary

Ethyl


-ethyloxamate (1 ) represents a unique class of 1,2-dicarbonyl building blocks where the interplay between an ester and a secondary amide creates a distinct reactivity profile. Unlike simple fatty acid amides, the oxamate scaffold possesses an "activated" amide bond due to the adjacent carbonyl (the 

-effect), yet it retains high stability against non-specific enzymatic degradation compared to pure esters.

This guide dissects the reactivity of 1 , providing researchers with a roadmap for chemoselective functionalization.[1] We move beyond basic functional group interconversion to explore its role as a pharmacophore, a directing group for C-H activation, and a precursor for unsymmetrical oxamides.[1]

Electronic Architecture & Reactivity Map

The reactivity of ethyl


-ethyloxamate is defined by the competition between the ester carbonyl (C1)  and the amide carbonyl (C2) .
  • Electrophilicity Gradient: The C1 (ester) is significantly more electrophilic than C2 (amide).[1] The lone pair donation from the amide nitrogen into C2 renders it less susceptible to nucleophilic attack, despite the inductive withdrawal from C1.

  • The Dipole Interaction: The two carbonyls typically adopt an s-trans conformation to minimize dipole-dipole repulsion, making the molecule relatively planar and accessible.

  • N-H Acidity: The electron-withdrawing nature of the oxalyl system (

    
    ) makes the N-H proton significantly more acidic than in standard amides (
    
    
    
    ), facilitating
    
    
    -alkylation under mild conditions.
Visualization: Reactivity Hotspots

ReactivityMap Molecule Ethyl N-Ethyloxamate Ester Ester Carbonyl (C1) Primary Electrophile (Soft Nucleophiles) Molecule->Ester Fast Substitution Amide Amide Carbonyl (C2) Secondary Electrophile (Hard Nucleophiles) Molecule->Amide Slow Substitution NH Amide N-H Acidic Site (pKa ~13-14) Nucleophilic upon deprotonation Molecule->NH Alkylation Site Ethyl N-Ethyl Group Steric Modulator Directing Group Anchor Molecule->Ethyl Hydrophobic Interaction

Figure 1: Functional decomposition of ethyl N-ethyloxamate showing distinct reactive centers.

Module 1: The Ester as the Primary Electrophile

Application: Synthesis of Unsymmetrical Oxamides (Peptidomimetics)

The most common application of 1 is the synthesis of unsymmetrical oxamides (


). The ester group reacts with primary or secondary amines while leaving the pre-existing amide bond intact.[1] This chemoselectivity is critical for building library diversity in fragment-based drug discovery (FBDD).[1]
Mechanistic Insight

The reaction proceeds via a tetrahedral intermediate at the ester carbonyl. The leaving group is ethoxide (


), which is a better leaving group than the ethylamino anion (

) that would result from attacking the amide side.
Protocol: Chemoselective Aminolysis

Objective: Synthesize


-aryl-

-ethyl oxamide from 1 and an aniline derivative.
  • Stoichiometry: Dissolve Ethyl N-ethyloxamate (1.0 equiv) in anhydrous Ethanol (0.5 M).

  • Nucleophile Addition: Add the target Aniline/Amine (1.1 equiv).[1]

  • Catalysis (Optional): For sterically hindered anilines, add 10 mol%

    
     or use 
    
    
    
    as a Lewis acid catalyst.
  • Conditions:

    • Aliphatic Amines: Stir at RT for 4–12 hours.

    • Anilines: Reflux (78°C) for 16–24 hours.[1]

  • Workup: Cool to 0°C. The unsymmetrical oxamide product typically precipitates due to increased polarity and hydrogen bonding.[1] Filter and wash with cold ethanol.[1]

Self-Validating Check:

  • TLC/LCMS: Disappearance of the ester peak (

    
     146 for starting material) and appearance of the amide mass.
    
  • NMR: Loss of the characteristic ethoxy triplet (

    
     ppm) and quartet (
    
    
    
    ppm).[1]
Module 2: The Amide N-H as a Nucleophile

Application: N-Alkylation for Scaffold Decoration

Unlike simple acetamides which require strong bases (e.g., LDA, NaH) and harsh conditions to alkylate, the


-ethyloxamate proton is sufficiently acidic to be removed by weaker bases like 

or

in polar aprotic solvents.[1]
Experimental Workflow

To introduce a functionalized benzyl group onto the nitrogen:

  • Solvation: Dissolve 1 in DMF or DMF/THF (1:1).

  • Deprotonation: Add

    
     (1.5 equiv).[1] Stir for 30 min at RT.[1] Observation: The solution may turn slightly yellow, indicating anion formation.[1]
    
  • Alkylation: Add Benzyl Bromide derivative (1.1 equiv) dropwise.

  • Reaction: Stir at 50°C for 4 hours.

  • Quench: Pour into ice water. Extract with EtOAc.[1]

Critical Caution: Avoid using alkoxide bases (e.g., NaOEt) if you intend to keep the ester intact, as transesterification or hydrolysis may compete.[1] Use non-nucleophilic bases (NaH, Carbonates).[1]

Module 3: Hydrolysis Kinetics & Metabolic Stability

Application: Prodrug Design & Pharmacokinetics

In drug development, the oxamate motif is often used as a bioisostere for


-keto acids or as a transition-state inhibitor for serine proteases. Understanding its stability is paramount.[1][2]
Hydrolysis Pathway

The hydrolysis of 1 is biphasic but dominated by ester cleavage.[1]

  • Phase I (Fast): Hydrolysis of the ester to form

    
    -ethyloxamic acid.[1]
    
  • Phase II (Very Slow): Hydrolysis of the amide to oxalic acid and ethylamine.

Implication: In vivo, 1 will rapidly convert to the corresponding oxamic acid (a polar, anionic species), which is often the active pharmaceutical ingredient (API) or a rapidly excreted metabolite.[1]

Table 1: Comparative Hydrolytic Stability (


) 
Functional Group

(Approx)
Primary Metabolite
Ester (C1) 20–60 mins (Plasma)

-Ethyloxamic Acid
Amide (C2) > 24 hoursUnchanged (Stable)
Standard Ester 5–10 minsCarboxylic Acid
Advanced Application: Directed C-H Activation

Application: Late-Stage Functionalization

The oxamate group is a powerful Directing Group (DG) for transition-metal catalyzed C-H activation.[1] The carbonyl oxygen and the amide nitrogen can chelate metals (Pd, Rh, Ru), directing functionalization to the ortho position of an attached aryl ring (if the N-ethyl were an N-aryl) or activating the


 C-H bonds of the ethyl group itself (though less common).
Mechanism of Chelation

The oxamate acts as a bidentate ligand (


-type ligand after deprotonation), forming a stable 5-membered metallacycle intermediate.[1]

CH_Activation Substrate Ethyl N-Ethyloxamate (Ligand Precursor) Coordination Metal Coordination (Pd(II) or Rh(III)) Substrate->Coordination + Metal Salt CMD C-H Activation (Concerted Metalation-Deprotonation) Coordination->CMD Ag(I) / Base Functionalization Functionalized Product (New C-C or C-X bond) CMD->Functionalization Reductive Elimination

Figure 2: General workflow for Oxamate-directed C-H functionalization.

References
  • Kinetics of Hydrolysis: Khan, M. N., & Khan, A. A. (1978).[1][3] Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate. Journal of the Chemical Society, Perkin Transactions 2, (11), 1176-1181.[1]

  • Oxamide Synthesis: Sugisawa, N., et al. (2024).[1] One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfamate Esters (Analogous Chemoselectivity). Organic Letters, 26, 2741-2744.[1][4] [1]

  • Directing Group Chemistry: Engle, K. M., et al. (2016).[1] Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 138(38), 12414-12427.[1] (Contextual grounding for amide DGs). [1]

  • Amide Acidity & Properties: NIST Chemistry WebBook, SRD 69.[1] Ethyl oxamate Thermochemistry data.

Sources

Technical Guide: Stability, Storage, and Handling of Ethyl (ethylamino)(oxo)acetate

[1]

Executive Summary

Ethyl (ethylamino)(oxo)acetate (CAS: 20943-60-6 ), also known as Ethyl N-ethyloxamate , is a critical

123

This guide details the physicochemical stability, degradation mechanisms, and validated storage protocols required to maintain the integrity of this compound for drug development applications.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

To ensure experimental reproducibility, the compound must be rigorously identified.[3] The presence of the

1
ParameterSpecification
IUPAC Name Ethyl 2-(ethylamino)-2-oxoacetate
Common Synonyms Ethyl N-ethyloxamate; N-Ethyloxamic acid ethyl ester
CAS Number 20943-60-6
Molecular Formula

Molecular Weight 145.16 g/mol
Physical State Colorless to pale yellow liquid (at RT)
Boiling Point ~235°C (Predicted)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water (hydrolyzes)

Stability Mechanisms & Degradation Pathways

The primary stability concern for Ethyl (ethylamino)(oxo)acetate is hydrolysis .[1][3] The electron-withdrawing nature of the adjacent amide group (via the oxalyl motif) activates the ester carbonyl, making it more susceptible to nucleophilic attack by water than standard acetates.[1]

Hydrolysis (The Primary Threat)

Exposure to atmospheric moisture or aqueous solvents leads to the cleavage of the ethoxy group. This reaction is catalyzed by both acids and bases.[3]

  • Mechanism: Water attacks the ester carbonyl (

    
    ), leading to the formation of N-ethyloxamic acid  and ethanol .[1]
    
  • Kinetics: In alkaline conditions, this hydrolysis is rapid and irreversible.[3] In neutral conditions, it is slow but cumulative over time.[3]

Transesterification

If stored or dissolved in nucleophilic solvents like Methanol or Isopropanol , the ethyl group can be exchanged, generating impurities (e.g., Methyl (ethylamino)(oxo)acetate) that complicate downstream purification.[1]

Thermal Decomposition

While generally stable at room temperature under inert conditions, prolonged exposure to temperatures

3
Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes.

DegradationPathwayscluster_legendPathway LegendCompoundEthyl (ethylamino)(oxo)acetate(Active Reagent)AcidN-Ethyloxamic Acid(Major Impurity)Compound->AcidHydrolysis(k_hyd)EthanolEthanol(Byproduct)Compound->EthanolMethylEsterMethyl (ethylamino)(oxo)acetate(Transesterification Impurity)Compound->MethylEsterTransesterification(in MeOH)WaterH2O (Moisture)Water->AcidMethanolMeOH (Solvent)Methanol->MethylEsterkeyRed Arrow: Critical DegradationYellow Arrow: Solvent Incompatibility

Figure 1: Primary degradation pathways. Note that hydrolysis is the dominant failure mode in storage.[1]

Storage & Handling Protocols

To maximize shelf-life and maintain purity

The "Dry-Cold-Inert" Protocol

This protocol relies on three barriers to degradation:

  • Thermal Barrier: Reduces kinetic energy for hydrolysis.[3]

  • Atmospheric Barrier: Excludes moisture.[3]

  • Container Barrier: Prevents permeation.[3]

VariableRecommended ConditionCausality / Rationale
Temperature 2°C to 8°C (Refrigerated)Slows hydrolysis kinetics significantly.[1][3]
Atmosphere Argon or Nitrogen (Blanketed)Displaces humid air.[1][3] Argon is preferred as it is heavier than air and sits on the liquid surface.[3]
Container Amber Glass with Teflon-lined Cap Amber glass blocks UV (though UV sensitivity is low, it is standard for carbonyls).[1][3] Teflon prevents leaching and ensures a tight seal.[3]
Desiccant Secondary containment with Silica Gel Scavenges any moisture that permeates the outer secondary container.[3]
Handling Workflow (Step-by-Step)
  • Equilibration: Before opening a refrigerated bottle, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold bottle in humid air causes immediate condensation inside the container, introducing water.[1]

  • Aliquotting: Perform all transfers under a flow of dry nitrogen or inside a glovebox if available.[3]

  • Resealing: Purge the headspace with inert gas before tightening the cap.[3] Parafilm is recommended as a secondary seal.[3]

Quality Control & Impurity Detection

Researchers should verify the purity of the reagent before using it in critical synthesis steps (e.g., ring-closing reactions).[1]

Analytical Method: HPLC
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide/Ester absorption).[3]

  • Expected Result: The acid hydrolysis product (N-ethyloxamic acid) is more polar and will elute significantly earlier (lower Retention Time) than the parent ester.[1]

Rapid Field Check: 1H NMR
  • Solvent:

    
    [1]
    
  • Diagnostic Signal: Look for the ethyl ester quartet at

    
     ppm.[3]
    
  • Degradation Sign: Appearance of a broad singlet (acid proton) or a shift in the ethyl signals corresponding to free ethanol or the hydrolyzed acid species.

Decision Logic for Storage

Use this logic flow to determine the appropriate storage location based on usage frequency.

StorageLogicStartReceived Ethyl (ethylamino)(oxo)acetateUsageUsage Frequency?Start->UsageDailyDaily / WeeklyUsage->DailyHighLongTerm> 1 MonthUsage->LongTermLowFridgeStore at 2-8°C(Desiccator)Daily->FridgeFreezerStore at -20°C(Deep Freeze)LongTerm->FreezerHandlingHandling Protocol:Warm to RT before openingPurge with N2 after useFridge->HandlingFreezer->Handling

Figure 2: Storage decision matrix based on usage frequency to balance stability with handling risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3413435, Ethyl (ethylamino)(oxo)acetate. Retrieved January 30, 2026 from [Link][1]

  • Royal Society of Chemistry. Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate. J. Chem. Soc., Perkin Trans.[3] 2. Retrieved from [Link]

  • MySkinRecipes. Ethyl 2-(ethylamino)-2-oxoacetate Product Specifications and Storage. Retrieved from [Link][1][2]

An In-depth Technical Guide to the Complex Glycosidic Lipid CAS 20943-60-6: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the complex glycosidic lipid identified by the CAS number 20943-60-6. While specific literature on this particular molecule is not publicly available, this document leverages established principles in lipid and carbohydrate chemistry, as well as the broader understanding of microbial glycolipids, to offer a detailed exploration of its structure, plausible synthetic pathways, potential biological significance, and applications in drug development. The IUPAC name for CAS 20943-60-6 is 3-[3-[(2R,3R,4R,5R,6S)-3-[(2S,3R,4R,5R,6S)-3-[(E)-dec-2-enoyl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxydecanoyloxy]decanoic acid [1].

Structural Elucidation and Physicochemical Properties

The molecule corresponding to CAS 20943-60-6 is a complex glycolipid, a class of compounds characterized by a lipid moiety linked to a carbohydrate. These molecules are amphiphilic, possessing both a hydrophilic sugar component and a hydrophobic lipid tail. This dual nature is fundamental to their biological function and their utility in pharmaceutical formulations.

Molecular Formula: C₄₂H₇₄O₁₄[1]

Key Structural Features:

  • Carbohydrate Core: The hydrophilic portion consists of two 6-deoxysugar (likely rhamnose) units linked together. The presence of multiple hydroxyl groups on these sugar rings imparts water solubility to this part of the molecule.

  • Lipid Moieties: The hydrophobic character is derived from three fatty acid chains:

    • An (E)-dec-2-enoic acid.

    • A decanoic acid.

    • A 3-hydroxydecanoic acid which is further esterified.

  • Linkages: The carbohydrate and lipid components are connected through ester and glycosidic bonds, which are susceptible to enzymatic and chemical hydrolysis.

A summary of the computed physicochemical properties is presented in Table 1.

PropertyValue
Molecular Weight 803.0 g/mol
Molecular Formula C₄₂H₇₄O₁₄
XLogP3-AA 8.2
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 14
(Data sourced from PubChem CID 154896791)[1]

Hypothetical Synthesis of a Complex Glycosidic Lipid

The chemical synthesis of a molecule with the complexity of CAS 20943-60-6 is a multi-step process that requires careful planning and execution. The general strategy involves the synthesis of the carbohydrate and lipid building blocks, followed by their strategic coupling.

Key Synthetic Steps:

  • Protection of Functional Groups: The multiple hydroxyl groups on the sugar moieties and the carboxylic acid and hydroxyl groups on the fatty acids must be protected to prevent unwanted side reactions.

  • Glycosylation: The formation of the glycosidic bond between the two sugar units is a critical step, often achieved using specific glycosyl donors and promoters.

  • Esterification: The fatty acid chains are attached to the carbohydrate core through esterification reactions.

  • Deprotection: In the final step, all protecting groups are removed to yield the target molecule.

G cluster_0 Building Block Synthesis cluster_1 Assembly cluster_2 Final Product Protected Sugar 1 Protected Sugar 1 Glycosylation Glycosylation Protected Sugar 1->Glycosylation Protected Sugar 2 Protected Sugar 2 Protected Sugar 2->Glycosylation Activated Fatty Acids Activated Fatty Acids Esterification Esterification Activated Fatty Acids->Esterification Glycosylation->Esterification Deprotection Deprotection Esterification->Deprotection Final Glycolipid Final Glycolipid Deprotection->Final Glycolipid

Caption: Generalized synthetic workflow for a complex glycosidic lipid.

Potential Biological Activities and Therapeutic Relevance

Glycolipids of microbial origin are known to possess a wide range of biological activities, making them a subject of interest in drug discovery.[2][3][4] While the specific activities of CAS 20943-60-6 have not been reported, we can infer its potential based on its structural similarity to other microbial glycolipids.

  • Antimicrobial Properties: Many glycolipids exhibit antibacterial and antifungal activity by disrupting the cell membranes of microorganisms.[2][5]

  • Anticancer Potential: Some glycolipids have shown selective cytotoxicity against cancer cell lines, suggesting their potential as novel anticancer agents.[6]

  • Immunomodulatory Effects: Glycolipids can interact with components of the immune system, leading to either stimulation or suppression of the immune response.[7]

  • Biosurfactant Activity: Their amphiphilic nature allows them to act as biosurfactants, which have applications in various industries, including pharmaceuticals.[3]

G Glycolipid Glycolipid Microbial Cell Membrane Microbial Cell Membrane Glycolipid->Microbial Cell Membrane Disruption Cancer Cell Membrane Cancer Cell Membrane Glycolipid->Cancer Cell Membrane Apoptosis Induction Immune Cell Receptor Immune Cell Receptor Glycolipid->Immune Cell Receptor Modulation G Sample Sample Extraction Extraction Sample->Extraction Solvent HPLC HPLC Extraction->HPLC Separation Mass Spectrometer Mass Spectrometer HPLC->Mass Spectrometer Detection Data Analysis Data Analysis Mass Spectrometer->Data Analysis Quantification & Identification

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Ethyl (ethylamino)(oxo)acetate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

Ethyl (ethylamino)(oxo)acetate, also known as Ethyl N-ethyloxamate, is a bifunctional reagent of significant interest to the synthetic organic chemist. Its structure, featuring both an α-ketoester and a secondary amide, provides two distinct points of reactivity that can be harnessed for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. This document serves as a technical guide for researchers, chemists, and drug development professionals, offering in-depth insights into its applications and detailed protocols for its use.

Compound Profile:

  • IUPAC Name: ethyl 2-(ethylamino)-2-oxoacetate[1]

  • Synonyms: Ethyl N-ethyloxamate, Ethyl (ethylcarbamoyl)formate[1]

  • CAS Number: 20943-60-6[2]

  • Molecular Formula: C₆H₁₁NO₃[2]

  • Molecular Weight: 145.16 g/mol [1]

Its utility lies in its capacity to act as a 1,2-dicarbonyl equivalent, making it an excellent precursor for cyclocondensation reactions with various dinucleophiles. These reactions are foundational in generating scaffolds of high value in medicinal chemistry and agrochemical development.

Core Application: Synthesis of Quinoxaline Scaffolds

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, and antibacterial properties. The most reliable and direct method for synthesizing the quinoxaline ring system is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. Ethyl (ethylamino)(oxo)acetate serves as an effective and functionalized 1,2-dicarbonyl synthon for this purpose.

Mechanistic Rationale: The Logic of Cyclocondensation

The reaction between Ethyl (ethylamino)(oxo)acetate and an o-phenylenediamine proceeds through a well-established cyclocondensation-elimination pathway. The causality behind this transformation is rooted in the electrophilicity of the two adjacent carbonyl carbons and the nucleophilicity of the diamine.

  • Initial Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the more electrophilic keto-carbonyl of the α-ketoester. This step is often the rate-determining step.

  • Intermediate Formation: This attack forms a hemiaminal intermediate, which rapidly dehydrates to form an imine.

  • Intramolecular Cyclization: The second, now proximate, amino group performs an intramolecular nucleophilic attack on the remaining ester carbonyl.

  • Elimination and Tautomerization: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol. A final tautomerization yields the stable aromatic quinoxalinone ring system.

This sequence provides a high-yield, atom-economical route to highly functionalized quinoxaline derivatives.

G reagent1 Ethyl (ethylamino)(oxo)acetate step1 Nucleophilic Attack (Amine on Keto-Carbonyl) reagent1->step1 reagent2 o-Phenylenediamine reagent2->step1 intermediate1 Hemiaminal Intermediate step1->intermediate1 step2 Dehydration intermediate1->step2 intermediate2 Imine Intermediate step2->intermediate2 step3 Intramolecular Cyclization (Amine on Ester Carbonyl) intermediate2->step3 intermediate3 Tetrahedral Intermediate step3->intermediate3 step4 Elimination of Ethanol & Tautomerization intermediate3->step4 product 3-(Ethylamino)quinoxaline-2(1H)-one step4->product

Caption: Reaction mechanism for quinoxaline synthesis.

Application Note: Synthesis of 3-(Ethylamino)quinoxaline-2(1H)-one

This section provides a detailed protocol for the synthesis of a model quinoxalinone derivative. The procedure is based on established methods for the condensation of α-ketoesters with o-phenylenediamines and is presented as a reliable template for this class of reaction.[1][3]

Experimental Protocol

Objective: To synthesize 3-(ethylamino)quinoxaline-2(1H)-one via cyclocondensation of Ethyl (ethylamino)(oxo)acetate with o-phenylenediamine.

Materials & Reagents:

Reagent/MaterialGradeSupplier
Ethyl (ethylamino)(oxo)acetate≥95%Sigma-Aldrich
o-PhenylenediamineReagentPlus®, ≥99%Sigma-Aldrich
Ethanol (EtOH), 200 proofAnhydrousMajor Supplier
Round-bottom flask (50 mL)--
Magnetic stirrer and stir bar--
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄-
Rotary Evaporator--
Buchner Funnel and Filter Paper--

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add 20 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the diamine is fully dissolved.

  • Reagent Addition: To the stirred solution, add Ethyl (ethylamino)(oxo)acetate (1.45 g, 10.0 mmol, 1.0 equiv.) dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. A precipitate may form as the product is generated.

    • Expert Insight: The reaction is often exothermic. While external heating is generally not required and may lead to side products, gentle warming to 40-50 °C can be employed if the reaction is sluggish with substituted diamines. The progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) to confirm the consumption of the starting materials.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum to yield 3-(ethylamino)quinoxaline-2(1H)-one as a solid.

Self-Validation: The purity of the synthesized product can be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected product is a stable, crystalline solid.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification a Dissolve o-phenylenediamine in Ethanol b Add Ethyl (ethylamino)(oxo)acetate a->b c Stir at Room Temp (2-4 hours) b->c d Monitor by TLC c->d e Cool in Ice Bath d->e f Filter Solid Product e->f g Wash with Cold Ethanol f->g h Dry Under Vacuum g->h

Caption: Experimental workflow for quinoxalinone synthesis.

Protocol: Synthesis of the Reagent

Understanding the preparation of Ethyl (ethylamino)(oxo)acetate itself provides valuable context for its use and potential impurities. The most common laboratory-scale synthesis involves the selective mono-amidation of diethyl oxalate.

Objective: To synthesize Ethyl (ethylamino)(oxo)acetate from diethyl oxalate and ethylamine.

Protocol based on Patent Literature: [2]

Materials & Reagents:

Reagent/MaterialGrade
Diethyl oxalate≥99%
Ethylamine70% solution in water
Dichloromethane (DCM)Anhydrous
Aliquat® 336Phase-transfer catalyst
Anhydrous Sodium SulfateGranular

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask, combine diethyl oxalate (135.8 mL, 1.0 mol) and Aliquat® 336 (1.0 g) in 1000 mL of dichloromethane.

  • Amine Addition: To this solution, add ethylamine (64.4 mL of 70% aq. solution, 1.0 mol) dropwise while stirring at room temperature.

    • Causality Note: The use of a phase-transfer catalyst like Aliquat® 336 is crucial for facilitating the reaction between the aqueous ethylamine and the organic-soluble diethyl oxalate. Dichloromethane is chosen as the solvent for its ability to dissolve the starting materials and its relatively low boiling point for easy removal.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 72 hours. The reaction progress can be monitored by TLC or GC-MS to observe the formation of the product and the disappearance of diethyl oxalate.

  • Work-up: After 72 hours, transfer the reaction mixture to a separatory funnel. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to obtain a crude oil.

  • Chromatography: Purify the crude product by silica gel column chromatography, eluting with a mixture of dichloromethane and acetone (e.g., 95:5 v/v) to yield pure Ethyl (ethylamino)(oxo)acetate.

Conclusion

Ethyl (ethylamino)(oxo)acetate is a highly effective and versatile reagent for organic synthesis. Its primary application as a 1,2-dicarbonyl synthon in cyclocondensation reactions provides a robust and straightforward pathway to valuable heterocyclic scaffolds, such as quinoxalinones. The protocols provided herein, grounded in established chemical principles, offer a clear guide for researchers to leverage this reagent in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

  • Organic Chemistry: Current Research. (n.d.). Synthesis and Characterization of Some Novel Quinoxaline Derivatives as Potential Antimicrobial Agents. Longdom Publishing. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (ethylamino)(oxo)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lachin. (n.d.). Ethyl 2-(Ethylamino)-2-oxoacetate CAS 20943-60-6. Retrieved from [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

Sources

Application Notes & Protocols: Ethyl (ethylamino)(oxo)acetate as a Versatile Synthon for Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the utility of ethyl (ethylamino)(oxo)acetate as a strategic building block in heterocyclic synthesis. This document elucidates the chemical properties, reactivity, and practical application of this versatile reagent in the construction of high-value heterocyclic cores, including quinoxalinones, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Detailed, field-proven protocols, mechanistic insights, and workflow visualizations are provided to enable seamless adoption and innovation in synthetic chemistry laboratories.

Introduction to Ethyl (ethylamino)(oxo)acetate: A Key Building Block

Ethyl (ethylamino)(oxo)acetate, also known as ethyl N-ethyloxamate, is a bifunctional organic molecule possessing both an amide and an ester linked by an adjacent ketone. This unique arrangement of functional groups imparts a distinct reactivity profile, making it an exceptionally useful C2 synthon for building a variety of heterocyclic systems. The presence of two electrophilic carbonyl centers and an N-H bond allows for sequential or one-pot reactions with dinucleophiles to construct five- and six-membered rings, which are prevalent scaffolds in medicinal chemistry.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol [1]
CAS Number 20943-60-6[1]
Appearance Typically an oil[2]
IUPAC Name ethyl 2-(ethylamino)-2-oxoacetate[1]

The synthesis of ethyl (ethylamino)(oxo)acetate is straightforward, commonly achieved through the controlled mono-acylation of ethylamine with an excess of a dialkyl oxalate, such as diethyl oxalate. This nucleophilic acyl substitution is a classic example of amide formation.[2][3][4]

Protocol 1: Synthesis of Ethyl (ethylamino)(oxo)acetate

This protocol describes the synthesis of the title compound from diethyl oxalate and aqueous ethylamine.

Materials:

  • Diethyl oxalate

  • Ethylamine (70% in water)

  • Aliquat 336 (phase-transfer catalyst)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane/Dimethylketone (95:5) solvent system

Procedure:

  • To a solution of diethyl oxalate (1.0 eq) and Aliquat 336 (catalytic amount) in dichloromethane, add aqueous ethylamine (1.0 eq) dropwise at room temperature.[2]

  • Stir the biphasic reaction mixture vigorously at room temperature for 72 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dry the reaction mixture over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield a crude oil.[2]

  • Purify the crude product by silica gel column chromatography using a dichloromethane/dimethylketone (95:5) mixture as the eluent to afford pure ethyl (ethylamino)(oxo)acetate.[2]

Causality and Experimental Choices:

  • Diethyl Oxalate in Excess (Conceptually): While this specific protocol uses a 1:1 ratio, often in mono-acylation of amines with symmetric diesters, a slight excess of the diester can help minimize the formation of the double-acylated by-product (N,N'-diethyloxamide).

  • Phase-Transfer Catalyst: The use of Aliquat 336 is critical for facilitating the reaction between the water-soluble ethylamine and the organic-soluble diethyl oxalate by transporting the amine nucleophile into the organic phase.

  • Solvent: Dichloromethane is a suitable solvent as it dissolves the organic reactants and is relatively inert under these conditions.

  • Room Temperature: The reaction is typically run at room temperature to control the reactivity and prevent undesired side reactions. The extended reaction time of 72 hours is necessary to drive the reaction to completion under these mild conditions.[2]

Application in Quinoxalinone Synthesis

Quinoxalines and their derivatives are a prominent class of nitrogen-containing heterocycles found in a wide range of biologically active compounds and pharmaceuticals.[1][5][6] The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most classic and reliable method for quinoxaline synthesis.[1][7] Ethyl (ethylamino)(oxo)acetate serves as a potent 1,2-dicarbonyl equivalent for the synthesis of 3-(ethylcarbamoyl)quinoxalin-2(1H)-one.

Workflow for Quinoxalinone Synthesis

reagent1 Ethyl (ethylamino)(oxo)acetate conditions Ethanol, Acetic Acid (cat.) Reflux reagent1->conditions reagent2 o-Phenylenediamine reagent2->conditions intermediate Hemiaminal Intermediate conditions->intermediate Condensation cyclization Intramolecular Cyclization/Dehydration intermediate->cyclization Tautomerization & Nucleophilic Attack product 3-(ethylcarbamoyl)quinoxalin-2(1H)-one cyclization->product Aromatization

Caption: General workflow for the synthesis of quinoxalinones.

Protocol 2: Synthesis of 3-(ethylcarbamoyl)quinoxalin-2(1H)-one

This protocol details the one-pot condensation and cyclization of ethyl (ethylamino)(oxo)acetate with o-phenylenediamine.

Materials:

  • Ethyl (ethylamino)(oxo)acetate

  • o-Phenylenediamine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add ethyl (ethylamino)(oxo)acetate (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 3-(ethylcarbamoyl)quinoxalin-2(1H)-one. Further purification can be achieved by recrystallization from ethanol if necessary.[6]

Mechanistic Rationale: The reaction proceeds through a well-established mechanism for quinoxaline formation.[8]

start Step 1: Nucleophilic attack of o-phenylenediamine on the keto-carbonyl of the oxamate. mid Step 2: Formation of a hemiaminal intermediate, followed by dehydration to form an imine. start->mid end Step 3: Intramolecular cyclization via attack of the second amino group onto the ester carbonyl, followed by elimination of ethanol to form the stable quinoxalinone ring. mid->end

Caption: Key mechanistic steps in quinoxalinone formation.

  • Acid Catalysis: The catalytic amount of acetic acid protonates one of the carbonyl oxygens of the ethyl (ethylamino)(oxo)acetate, increasing its electrophilicity and facilitating the initial nucleophilic attack by one of the amino groups of the o-phenylenediamine.[8]

  • Solvent Choice: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and the product often precipitates upon cooling, simplifying purification. It is also a protic solvent that can participate in the proton transfer steps of the mechanism.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for both the initial condensation and the subsequent dehydration and cyclization steps, driving the reaction to completion in a reasonable timeframe.[6]

Application in 1,3,4-Oxadiazole Synthesis

1,3,4-Oxadiazoles are a class of five-membered heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[9][10] A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazine intermediates.[5][11] Ethyl (ethylamino)(oxo)acetate can be used to construct the N-ethylamido-substituted oxadiazole core in a two-step sequence.

Protocol 3: Two-Step Synthesis of N-Ethyl-5-aryl-1,3,4-oxadiazole-2-carboxamide

This protocol outlines the synthesis of the oxadiazole via an intermediate acylhydrazide.

Step A: Synthesis of N'-Aroyl-2-(ethylamino)-2-oxoacetohydrazide

Materials:

  • Ethyl (ethylamino)(oxo)acetate

  • Aryl hydrazide (e.g., benzohydrazide)

  • Absolute Ethanol or Toluene

Procedure:

  • In a round-bottom flask, dissolve the aryl hydrazide (1.0 eq) in absolute ethanol.

  • Add ethyl (ethylamino)(oxo)acetate (1.0 eq) to the solution.

  • Heat the mixture to reflux for 8-12 hours. The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the ester carbonyl of the oxamate, with the elimination of ethanol.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product, an N,N'-diacylhydrazine, will often precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step B: Cyclodehydration to the 1,3,4-Oxadiazole

Materials:

  • N'-Aroyl-2-(ethylamino)-2-oxoacetohydrazide (from Step A)

  • Phosphorus oxychloride (POCl₃) or another dehydrating agent (e.g., Burgess reagent)

  • Anhydrous Toluene (if not running neat)

Procedure:

  • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To the N'-aroyl-2-(ethylamino)-2-oxoacetohydrazide (1.0 eq), carefully add an excess of phosphorus oxychloride (e.g., 5-10 eq) at 0 °C.[5]

  • Slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours.[5]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-ethyl-5-aryl-1,3,4-oxadiazole-2-carboxamide.[1]

Mechanistic Rationale and Causality:

cluster_0 Step A: Acylhydrazide Formation cluster_1 Step B: Cyclodehydration reagent1 Ethyl (ethylamino)(oxo)acetate stepA_product N'-Aroyl-2-(ethylamino)- 2-oxoacetohydrazide reagent1->stepA_product Nucleophilic Acyl Substitution reagent2 Aryl Hydrazide reagent2->stepA_product stepB_product N-Ethyl-5-aryl-1,3,4-oxadiazole- 2-carboxamide stepA_product->stepB_product Intramolecular Cyclization & Dehydration dehydrating_agent POCl₃ dehydrating_agent->stepB_product

Sources

The Versatility of Ethyl 2-(ethylamino)-2-oxoacetate in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Small, functionalized building blocks that offer versatile reactivity are the cornerstone of efficient and successful medicinal chemistry campaigns. Ethyl 2-(ethylamino)-2-oxoacetate, a readily accessible bifunctional reagent, has emerged as a valuable precursor for the construction of a diverse array of heterocyclic scaffolds. Its unique arrangement of an ester and an amide group across adjacent carbonyl centers provides a reactive handle for a variety of cyclization and condensation reactions, leading to molecules with significant biological activities. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the applications of ethyl 2-(ethylamino)-2-oxoacetate in medicinal chemistry, with a focus on the synthesis of bioactive pyrazolone derivatives.

Core Application: Synthesis of Pyrazolone Scaffolds

Pyrazolone and its derivatives are a prominent class of five-membered nitrogen-containing heterocycles that form the core structure of numerous pharmaceuticals.[1] These compounds have a rich history in medicinal chemistry, exhibiting a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The classical synthesis of pyrazolones involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] Ethyl 2-(ethylamino)-2-oxoacetate, with its vicinal ester and amide carbonyl groups, serves as a competent 1,3-dicarbonyl equivalent for this transformation.

The general reaction proceeds via an initial reaction of the more electrophilic ester carbonyl with a nucleophilic nitrogen of the hydrazine, followed by an intramolecular cyclization and dehydration to afford the pyrazolone ring. The ethylamino group remains as a substituent on the resulting heterocyclic core, offering a point for further diversification.

Medicinal Significance of Pyrazolone Derivatives

The pyrazolone scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Notable examples of pyrazolone-containing drugs include:

  • Phenazone (Antipyrine): One of the earliest synthetic analgesics and antipyretics.

  • Metamizole (Dipyrone): A potent analgesic and antipyretic.

  • Edaravone: A neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5]

The ability to readily synthesize substituted pyrazolones from precursors like ethyl 2-(ethylamino)-2-oxoacetate allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds targeting a range of therapeutic areas.

Experimental Protocols: A Representative Synthesis of a Bioactive Pyrazolone Derivative

The following protocol details a representative synthesis of a 1-phenyl-3-(ethylamino)-1H-pyrazol-5(4H)-one, a scaffold with potential anti-inflammatory and analgesic properties. This procedure is adapted from established methods for the synthesis of related pyrazolones.[3][4][5]

Synthesis of 1-phenyl-3-(ethylamino)-1H-pyrazol-5(4H)-one

Reaction Scheme:

G cluster_0 Reaction Scheme cluster_reactants reagent1 Ethyl 2-(ethylamino)-2-oxoacetate product 1-phenyl-3-(ethylamino)-1H-pyrazol-5(4H)-one reagent1->product + reagent2 Phenylhydrazine reagent2->product

A representative reaction scheme for the synthesis of a pyrazolone derivative.

Materials and Equipment:

  • Ethyl 2-(ethylamino)-2-oxoacetate (99% purity)

  • Phenylhydrazine (97% purity)

  • Glacial Acetic Acid

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Detailed Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(ethylamino)-2-oxoacetate (1.45 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1-phenyl-3-(ethylamino)-1H-pyrazol-5(4H)-one.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and analyzing its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Outcome and Data Interpretation:

The expected product is a crystalline solid. The spectroscopic data should be consistent with the structure of 1-phenyl-3-(ethylamino)-1H-pyrazol-5(4H)-one.

Parameter Expected Value/Observation
Physical Appearance Crystalline solid
Yield 70-85%
¹H NMR Peaks corresponding to the ethyl group, phenyl group, and the pyrazolone ring protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons.
Mass Spectrum A molecular ion peak corresponding to the calculated molecular weight of the product.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of bioactive pyrazolone derivatives from ethyl 2-(ethylamino)-2-oxoacetate.

G start Start: Reagents (Ethyl 2-(ethylamino)-2-oxoacetate, Hydrazine derivative) reaction Condensation/Cyclization Reaction (Solvent, Catalyst, Heat) start->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, MP) purification->characterization bioassay Biological Activity Screening (e.g., Anti-inflammatory assay) characterization->bioassay end End: Bioactive Pyrazolone bioassay->end

A general workflow for the synthesis and evaluation of bioactive pyrazolones.

Broader Applications in Medicinal Chemistry

The utility of ethyl 2-(ethylamino)-2-oxoacetate extends beyond the synthesis of simple pyrazolones. Its bifunctional nature makes it a suitable substrate for various multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity. By reacting ethyl 2-(ethylamino)-2-oxoacetate with a hydrazine and a third component, such as an aldehyde or a ketone, more complex and densely functionalized heterocyclic systems can be accessed in a single step.

Furthermore, the resulting pyrazolone core can be further functionalized. The secondary amine of the ethylamino group and the active methylene group of the pyrazolone ring provide sites for subsequent chemical modifications, allowing for the generation of a library of analogs for SAR studies.

Conclusion and Future Perspectives

Ethyl 2-(ethylamino)-2-oxoacetate is a versatile and valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of bioactive pyrazolone derivatives. The straightforward and efficient nature of the pyrazolone synthesis allows for the rapid generation of diverse molecular scaffolds with potential therapeutic applications in areas such as inflammation, pain management, and oncology. The protocols and workflows outlined in this application note provide a solid foundation for researchers to explore the full potential of this reagent in their drug discovery programs. Future research will likely focus on expanding the scope of its use in multicomponent reactions and developing novel derivatization strategies to access new chemical space and identify next-generation therapeutics.

References

  • CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google P
  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google P
  • Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed. (URL: [Link])

  • WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google P
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. (URL: [Link])

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
  • Synthesis and Biological Evaluation of new acetylated pyrazoline analogues - PharmacologyOnLine. (URL: [Link])

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed. (URL: [Link])

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (URL: [Link])

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC. (URL: [Link])

  • Novel synthesis of pyrazole dyes - European Patent Office - EP 0492444 A1. (URL: [Link])

  • Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents - PubMed. (URL: [Link])

  • Pyrazole derivatives, their production methods and pharmaceutical compositions containing them - Patent JP-H03141261-A - PubChem. (URL: [Link])

  • A CATALYTIC METHOD FOR THE SYNTHESIS OF PYRAZOLONE DERIVATIVES USING HETEROPOLYACIDS AND STUDY OF THE ANTI-BACTERIAL ACTIVIT. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATIO. (URL: [Link])

  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides - ResearchGate. (URL: [Link])

  • Rishiram Prajuli.pmd - Semantic Scholar. (URL: [Link])

  • Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents - MDPI. (URL: [Link])

  • Product Class 17: Hydrazones. (URL: [Link])

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (URL: [Link])

  • (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (URL: [Link])

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (URL: [Link])

Sources

Application Note & Protocol: Synthesis of Novel GRK2 Inhibitors Utilizing an Ethyl N-Ethyloxamate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs).[1][2] Elevated levels and activity of GRK2 have been implicated in the pathophysiology of numerous diseases, including heart failure, metabolic disorders, and certain cancers, making it a compelling target for therapeutic intervention.[3][4][5] This document provides a comprehensive guide to the synthesis of a novel class of GRK2 inhibitors, leveraging the structural motif of ethyl N-ethyloxamate. We will delve into the rationale behind targeting GRK2, the mechanistic basis of inhibition by oxamate-containing compounds, and provide a detailed, step-by-step protocol for the synthesis, purification, and characterization of a representative inhibitor. Furthermore, we outline the necessary biological assays for validating the inhibitory activity and selectivity of the synthesized compounds.

The Rationale for Targeting GRK2

GRK2 is a key regulator of GPCR signaling. In response to agonist stimulation, GRK2 phosphorylates the activated receptor, which in turn promotes the binding of β-arrestins. This β-arrestin binding sterically hinders further G protein activation, effectively desensitizing the receptor and attenuating downstream signaling.[6] While this is a crucial physiological process for preventing overstimulation, chronic elevation of GRK2 activity can lead to maladaptive desensitization of critical receptors, contributing to disease progression. For instance, in heart failure, increased GRK2 levels lead to the desensitization of β-adrenergic receptors, impairing cardiac function.[3][4] Therefore, the development of potent and selective GRK2 inhibitors is a promising therapeutic strategy to restore normal GPCR signaling in disease states.[5][7]

Signaling Pathway of GRK2-mediated GPCR Desensitization

GRK2_pathway Agonist Agonist GPCR_inactive GPCR (Inactive) Agonist->GPCR_inactive binds GPCR_active GPCR (Active) GPCR_inactive->GPCR_active activates G_protein G Protein GPCR_active->G_protein activates GRK2 GRK2 GPCR_active->GRK2 recruits Signaling Downstream Signaling G_protein->Signaling GPCR_p Phosphorylated GPCR GRK2->GPCR_p phosphorylates beta_arrestin β-arrestin GPCR_p->beta_arrestin recruits Desensitization Desensitization & Internalization beta_arrestin->Desensitization mediates

Caption: GRK2-mediated desensitization of a G protein-coupled receptor (GPCR).

The Oxamate Scaffold in Kinase Inhibition

The oxamate functional group, characterized by an N-substituted oxamic acid or its ester, has been explored in medicinal chemistry as a pharmacophore for enzyme inhibition. Oxamic acid and its analogues are known competitive inhibitors of lactate dehydrogenase (LDH), highlighting their potential to interact with active sites of enzymes.[8] The rationale for incorporating an N-ethyloxamate moiety into a GRK2 inhibitor is to leverage the potential for this group to form key interactions within the ATP-binding pocket of the kinase. The amide and carbonyl groups of the oxamate can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the phosphate groups of ATP.

Synthesis of a Representative GRK2 Inhibitor

This section details a proposed synthetic route for a GRK2 inhibitor incorporating the N-ethyloxamate moiety. The synthesis is based on established organic chemistry principles and involves the coupling of a heterocyclic amine core with N-ethyloxamic acid. The chosen heterocyclic core is a simplified representation of scaffolds found in known kinase inhibitors.

Overall Synthetic Scheme

synthesis_workflow start Ethyl N-ethyloxamate step1 Step 1: Hydrolysis start->step1 intermediate1 N-ethyloxamic acid step1->intermediate1 step2 Step 2: Amide Coupling intermediate1->step2 final_product Final GRK2 Inhibitor step2->final_product reagent2 Heterocyclic Amine Core reagent2->step2

Caption: Proposed synthetic workflow for the GRK2 inhibitor.

Experimental Protocols

Step 1: Synthesis of N-ethyloxamic acid from Ethyl N-ethyloxamate

Rationale: The ester group of ethyl N-ethyloxamate is hydrolyzed to the corresponding carboxylic acid to facilitate a more efficient amide coupling reaction with the amine core using standard peptide coupling reagents.

Materials:

  • Ethyl N-ethyloxamate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl N-ethyloxamate (1.0 eq) in a mixture of THF and water (3:1), add LiOH (1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-ethyloxamic acid as a solid. The product can be used in the next step without further purification if a high level of purity is observed by ¹H NMR.

Step 2: Amide Coupling of N-ethyloxamic acid with a Heterocyclic Amine Core

Rationale: This step forms the final inhibitor by creating a stable amide bond between the synthesized N-ethyloxamic acid and a suitable heterocyclic amine core. The use of HATU as a coupling agent is a common and effective method for amide bond formation, minimizing side reactions and racemization.

Materials:

  • N-ethyloxamic acid (from Step 1)

  • A suitable heterocyclic amine (e.g., 4-amino-2-methylpyrimidine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-ethyloxamic acid (1.0 eq) and the heterocyclic amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final GRK2 inhibitor.

Characterization and Validation

Rationale: Thorough characterization is essential to confirm the identity, purity, and biological activity of the synthesized inhibitor.

Physicochemical Characterization

The structure and purity of the final compound should be confirmed using standard analytical techniques:

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationPeaks corresponding to the protons and carbons of the N-ethyloxamate and heterocyclic core moieties.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the final product.
HPLC Purity assessmentA single major peak indicating high purity (>95%).
Biological Validation: In Vitro GRK2 Inhibition Assay

Rationale: An in vitro kinase assay is crucial to determine the potency of the synthesized compound as a GRK2 inhibitor.

Protocol Outline:

  • Reagents: Recombinant human GRK2, a suitable substrate (e.g., a fluorescently labeled peptide or rhodopsin), ATP, and the synthesized inhibitor.

  • Procedure:

    • Perform the assay in a 96- or 384-well plate format.

    • Incubate varying concentrations of the inhibitor with GRK2 and the substrate in a suitable assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30 °C).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.

  • Data Analysis:

    • Plot the percentage of GRK2 inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce GRK2 activity by 50%.

Workflow for Inhibitor Validation

validation_workflow synthesis Synthesized Inhibitor characterization Physicochemical Characterization (NMR, MS, HPLC) synthesis->characterization invitro_assay In Vitro GRK2 Kinase Assay characterization->invitro_assay ic50 Determine IC₅₀ Value invitro_assay->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity cellular_assays Cell-based Assays (e.g., GPCR Internalization) selectivity->cellular_assays sar Structure-Activity Relationship (SAR) Studies cellular_assays->sar

Caption: A typical workflow for the validation of a newly synthesized GRK2 inhibitor.

Conclusion and Future Directions

The synthetic protocol outlined in this application note provides a viable pathway for the generation of novel GRK2 inhibitors based on an ethyl N-ethyloxamate scaffold. The proposed synthesis is rooted in well-established chemical transformations, offering a solid foundation for further exploration and optimization. Subsequent structure-activity relationship (SAR) studies, involving modifications to both the heterocyclic core and the N-alkyl group of the oxamate moiety, will be crucial for identifying compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. The ultimate goal is the development of clinically viable GRK2 inhibitors for the treatment of a range of human diseases.

References

  • de Lucia, C., et al. (2018). G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases. Frontiers in Pharmacology, 9, 137. [Link]

  • Gao, X., et al. (2025). Unveiling the Role of GRK2: From Immune Regulation to Cancer Therapeutics. Mediators of Inflammation, 2025, 9957723. [Link]

  • Gao, X., et al. (2025). Unveiling the Role of GRK2: From Immune Regulation to Cancer Therapeutics. PubMed, 39708139. [Link]

  • Homan, K. T., et al. (2015). Molecular Basis for Small Molecule Inhibition of G Protein-Coupled Receptor Kinases. ACS Chemical Biology, 10(4), 1077-1086. [Link]

  • Mayor Jr, F., et al. (2018). G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases. Frontiers in Pharmacology, 9, 137. [Link]

  • Homan, K. T., et al. (2012). Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors. Molecular Pharmacology, 81(6), 845-853. [Link]

  • Patsnap Synapse. (2024). What are GRK2 inhibitors and how do they work?. Patsnap. [Link]

  • Li, M., et al. (2022). The roles of G protein-coupled receptor kinase 2 in renal diseases. Journal of Cellular and Molecular Medicine, 26(10), 2825-2837. [Link]

  • Cabrera, G., et al. (2008). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry, 16(18), 8539-8544. [Link]

  • Waldschmidt, H. V., et al. (2017). Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 60(8), 3434-3450. [Link]

  • Ribas, C., et al. (2007). The G protein-coupled receptor kinase (GRK) interactome: a new insight into GRK2 functions. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1768(4), 920-929. [Link]

  • Rivas, V. E., et al. (2022). Novel inhibitors of phosphorylation independent activity of GRK2 modulate cAMP signaling. Pharmacological Research, 178, 106173. [Link]

  • Cannavo, A., et al. (2013). Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy. Frontiers in Physiology, 4, 264. [Link]

  • Takeda, S., et al. (2017). Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure. Journal of Medicinal Chemistry, 60(16), 6942-6990. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Acylation of Ethyl (ethylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-acylation of ethyl (ethylamino)(oxo)acetate is a pivotal transformation in organic synthesis, yielding N-acyl-α-ketoamides which are significant structural motifs in medicinal chemistry and drug development. This guide provides an in-depth exploration of the reaction, grounded in established chemical principles and validated experimental protocols. We will delve into the mechanistic underpinnings of the acylation, provide detailed step-by-step procedures, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important synthetic reaction.

Introduction: The Significance of N-Acyl-α-Ketoamides

Ethyl (ethylamino)(oxo)acetate, an α-ketoamide derivative, serves as a versatile building block in organic synthesis. Its acylation at the secondary amine nitrogen leads to the formation of N-acyl-α-ketoamides. These products are of particular interest in the pharmaceutical industry due to their prevalence in a variety of biologically active molecules. The ability to efficiently and selectively introduce a wide range of acyl groups onto the ethyl (ethylamino)(oxo)acetate scaffold is therefore of considerable value in the generation of compound libraries for drug discovery programs.

The acylation reaction itself is a fundamental process in organic chemistry, involving the addition of an acyl group to a compound.[1][2] In the context of this guide, we focus on the N-acylation of a secondary amide, a reaction that requires careful consideration of substrate reactivity and reaction conditions to achieve high yields and purity.

Mechanistic Insights: The Chemistry of N-Acylation

The acylation of ethyl (ethylamino)(oxo)acetate with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine in ethyl (ethylamino)(oxo)acetate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

The Role of a Base:

Due to the relatively low nucleophilicity of the amide nitrogen, a base is typically required to facilitate the reaction.[3] The base, commonly a tertiary amine such as triethylamine (TEA), serves two primary purposes:

  • Neutralization of HCl: The reaction generates hydrogen chloride (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting material or the product, which would render them unreactive.

  • Enhancement of Nucleophilicity: While not always the primary role with amides, in some cases, the base can deprotonate the amide, increasing its nucleophilicity and accelerating the reaction.

The overall transformation can be summarized as follows:

EtOOC-C(O)NH(Et) + R-C(O)Cl + Et3N → EtOOC-C(O)N(Et)C(O)R + Et3N·HCl

Visualizing the Mechanism

The following diagram illustrates the key steps in the base-mediated acylation of ethyl (ethylamino)(oxo)acetate with an acyl chloride.

Acylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Amide Ethyl (ethylamino)(oxo)acetate Attack Nucleophilic Attack of Amide on Acyl Chloride Amide->Attack AcylChloride Acyl Chloride AcylChloride->Attack Base Triethylamine (Base) Neutralization Neutralization of HCl by Triethylamine Base->Neutralization Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Chloride Ion Intermediate->Elimination Elimination->Neutralization HCl byproduct Product N-Acyl-α-ketoamide Elimination->Product Salt Triethylammonium Chloride Neutralization->Salt

Caption: Mechanism of N-acylation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the acylation of ethyl (ethylamino)(oxo)acetate with an acyl chloride using triethylamine as a base.

Materials and Equipment
Reagents Equipment
Ethyl (ethylamino)(oxo)acetateRound-bottom flask
Acyl chloride (e.g., benzoyl chloride)Magnetic stirrer and stir bar
Triethylamine (TEA)Ice bath
Anhydrous Dichloromethane (DCM)Dropping funnel
Saturated aqueous sodium bicarbonateSeparatory funnel
Brine solutionRotary evaporator
Anhydrous magnesium sulfate or sodium sulfateStandard glassware for extraction and filtration
Solvents for chromatography (e.g., ethyl acetate, hexanes)Thin-layer chromatography (TLC) plates and chamber
Column chromatography setup
Reaction Setup and Procedure

Safety First: Acyl chlorides are corrosive and react with moisture. Triethylamine is a flammable and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (ethylamino)(oxo)acetate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.

  • Addition of Acylating Agent: Add the acyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-30 minutes using a dropping funnel.[4] Maintaining a low temperature during the addition is critical.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acyl chloride and acidic byproducts) and then with brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl-α-ketoamide.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start End End Decision Decision Warm to RT and Stir Warm to RT and Stir Decision->Warm to RT and Stir No, continue stirring Work-up Work-up Decision->Work-up Yes Process Process Dissolve Amide in DCM Dissolve Amide in DCM Add Triethylamine Add Triethylamine Dissolve Amide in DCM->Add Triethylamine Step 2 Cool to 0°C Cool to 0°C Add Triethylamine->Cool to 0°C Step 3 Add Acyl Chloride Add Acyl Chloride Cool to 0°C->Add Acyl Chloride Step 4 Add Acyl Chloride->Warm to RT and Stir Step 5 Monitor by TLC Monitor by TLC Warm to RT and Stir->Monitor by TLC Step 6 Monitor by TLC->Decision Is reaction complete? Purification Purification Work-up->Purification Step 7 Characterization Characterization Purification->Characterization Step 8 Characterization->End

Caption: Experimental workflow for N-acylation.

Reaction Parameters and Optimization

The success of the acylation reaction is dependent on several key parameters. The following table summarizes these variables and provides guidance for optimization.

Parameter Recommendation Rationale and Considerations
Solvent Anhydrous Dichloromethane (DCM)DCM is a good solvent for the reactants and is unreactive under the reaction conditions. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used. The solvent must be anhydrous as acyl chlorides react with water.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Tertiary amines are typically used to avoid their own acylation. The amount of base should be at least stoichiometric to neutralize the HCl produced. A slight excess (1.1-1.5 eq.) is often used to ensure the reaction goes to completion.
Temperature 0 °C to Room TemperatureThe initial addition of the acyl chloride should be done at 0 °C to control the exothermicity of the reaction. The reaction can then be allowed to proceed at room temperature. For less reactive substrates or acylating agents, gentle heating may be required.
Acylating Agent Acyl Chloride or Acyl AnhydrideAcyl chlorides are generally more reactive than acyl anhydrides.[5] The choice of acylating agent will depend on the desired acyl group and its availability.
Reaction Time 2-6 hoursReaction time is dependent on the reactivity of the substrates and the reaction temperature. Monitoring by TLC is essential to determine the point of completion.

Safety and Handling

Ethyl (ethylamino)(oxo)acetate:

  • Refer to the Safety Data Sheet (SDS) for specific handling information.

Acyl Chlorides:

  • Hazards: Corrosive, lachrymator, and react violently with water.

  • Handling: Always handle in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from moisture.

Triethylamine (TEA):

  • Hazards: Flammable liquid and vapor.[6] Toxic if inhaled and corrosive.

  • Handling: Handle in a fume hood. Keep away from heat, sparks, and open flames.

  • Incompatibility: Incompatible with strong oxidizing agents and acids.[7]

Dichloromethane (DCM):

  • Hazards: Volatile and a suspected carcinogen.

  • Handling: Use in a well-ventilated area, preferably a fume hood.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][9] For spills, absorb with an inert material and dispose of as hazardous waste.[6]

Conclusion

The N-acylation of ethyl (ethylamino)(oxo)acetate is a robust and versatile reaction for the synthesis of N-acyl-α-ketoamides. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and efficiently synthesize a diverse range of these valuable compounds. Adherence to the described safety protocols is paramount to ensure a safe and successful experimental outcome.

References

  • Study.com. (n.d.). Acylation: Mechanism & Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (ethylamino)(oxo)acetate. Retrieved from [Link]

  • Study.com. (n.d.). Acylation: Mechanism & Reaction - Video. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Triethylamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Retrieved from [Link]

Sources

Application Notes and Protocols for the Potential Use of Ethyl (ethylamino)(oxo)acetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes and protocols are a theoretical exploration of the potential use of Ethyl (ethylamino)(oxo)acetate in peptide synthesis. This document is intended for researchers, scientists, and drug development professionals as a guide for potential experimental design. The proposed methodologies are based on established principles of peptide chemistry and the structural characteristics of the reagent. As of the writing of this document, Ethyl (ethylamino)(oxo)acetate is not a commonly documented or validated reagent for routine peptide synthesis. Therefore, all protocols described herein require rigorous experimental validation and optimization.

Introduction: Unveiling the Potential of Ethyl (ethylamino)(oxo)acetate

In the intricate field of peptide synthesis, the quest for novel and efficient coupling reagents is perpetual. The ideal reagent should facilitate the formation of the amide bond with high efficiency, minimal racemization, and generate byproducts that are easily removable. Ethyl (ethylamino)(oxo)acetate (CAS 20943-60-6), a molecule possessing an activated ester-like moiety and an amide, presents an intriguing structural motif for investigation as a potential player in peptide bond formation.

This document serves as a Senior Application Scientist's perspective on how this reagent could theoretically be integrated into peptide synthesis workflows. We will delve into a proposed mechanism of action, outline potential advantages and challenges, and provide detailed, albeit hypothetical, protocols for its application in both solid-phase and solution-phase peptide synthesis.

Table 1: Physicochemical Properties of Ethyl (ethylamino)(oxo)acetate

PropertyValueReference
CAS Number 20943-60-6[1]
Molecular Formula C6H11NO3[1]
Molecular Weight 145.16 g/mol [1]
Appearance Liquid (at room temperature)[2]
Purity Typically >99% for laboratory grade[2]

A Proposed Mechanism of Action: The "Activated Oxamate" Hypothesis

The core of any peptide coupling reaction is the activation of the carboxylic acid of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or peptide.[3] For Ethyl (ethylamino)(oxo)acetate, we can hypothesize a mechanism that proceeds through the formation of a highly reactive mixed anhydride intermediate.

The proposed mechanism involves the following steps:

  • Initial Activation: The carboxylic acid of the N-protected amino acid attacks a suitable activating agent (e.g., a carbodiimide like DIC or EDC), forming a highly reactive O-acylisourea intermediate.[4][5]

  • Formation of the Activated Oxamate Ester: The hydroxyl group of the enol form of Ethyl (ethylamino)(oxo)acetate could potentially attack the O-acylisourea intermediate. However, a more plausible pathway involves the formation of a mixed anhydride. In the presence of a base, the N-H of the ethylamino group could be deprotonated, and the resulting anion could attack an activated carboxyl group of the amino acid. A more direct activation pathway could involve the reaction of the amino acid with a coupling reagent that generates a mixed anhydride with the oxoacetate moiety.

  • Nucleophilic Attack and Peptide Bond Formation: The free amino group of the second amino acid (or the resin-bound peptide in SPPS) then attacks the carbonyl carbon of the activated amino acid moiety of the mixed anhydride. This results in the formation of the desired peptide bond.

  • Release of Byproducts: The reaction would release ethyl oxamate and the urea derivative from the initial activating agent. The water solubility of ethyl oxamate could potentially simplify purification.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_intermediate_formation Step 2: Hypothetical Intermediate Formation cluster_coupling Step 3: Peptide Bond Formation AA_COOH N-Protected Amino Acid (R-COOH) Activated_Intermediate Reactive Intermediate (e.g., O-Acylisourea) AA_COOH->Activated_Intermediate + Coupling Reagent Coupling_Reagent Activating Agent (e.g., DIC) Mixed_Anhydride Activated Mixed Anhydride Activated_Intermediate->Mixed_Anhydride + Reagent Reagent Ethyl (ethylamino)(oxo)acetate Peptide Dipeptide (R-CO-NH-R') Mixed_Anhydride->Peptide + AA_NH2 AA_NH2 Amino Component (H2N-R') Byproducts Byproducts (Ethyl Oxamate + Urea)

Figure 1: Proposed mechanistic pathway for peptide bond formation using Ethyl (ethylamino)(oxo)acetate.

Potential Advantages and Foreseeable Challenges

Potential Advantages:

  • Novel Reactivity: The unique structure could offer a different reactivity profile compared to standard coupling reagents.

  • Potentially Benign Byproducts: The generation of ethyl oxamate as a byproduct, which may have favorable solubility properties, could simplify downstream purification.

  • Cost-Effectiveness: If the synthesis of the reagent is straightforward, it could present an economical alternative.[1]

Foreseeable Challenges:

  • Racemization: As with any activation method, the risk of racemization at the α-carbon of the activated amino acid is a significant concern.[6] The basicity of the ethylamino group within the reagent itself might contribute to this side reaction. The inclusion of racemization suppressants like HOBt or Oxyma would be essential to investigate.[7]

  • Side Reactions: The presence of multiple reactive sites (two carbonyls, an N-H bond) could lead to undesired side reactions, such as the formation of N-acylurea if a carbodiimide is used for initial activation.[4]

  • Steric Hindrance: The bulkiness of the reagent might impede the coupling of sterically hindered amino acids.

  • Stability: The stability of the reagent under various reaction conditions would need to be thoroughly evaluated.

Application Notes and Hypothetical Protocols

Solid-Phase Peptide Synthesis (SPPS) - A Theoretical Workflow

The following protocol is designed for a standard Fmoc-based solid-phase peptide synthesis cycle.[1][8]

spss_workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash (x3) deprotection->wash1 coupling Coupling Step: 1. Fmoc-AA 2. DIC 3. Ethyl (ethylamino)(oxo)acetate 4. Base (e.g., DIPEA) in DMF wash1->coupling wash2 DMF Wash (x3) coupling->wash2 ninhydrin Ninhydrin Test (Check for completion) wash2->ninhydrin repeat Repeat Cycle for Next Amino Acid ninhydrin->repeat Incomplete ninhydrin->repeat Complete repeat->deprotection Continue cleavage Final Cleavage and Deprotection (e.g., TFA Cocktail) repeat->cleavage Final AA end Purify Peptide cleavage->end

Figure 2: Hypothetical workflow for an SPPS cycle using Ethyl (ethylamino)(oxo)acetate.

Protocol 1: Hypothetical SPPS Coupling Cycle

Materials:

  • Fmoc-protected amino acid

  • Solid-phase synthesis resin (e.g., Rink Amide resin) with the first amino acid attached

  • Diisopropylcarbodiimide (DIC)

  • Ethyl (ethylamino)(oxo)acetate

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Racemization suppressant (e.g., HOBt or Oxyma) - Recommended

Procedure (for a 0.1 mmol scale synthesis):

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a fresh 2 mL portion of the piperidine solution for 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Coupling Solution Preparation:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and the racemization suppressant (0.4 mmol, 4 eq) in 1 mL of DMF.

    • Add DIC (0.4 mmol, 4 eq) to this solution and allow to pre-activate for 2-5 minutes.

    • Add Ethyl (ethylamino)(oxo)acetate (0.4 mmol, 4 eq) and DIPEA (0.8 mmol, 8 eq) to the pre-activated solution.

  • Coupling Reaction: Add the coupling solution to the washed resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin test to check for the presence of free amines. If the test is positive, the coupling reaction is incomplete and should be allowed to proceed for longer or a recoupling should be performed.

  • Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove excess reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Solution-Phase Synthesis - A Dimer Formation Example

The following is a hypothetical protocol for the synthesis of a simple dipeptide, for instance, Boc-Ala-Gly-OMe.[9]

Protocol 2: Hypothetical Solution-Phase Dipeptide Synthesis

Materials:

  • Boc-Alanine (Boc-Ala-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl (ethylamino)(oxo)acetate

  • N-Methylmorpholine (NMM) or DIPEA

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Activation of Boc-Alanine:

    • Dissolve Boc-Ala-OH (1 mmol, 1 eq) in 5 mL of anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC (1.1 mmol, 1.1 eq) and Ethyl (ethylamino)(oxo)acetate (1.1 mmol, 1.1 eq).

    • Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction:

    • In a separate flask, suspend H-Gly-OMe·HCl (1.1 mmol, 1.1 eq) in 5 mL of anhydrous DCM.

    • Add NMM (1.2 mmol, 1.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

    • Add the solution of the free-based glycine methyl ester to the activated Boc-Alanine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated diisopropylurea.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 2: Hypothetical Reaction Conditions and Monitoring

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Solvent DMFDCM, THF
Base DIPEANMM, DIPEA
Stoichiometry (AA:Reagent:Base) 1 : 4 : 8 (relative to resin loading)1 : 1.1 : 1.2 (relative to limiting reagent)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1 - 2 hours12 - 16 hours
Monitoring Ninhydrin TestThin-Layer Chromatography (TLC)

Troubleshooting and Optimization

Given the theoretical nature of these protocols, significant optimization will be required.

  • Incomplete Coupling: If coupling reactions are sluggish or incomplete, consider increasing the reaction time, temperature (with caution, as this can increase racemization), or the equivalents of reagents. Pre-activation times may also need to be optimized.

  • Racemization: The degree of racemization should be assessed by synthesizing a model dipeptide and analyzing the diastereomeric ratio by chiral HPLC or NMR spectroscopy. The choice of base is critical; a less hindered base like N-methylmorpholine (NMM) may be preferable to DIPEA in some cases. The use of racemization suppressants is strongly advised.[6]

  • Side Product Formation: Analyze the crude product by LC-MS to identify any major side products. This will provide insights into potential undesired reaction pathways and help in refining the reaction conditions.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling Ethyl (ethylamino)(oxo)acetate and all other reagents mentioned.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Refer to the Material Safety Data Sheet (MSDS) for each specific reagent for detailed safety information.

Conclusion: A Call for Experimental Validation

Ethyl (ethylamino)(oxo)acetate represents an unexplored yet structurally interesting candidate for peptide synthesis. The hypothetical protocols and mechanistic insights provided in this document are intended to serve as a foundational guide for researchers interested in exploring its potential. It must be reiterated that these are not established procedures. Rigorous experimental work is essential to validate the efficacy of this reagent, determine its optimal reaction conditions, and fully characterize its impact on peptide purity and stereochemical integrity. The findings from such studies will ultimately determine whether Ethyl (ethylamino)(oxo)acetate can earn a place in the valuable toolkit of peptide chemists.

References

  • Organic Chemistry Frontiers. Active ester-based peptide bond formation and its application in peptide synthesis. RSC Publishing, 2023.
  • BOC Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • IndiaMART.
  • Aapptec. Carbodiimides and Additives. 2021.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Organic Chemistry Frontiers.
  • Active ester-based peptide bond formation and its applic
  • PubMed.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ACS Publications. Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis | Analytical Chemistry.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS - AN UPD
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024.
  • Wikipedia. Peptide synthesis.
  • Nowick Laboratory, UC Irvine.
  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup.
  • Organic Syntheses.
  • Bachem. Solid Phase Peptide Synthesis (SPPS) explained. 2023.
  • PubMed. Methods and protocols of modern solid phase Peptide synthesis.
  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
  • PMC. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
  • ResearchGate.
  • ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
  • BenchChem. Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents.
  • Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. 2021.
  • RSC Publishing.
  • Wikipedia. Carbodiimide.
  • Springer Nature Experiments. Solution Phase Peptide Synthesis: The Case of Biphalin.
  • Bachem. Introduction to Peptide Synthesis Methods.
  • PubMed. N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents.
  • PMC.
  • ACS Publications. N-(Aminophenyl)oxamic acids and esters as potent, orally active antiallergy agents | Journal of Medicinal Chemistry.
  • Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. 2023.
  • ACS Publications. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. 2021.
  • PMC. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.
  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides.
  • MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
  • PMC.

Sources

reaction of Ethyl (ethylamino)(oxo)acetate with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Unsymmetrical N-Ethyl-N'-Substituted Oxalamides

Abstract & Strategic Value

This technical guide details the synthetic utility of Ethyl (ethylamino)(oxo)acetate (CAS: 20943-60-6) as a pivotal building block for constructing unsymmetrical oxalamides . Unlike symmetrical oxalamides synthesized directly from diethyl oxalate and a single amine, this reagent allows for the sequential introduction of two different amine moieties.

Core Application: The resulting


-ethyl-

-substituted oxalamide motif is a privileged scaffold in medicinal chemistry, acting as a bioisostere for peptide bonds, a rigid linker in ligand design, and a hydrogen-bonding pharmacophore in kinase and neuraminidase inhibitors.

Chemical Logic & Mechanism

Reactant Analysis
  • Reagent: Ethyl (ethylamino)(oxo)acetate (also known as Ethyl

    
    -ethyloxalamate).
    
  • Structure:

    
    .
    
  • Electrophilicity: The molecule contains two carbonyls. The amide carbonyl is stabilized by resonance from the nitrogen lone pair, making it less electrophilic. The ester carbonyl, adjacent to the electron-withdrawing amide carbonyl, is highly activated (an

    
    -keto ester equivalent), making it susceptible to nucleophilic attack by primary amines under mild conditions.
    
Reaction Mechanism: Aminolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine (


) attacks the ester carbonyl, forming a tetrahedral intermediate. The ethoxy group is subsequently eliminated as ethanol, driving the reaction to the stable diamide product.

ReactionMechanism Reactant Ethyl (ethylamino)(oxo)acetate (Activated Ester) TS Tetrahedral Intermediate Reactant->TS Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->TS Product Unsymmetrical Oxalamide (N-Ethyl-N'-R-oxalamide) TS->Product Elimination Byproduct Ethanol (Leaving Group) TS->Byproduct

Figure 1: Mechanistic pathway for the aminolysis of ethyl N-ethyloxalamate.

Experimental Protocol

Materials & Reagents
  • Substrate: Ethyl (ethylamino)(oxo)acetate (CAS: 20943-60-6).[1][2]

  • Nucleophile: Primary Amine (

    
    ) (1.0 – 1.2 equivalents).
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

    • Note: Protic solvents are preferred to facilitate proton transfer in the transition state. Dichloromethane (DCM) or THF can be used if solubility is an issue.

  • Base (Optional): Triethylamine (

    
    ) (0.5 eq) is only required if the amine is supplied as a salt (e.g., hydrochloride).
    
Standard Operating Procedure (SOP)

Step 1: Preparation

  • Weigh 1.0 equivalent of Ethyl (ethylamino)(oxo)acetate into a round-bottom flask.

  • Dissolve in Ethanol (anhydrous) to a concentration of 0.2 M – 0.5 M.

    • Why: High concentration favors bimolecular kinetics.

Step 2: Addition 3. Add 1.1 equivalents of the primary amine (


) dropwise at Room Temperature (20–25°C).
  • Observation: Mild exothermicity may occur.

Step 3: Reaction Monitoring 4. Stir the reaction mixture at Room Temperature for 4–12 hours. 5. TLC Monitoring: Use Ethyl Acetate/Hexane (1:1) or DCM/MeOH (95:5). The starting ester (


 in EtOAc/Hex) should disappear; the oxalamide product is typically more polar (

).
  • Optimization: If conversion is <50% after 4 hours (common for sterically hindered amines), heat to reflux (78°C) for 2–6 hours.

Step 4: Work-up & Isolation

  • Scenario A: Product Precipitates (Common)

    • Cool the mixture to 0°C.

    • Filter the white crystalline solid.

    • Wash with cold ethanol (

      
       mL) and diethyl ether.
      
    • Dry under vacuum.[1]

  • Scenario B: Product is Soluble

    • Evaporate the solvent under reduced pressure.

    • Dissolve residue in DCM.

    • Wash with 1M HCl (to remove excess amine) and Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from EtOAc/Hexane if necessary.

Data Presentation & Troubleshooting

Reaction Scope & Yields

The following table summarizes expected outcomes based on amine sterics.

Amine ClassExampleReaction TempTimeTypical YieldNotes
Aliphatic (Linear) n-Butylamine25°C2 h85-95%Fast reaction; product often precipitates.
Aliphatic (Branched) Isopropylamine25°C6 h80-90%Slight steric hindrance; clean conversion.
Benzylic Benzylamine25°C4 h85-95%Excellent nucleophile; high purity.
Aromatic (Aniline) AnilineReflux (78°C)12 h60-75%Lower nucleophilicity requires heat.
Heterocyclic 2-AminopyridineReflux (78°C)24 h40-60%Poor nucleophile; may require catalyst (

or DMAP).
Troubleshooting Matrix
IssueRoot CauseCorrective Action
Low Conversion Steric hindrance or low nucleophilicity.Switch solvent to Toluene or Xylene and reflux (110°C+). Add 0.1 eq DMAP.
Side Products Transamidation at the wrong carbonyl.Ensure temperature starts at RT. The ester is significantly more reactive than the amide; high heat initially can cause scrambling.
Oily Product Impurities preventing crystallization.Triturate the oil with Diethyl Ether or Hexane to induce precipitation.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Ethyl (ethylamino)(oxo)acetate in EtOH AddAmine Add Primary Amine (1.1 eq) (Dropwise at RT) Start->AddAmine Monitor Monitor via TLC (4-12 Hours) AddAmine->Monitor Decision Is Solid Precipitate Visible? Monitor->Decision Filter Filtration & Wash (Cold EtOH) Decision->Filter Yes Evap Evaporate Solvent & Redissolve in DCM Decision->Evap No Wash Acid/Base Wash (Remove excess amine) Evap->Wash Dry Dry & Concentrate Wash->Dry

Figure 2: Decision tree for the isolation of oxalamide products.

References

  • ChemicalBook. Ethyl 2-(ethylamino)-2-oxoacetate Synthesis and Properties. Retrieved from .

  • Liu, G., et al. (2025). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. ResearchGate. Retrieved from .

  • Zhang, Y., et al. (2013). Synthesis of oxalamides by acceptorless dehydrogenative coupling. Royal Society of Chemistry. Retrieved from .

  • PubChem. Ethyl acetate Compound Summary. National Library of Medicine. Retrieved from .

  • Lead Sciences. Ethyl 2-(Ethylamino)-2-oxoacetate Product Data. Retrieved from .

Sources

Synthetic Utility of Ethyl 2-(Ethylamino)-2-oxoacetate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

Ethyl 2-(ethylamino)-2-oxoacetate, a seemingly simple α-keto ester amide, is a highly versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both an electrophilic keto group and a nucleophilic secondary amine, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of ethyl 2-(ethylamino)-2-oxoacetate, offering detailed application notes and robust protocols for its use in the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.

This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the reactivity of this compound to access novel chemical entities. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in established chemical principles.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 20943-60-6[1]
Molecular Formula C6H11NO3[1]
Molecular Weight 145.16 g/mol [1]
Physical State Liquid[2]
Purity (Typical) 99% (Technical Grade)[2]

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves, should be worn when handling ethyl 2-(ethylamino)-2-oxoacetate. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Synthesis of Ethyl 2-(Ethylamino)-2-oxoacetate

The primary and most common synthesis of ethyl 2-(ethylamino)-2-oxoacetate involves the reaction of diethyl oxalate with ethylamine.[1] This reaction is a classic example of an aminolysis of an ester.

Reaction Workflow: Synthesis of the Title Compound

Diethyl Oxalate Diethyl Oxalate Reaction_Vessel Reaction Vessel Diethyl Oxalate->Reaction_Vessel Ethylamine Ethylamine Ethylamine->Reaction_Vessel Ethyl 2-(ethylamino)-2-oxoacetate Ethyl 2-(ethylamino)-2-oxoacetate Reaction_Vessel->Ethyl 2-(ethylamino)-2-oxoacetate Ethanol Ethanol Reaction_Vessel->Ethanol Byproduct

Caption: Synthesis of Ethyl 2-(ethylamino)-2-oxoacetate.

Detailed Synthetic Protocol

Materials:

  • Diethyl oxalate

  • Ethylamine (70% in water)

  • Dichloromethane (DCM)

  • Aliquat 336 (phase-transfer catalyst)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane/Dimethylketone (95:5) solvent system

Procedure:

  • To a solution of diethyl oxalate (1.0 eq) in dichloromethane, add a catalytic amount of Aliquat 336.

  • To this stirred solution, add ethylamine (70% in water, 1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dry the reaction mixture over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product as an oil.

  • Purify the crude oil by silica gel column chromatography using a dichloromethane/dimethylketone (95:5) mixture as the eluent to afford pure ethyl 2-(ethylamino)-2-oxoacetate.

Expected Yield: Approximately 41.3%.

Application in Heterocyclic Synthesis

The true synthetic prowess of ethyl 2-(ethylamino)-2-oxoacetate lies in its utility as a precursor for a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry. The presence of the α-keto-amide functionality allows for cyclocondensation reactions with various binucleophiles.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[3] The classical synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[4][5] Ethyl 2-(ethylamino)-2-oxoacetate can serve as a synthetic equivalent of a 1,2-dicarbonyl compound in this context.

The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the more electrophilic ketone carbonyl of ethyl 2-(ethylamino)-2-oxoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring system.

Ethyl_oxoacetate Ethyl 2-(ethylamino)- 2-oxoacetate Condensation Condensation/ Cyclization Ethyl_oxoacetate->Condensation Diamine o-Phenylenediamine Diamine->Condensation Quinoxaline Substituted Quinoxaline Condensation->Quinoxaline Byproducts Water, Ethanol Condensation->Byproducts

Caption: General workflow for quinoxaline synthesis.

Materials:

  • Ethyl 2-(ethylamino)-2-oxoacetate

  • o-Phenylenediamine

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve ethyl 2-(ethylamino)-2-oxoacetate (1.0 eq) in ethanol in a round-bottom flask.

  • Add o-phenylenediamine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of five-membered nitrogen-containing heterocycles with diverse biological activities.[6] A common route to pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] The α-keto ester functionality in ethyl 2-(ethylamino)-2-oxoacetate makes it a suitable precursor for pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of the hydrazine on the ketone carbonyl of ethyl 2-(ethylamino)-2-oxoacetate. This is followed by an intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the ester carbonyl, with subsequent elimination of ethanol and water to form the aromatic pyrazole ring.

Materials:

  • Ethyl 2-(ethylamino)-2-oxoacetate

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(ethylamino)-2-oxoacetate (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. Collect the solid by filtration and wash with cold ethanol.

  • If necessary, concentrate the filtrate and purify the residue by column chromatography.

Synthesis of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms, and they are recognized as important scaffolds in medicinal chemistry, often serving as bioisosteres for ester and amide functionalities.[9][10][11] A general synthesis of 1,2,4-oxadiazoles involves the cyclocondensation of an O-acylamidoxime. Ethyl 2-(ethylamino)-2-oxoacetate can react with an amidoxime to form an intermediate that can be cyclized to the corresponding 1,2,4-oxadiazole.

Step 1: Acylation of Amidoxime

Materials:

  • Ethyl 2-(ethylamino)-2-oxoacetate

  • Benzamidoxime

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve benzamidoxime (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) to the solution.

  • Slowly add a solution of ethyl 2-(ethylamino)-2-oxoacetate (1.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate.

Step 2: Cyclodehydration

Materials:

  • Crude O-acylamidoxime intermediate

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • Dissolve the crude intermediate in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired 1,2,4-oxadiazole.

Future Outlook and Applications in Drug Discovery

The synthetic versatility of ethyl 2-(ethylamino)-2-oxoacetate positions it as a key intermediate in the generation of diverse compound libraries for high-throughput screening in drug discovery programs. Its ability to participate in multicomponent reactions further enhances its appeal for creating molecular complexity in a single step.[12] The resulting heterocyclic scaffolds, such as quinoxalines, pyrazoles, and oxadiazoles, are prevalent in a multitude of clinically approved drugs and drug candidates, spanning therapeutic areas from oncology to infectious diseases.

Future research will likely focus on expanding the repertoire of heterocyclic systems accessible from this building block, exploring its use in asymmetric synthesis, and developing more sustainable, green synthetic methodologies for its reactions.

References

  • Gomtsyan, A. (2012). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 17(9), 10774-10787. [Link]

  • Ndjip et al. (2022). Decoding the reaction mechanism of the cyclocondensation of ethyl acetate2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and ethylenediamine using bond evolution theory. Journal of Computational Chemistry, 43(13), 859-870. [Link]

  • Wan, J.-P., & Wei, L. (2013). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Synthetic Communications, 43(18), 2427-2443. [Link]

  • Kumar, A. et al. (2026). The synthesis of pyrazole derivatives using ethyl 5-(3-aryl-3-oxopropinyl)anthranilates 88.
  • Baviskar, A. et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(15), 4983. [Link]

  • Avula, B. et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]

  • Kumar, A. et al. (2023). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 8(5), 111-124. [Link]

  • Ismail, M. M. F. et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(1), 84. [Link]

  • Al-Masoudi, N. A. et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Medicinal and Chemical Sciences, 5(4), 548-557. [Link]

  • Moskalenko, A. S. et al. (2018). Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. Chemistry of Heterocyclic Compounds, 54(1), 100-101. [Link]

  • Chen, J. et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1563. [Link]

  • IndiaMART. Technical Grade Ethyl 2-Ethylamino-2-Oxoacetate, For Laboratory, Liquid. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. [Link]

  • Al-Azzawi, A. M. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. Journal of Al-Nahrain University, 21(2), 1-7. [Link]

  • Sharma, P. et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(43), 26861-26883. [Link]

  • Guezguez, R. et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(1), 1-38. [Link]

  • Al-Said, M. S. et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2049-2061. [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]

  • Sharma, V. et al. (2015). Recent advances in the synthesis of triazole derivatives. Afinidad, 72(569), 64-76. [Link]

  • Wang, Y. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 968882. [Link]

  • Al-Said, M. S. et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2049-2061. [Link]

  • Ndjip, P. A. N. et al. (2021). Decoding the Reaction Mechanism of the Cyclocondensation of Ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and Ethylenediamine using Bond Evolution Theory. Authorea Preprints. [Link]

  • Wang, Y. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 968882. [Link]

  • IndiaMART. Technical Grade Ethyl 2-Ethylamino-2-Oxoacetate, For Laboratory, Liquid. [Link]

  • Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1334-1361. [Link]

  • Li, Y. et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01579-20. [Link]

  • Reddy, D. S. et al. (2010). Bicyclization involving pseudo-intramolecular imination with diamines. Chemical Communications, 46(31), 5767-5769. [Link]

  • PubChem. Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate. [Link]

  • Denat, F. et al. (2003). Reaction of polyamines with diethyloxalate: A convenient route for the synthesis of tetraazacycloalkanes. Tetrahedron, 59(46), 9297-9304. [Link]

  • Nájera, C. et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(14), 7983-8085. [Link]

  • Al-Said, M. S. et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. Molecules, 18(2), 2049-2061. [Link]

  • El-Emam, A. A. et al. (2010). Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5), 1048-1055. [Link]

  • Padwa, A. et al. (1993). Epoxides and Aziridines from Diazoacetates via Ylide Intermediates. The Journal of Organic Chemistry, 58(22), 6059-6067. [Link]

  • Kumar, A. et al. (2020). Multicomponent reactions: a sustainable tool to 1,2- and 1,3-azoles. Organic & Biomolecular Chemistry, 18(43), 8714-8736. [Link]

  • Fronczek, F. R. et al. (2024). Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. IUCrData, 9(6), x240705. [Link]

  • Al-Ostoot, F. H. et al. (2021). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Journal of Taibah University for Science, 15(1), 75-90. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl (ethylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude Ethyl (ethylamino)(oxo)acetate via column chromatography. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple step-by-step instructions and offer a framework of understanding, enabling you to diagnose issues and rationally design your purification strategy.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Problem: My target compound, Ethyl (ethylamino)(oxo)acetate, is not separating from a closely-running impurity.

Root Cause Analysis & Solution:

This is a classic resolution problem, often stemming from a suboptimal mobile phase polarity. The fundamental principle of chromatography is the differential partitioning of compounds between the stationary and mobile phases.[1][2] If the solvent's polarity is too high, both your target and the impurity will spend too much time in the mobile phase and elute together. If it's too low, they may both adhere strongly to the silica, again resulting in poor separation.

Recommended Actions:

  • Re-optimize with Thin-Layer Chromatography (TLC): The column is a scaled-up TLC plate. Before any preparative column, you must optimize the separation on an analytical TLC plate.[3] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.35.[3][4] This range provides the best balance, ensuring the compound moves off the origin but allows for maximal interaction with the stationary phase, thus maximizing separation from its neighbors.

  • Employ a Shallow Gradient Elution: If isocratic elution (using a single, constant solvent mixture) fails, a gradient elution is the superior choice.[5][6] A shallow gradient, where the polarity of the mobile phase is increased very slowly, can effectively resolve compounds with similar Rf values. For instance, if your best isocratic system is 30% Ethyl Acetate in Hexane, start your gradient at 15-20% Ethyl Acetate and slowly increase to 35-40% over many column volumes. This sharpens peaks and can significantly improve resolution.[6][7]

  • Check Column Packing and Dimensions: An improperly packed column with channels or cracks will lead to severe band broadening and mixed fractions. Ensure your silica slurry is homogeneous and allowed to settle into a uniform bed.[8] For difficult separations, a longer, thinner column provides more theoretical plates and thus better resolving power than a short, wide one.[4]

Problem: The compound is completely stuck on the column; even 100% ethyl acetate won't elute it.

Root Cause Analysis & Solution:

This indicates that the polarity of your mobile phase is far too low to displace your highly polar target compound from the acidic silica gel stationary phase.[9] Ethyl (ethylamino)(oxo)acetate contains polar ester and amide groups, making it susceptible to strong hydrogen bonding with the silanol groups (Si-OH) on the silica surface.

Recommended Actions:

  • Introduce a More Polar Modifier: Ethyl acetate is a moderately polar solvent. To elute highly retained compounds, you need to add a small percentage of a much more polar solvent, such as methanol. A common and highly effective solvent system for polar compounds is Methanol/Dichloromethane.[10]

  • Step-by-Step Polarity Increase: Start by trying a 1-2% solution of methanol in dichloromethane on a TLC plate. You can gradually increase this to 5% or even 10%.

  • Caution: Be aware that using more than 10% methanol in your mobile phase can lead to the dissolution of the silica gel itself, which will contaminate your final product.[9][10]

Problem: My crude sample won't dissolve in the non-polar solvent I'm starting the column with.

Root Cause Analysis & Solution:

This is a frequent challenge when a polar crude mixture needs to be purified using a low-polarity initial eluent (e.g., 10% Ethyl Acetate/Hexane) to remove non-polar impurities first. Loading the sample in a strong, polar solvent will cause it to spread into a wide band at the top of the column, leading to disastrous separation.

Recommended Actions:

  • Minimal Strong Solvent Loading: Dissolve your crude sample in the absolute minimum volume of a stronger solvent in which it is soluble (e.g., dichloromethane or acetone). Carefully pipette this concentrated solution directly onto the top of the sand layer of your packed column.[11][12] Allow the solvent to absorb fully into the silica before carefully adding your initial, weaker mobile phase.

  • Dry Loading (Recommended Method): This is the most robust technique.

    • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (or Celite) to this solution, roughly 2-3 times the mass of your crude product.

    • Remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder of silica gel coated with your crude mixture.

    • Carefully layer this powder on top of your packed column. This ensures your sample is introduced to the column in a very fine, uniform band, leading to excellent separation.[13]

Problem: My purified fractions show tailing or streaking on the TLC plate.

Root Cause Analysis & Solution:

Tailing can be caused by several factors:

  • Compound Instability: The slightly acidic nature of silica gel can cause degradation of sensitive compounds.[11]

  • Overloading: Applying too much sample to the column (or TLC plate) saturates the stationary phase, leading to non-ideal peak shapes.[14]

  • Inappropriate pH: For compounds with basic functional groups (like amines), interaction with acidic silica can cause significant tailing. While Ethyl (ethylamino)(oxo)acetate is an amide and less basic, this is a crucial point for many nitrogen-containing compounds.

Recommended Actions:

  • Test for Stability: Before running a column, spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking that wasn't there initially, your compound may be decomposing on the silica.[11]

  • Reduce the Load: The weight of silica gel used should be at least 20-100 times the weight of the crude material being purified.[3] For difficult separations, this ratio should be higher.[13]

  • Neutralize the Mobile Phase: If you suspect an acid-base interaction is causing tailing, add a very small amount (0.1-1%) of a modifier to your eluent. For basic compounds, adding triethylamine can neutralize the silica surface.[15] For acidic compounds, a small amount of acetic acid can improve peak shape.[16]

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying Ethyl (ethylamino)(oxo)acetate?

For this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase.[3] It is a polar adsorbent that works well for separating compounds of low to moderate polarity, which is typical for many synthetic organic molecules.[9] Alumina can also be used and comes in acidic, basic, and neutral forms, which can be advantageous for purifying amines (using basic alumina) or other pH-sensitive molecules.[9] However, for general-purpose purification of a neutral amide-ester like this, silica gel is the authoritative starting point.

Q2: How do I select the initial solvent system for my column?

The selection process should always begin with analytical Thin-Layer Chromatography (TLC) .[17]

  • Start with a Standard System: A mixture of Ethyl Acetate (polar component) and Hexane (non-polar component) is the workhorse for a vast range of compounds.[10]

  • Test Different Ratios: Spot your crude mixture on several TLC plates and develop them in chambers with different solvent ratios (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 30% EtOAc/Hex, etc.).

  • Aim for the "Sweet Spot": The ideal solvent system is one that moves your target compound to an Rf value of 0.2-0.35 .[3][4] This ensures the compound interacts sufficiently with the silica gel to separate from impurities but does not take an excessive amount of solvent to elute.

Q3: Should I use isocratic or gradient elution?

The choice depends on the complexity of your crude mixture.[18]

  • Isocratic Elution: Uses a single, unchanging solvent composition throughout the purification. It is simple and reproducible. This method is ideal when your target compound is well-separated from a few impurities on the TLC plate.[5][7]

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the run (e.g., starting with 10% EtOAc/Hex and slowly increasing to 40% EtOAc/Hex). This is highly advantageous for complex mixtures containing compounds with a wide range of polarities.[19] It helps to elute strongly-retained compounds more quickly and as sharper bands, saving time and solvent.[6][7]

For a typical crude reaction mixture, starting with a step-gradient is often the most efficient approach.

Q4: How much crude material can I load onto my column?

This depends on the difficulty of the separation. A general rule of thumb is the ratio of silica gel weight to crude material weight .[3]

Separation DifficultySilica:Crude Ratio (w/w)
Easy (ΔRf > 0.2)20:1 to 30:1
Moderate (ΔRf ~ 0.1)50:1 to 70:1
Difficult (ΔRf < 0.1)>100:1

Source: Adapted from literature principles.[3][13]

Overloading the column is a primary cause of failed purifications. When in doubt, use more silica gel.

III. Key Experimental Protocols

Protocol 1: Analytical TLC for Solvent System Optimization

This protocol is the mandatory first step before any column purification.

  • Prepare a Sample Solution: Dissolve a small amount of your crude material (1-2 mg) in a volatile solvent like dichloromethane or ethyl acetate (0.5 mL).

  • Prepare Developing Chambers: Use a beaker or a dedicated TLC chamber. Add your chosen solvent mixture (e.g., 20% Ethyl Acetate in Hexane) to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it tightly.[20]

  • Spot the TLC Plate: Use a fine capillary tube to draw up the sample solution and gently touch it to the silica-coated side of the TLC plate, about 1 cm from the bottom. The spot should be small and concentrated, ideally 1-2 mm in diameter.[14]

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below your spot. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Calculate Rf: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (if your compounds are UV-active) and/or an iodine chamber or chemical stain.[20] Circle the spots.

  • Analyze: Calculate the Rf value for your target spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust your solvent system ratio until the target Rf is between 0.2 and 0.35.

Protocol 2: Flash Column Chromatography: Slurry Packing and Elution
  • Column Preparation: Securely clamp a glass column of appropriate size in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[8]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity eluting solvent and mix to form a uniform slurry with no air bubbles.[8]

  • Pack the Column: Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to help the silica settle into a compact, uniform bed. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

  • Add Sand: Once the silica is packed, add another ~1 cm layer of sand on top to protect the silica surface from being disturbed during solvent addition.[8]

  • Load the Sample: Using one of the methods described in the Troubleshooting section (minimal solvent or dry loading), apply your crude sample to the top layer of sand.

  • Elute the Column: Carefully add your mobile phase to the top of the column. Use gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.[21]

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitor Progress: Systematically spot collected fractions on TLC plates to determine which ones contain your pure compound. Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain your purified Ethyl (ethylamino)(oxo)acetate.[12]

IV. Visualization of Workflow & Logic

Overall Purification Workflow

G cluster_prep Phase 1: Method Development cluster_purify Phase 2: Preparative Separation cluster_analysis Phase 3: Analysis & Isolation Crude Crude Ethyl (ethylamino)(oxo)acetate TLC Analytical TLC (Multiple Solvent Systems) Crude->TLC Spot Optimize Select Optimal Solvent (Target Rf = 0.2-0.35) TLC->Optimize Analyze Rf Values Pack Pack Column with Silica Gel Slurry Optimize->Pack Load Load Crude Sample (Dry or Wet Method) Pack->Load Elute Elute with Optimal Solvent (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Collected Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Evaporate Solvent Evaporation (Rotovap) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for column chromatography purification.

TLC to Column Elution Relationship

G cluster_column Column Elution Profile tlc TLC Plate Start Line Impurity 1 (Non-polar) Rf ~ 0.8 Target Compound Rf ~ 0.3 Impurity 2 (Polar) Rf ~ 0.1 Solvent Front frac1 Early Fractions (Test Tubes 1-5) tlc:f1->frac1 Corresponds to frac2 Middle Fractions (Test Tubes 6-12) tlc:f2->frac2 Corresponds to frac3 Late Fractions (Test Tubes 13-20) tlc:f3->frac3 Corresponds to start Start Elution start->frac1 Elute First frac1->frac2 frac2->frac3 Elute Last

Caption: Relationship between TLC separation and column fractions.

V. References

  • Welch Materials. (2026, January 6). Gradient vs. Isocratic Elution: Which to Choose? Retrieved from Welch Materials website.

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from Danaher Life Sciences website.

  • Silver, J. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? ResearchGate.

  • LCGC International. (n.d.). Understanding Gradient HPLC. Retrieved from LCGC International website.

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from Biotage website.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester website.

  • University of California, Davis. (n.d.). Column chromatography. Retrieved from UC Davis Chem LibreTexts.

  • Wikipedia. (n.d.). Column chromatography. Retrieved from Wikipedia.

  • Supporting Information for a scientific article. (n.d.). Purification by flash column chromatography.

  • Org-Collection. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from Org-Collection website.

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from Columbia University website.

  • ChemicalBook. (n.d.). ethyl 2-(ethylamino)-2-oxoacetate synthesis. Retrieved from ChemicalBook website.

  • Chromatography Forum. (2012, September 21). can I use Ethyl Acetate as mobile phase for C18 column? Retrieved from Chromatography Forum.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester website.

  • orientjchem.org. (n.d.). Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Retrieved from orientjchem.org.

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from Membrane Solutions website.

  • National Institutes of Health, PubChem. (n.d.). Ethyl Acetate. Retrieved from PubChem.

  • Penta chemicals. (2024, July 8). Ethyl acetate. Retrieved from Penta chemicals website.

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. Retrieved from SIELC Technologies website.

  • ResearchGate. (n.d.). Thin layer chromatography of the ethyl acetate fraction. Retrieved from ResearchGate.

  • Chem 235 Laboratory Manual. (n.d.). Thin Layer Chromatography.

  • Organic Chemistry Lab Manual. (n.d.). How to run column chromatography.

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from ResearchGate.

  • Organic Lab Techniques. (2022, February 13). Column Chromatography [Video]. YouTube.

  • King Group. (n.d.). Successful Flash Chromatography.

  • ResearchGate. (2022, June 3). 1H-NMR impurity originating from ethyl acetate - What could it be? Retrieved from ResearchGate.

  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Retrieved from Khan Academy.

  • Airedale Chemical. (2019, March 26). Ethyl Acetate Safety Data Sheet.

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from JoVE.

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from Organomation website.

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from Chemistry LibreTexts.

  • Prudent Practices in the Laboratory. (n.d.). LCSS: ETHYL ACETATE.

  • Pharmaffiliates. (n.d.). ethyl acetate and its Impurities. Retrieved from Pharmaffiliates website.

  • Google Patents. (n.d.). US6232491B1 - Purification process for removal of impurities in acetic acid-ethylene reactions. Retrieved from Google Patents.

  • ResearchGate. (n.d.). Synthesis of ε-oxo acids by photostimulated reactions of 2-(2-iodophenyl)acetate ion with carbanions by the SRN1 mechanism. Retrieved from ResearchGate.

  • MDPI. (n.d.). Chemical Constituents of the Ethyl Acetate Extract from Diaphragma juglandis Fructus and Their Inhibitory Activity on Nitric Oxide Production In Vitro. Retrieved from MDPI.

Sources

Technical Support Center: Synthesis of Ethyl 2-(Ethylamino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 2-(ethylamino)-2-oxoacetate (ethyl oxamate). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes.

Introduction: The Challenge of Mono-acylation

The synthesis of ethyl 2-(ethylamino)-2-oxoacetate is fundamentally a nucleophilic acyl substitution. The reaction involves treating a symmetrical diester, diethyl oxalate, with a primary amine, ethylamine. While seemingly straightforward, the primary challenge lies in controlling the stoichiometry and reactivity to favor the formation of the desired mono-amide product over the symmetrically substituted diamide, N,N'-diethyloxalamide. This guide will address the causes of this and other side reactions and provide robust strategies for their mitigation.

Core Reaction Pathway

The desired transformation is the reaction of one equivalent of ethylamine with diethyl oxalate to yield the target mono-amide.

Reaction_Pathway cluster_reactants Reactants DEO Diethyl Oxalate Product Ethyl 2-(ethylamino)-2-oxoacetate (Target Product) DEO->Product + 1 eq. EtNH2 - EtOH EA Ethylamine (EtNH2)

Caption: Desired reaction pathway for the synthesis of ethyl 2-(ethylamino)-2-oxoacetate.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction produced a significant amount of a white, insoluble solid, and the yield of my desired product is very low. What is happening?

Answer: You are almost certainly observing the formation of the primary side product, N,N'-diethyloxalamide . This occurs when a second molecule of ethylamine reacts with your desired product, ethyl 2-(ethylamino)-2-oxoacetate.

  • Causality: The ester group on your target molecule is still susceptible to nucleophilic attack by any excess ethylamine present in the reaction mixture. Because N,N'-diethyloxalamide is a highly symmetrical and stable amide, it is often significantly less soluble in common organic solvents than the mono-amide product and will precipitate out of the solution as it forms, driving the equilibrium towards this unwanted side reaction.

  • Mechanism of Side Product Formation:

Side_Reaction Product Ethyl 2-(ethylamino)-2-oxoacetate (Target Product) SideProduct N,N'-diethyloxalamide (Insoluble Side Product) Product->SideProduct + 1 eq. EtNH2 - EtOH EA Ethylamine (EtNH2) (Excess)

Caption: Formation of the N,N'-diethyloxalamide side product from the target molecule.

Question 2: How can I effectively minimize the formation of the N,N'-diethyloxalamide byproduct?

Answer: Controlling the formation of the diamide is the key to a successful synthesis. The strategy revolves around carefully managing the local concentration of ethylamine.

  • Control Stoichiometry: Use a slight excess of diethyl oxalate relative to ethylamine (e.g., 1.1 to 1.5 equivalents of the diester). This ensures that ethylamine is the limiting reagent, reducing the statistical probability of a second addition.

  • Slow, Controlled Addition: This is the most critical parameter. Add the ethylamine solution dropwise to the solution of diethyl oxalate over a prolonged period. This maintains a very low concentration of the amine at any given moment, favoring the initial reaction with the more abundant diethyl oxalate over the secondary reaction with the newly formed product.

  • Low Temperature: Run the reaction at a reduced temperature (e.g., 0-10 °C). This slows down the rate of both the desired reaction and the side reaction. However, it has a more pronounced effect on suppressing the less favorable second amidation, thereby improving selectivity.

Question 3: My final product is contaminated with unreacted diethyl oxalate. How do I prevent this and how can it be removed?

Answer: This issue is the direct consequence of the strategy used to avoid diamide formation (using an excess of diethyl oxalate).

  • Prevention: While using an excess of the diester is necessary, using a very large excess will lead to significant contamination. It is a matter of optimization. We recommend starting with a 1.2:1 molar ratio of diethyl oxalate to ethylamine and adjusting as needed based on your results.

  • Removal: Fortunately, the physical properties of diethyl oxalate and ethyl 2-(ethylamino)-2-oxoacetate are sufficiently different for effective purification.

    • Distillation: Diethyl oxalate is significantly more volatile (boiling point ~185 °C) than the desired product (boiling point >220 °C). Purification by vacuum distillation is a highly effective method to remove the unreacted starting material.

    • Aqueous Wash: Unreacted diethyl oxalate can be partially hydrolyzed to oxalic acid and ethanol under basic aqueous conditions. A careful wash with a dilute sodium bicarbonate solution can help remove some of the excess ester, but care must be taken to avoid hydrolysis of the desired product's ester group.

Question 4: What analytical methods are best for monitoring this reaction and confirming product identity?

Answer: A combination of techniques is recommended for a comprehensive analysis.

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring the reaction's progress. You can visualize the consumption of diethyl oxalate and the appearance of the mono-amide and di-amide products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying the components in your crude reaction mixture. You will be able to clearly distinguish between diethyl oxalate, ethylamine, the target product, and N,N'-diethyloxalamide based on their retention times and mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the final product's structure and purity. The key is to look for the characteristic signals: the ethyl groups of the ester and the amide should be distinct, and the presence of the N-H proton signal (which will be a triplet) is a clear indicator of the mono-amide. The symmetrical N,N'-diethyloxalamide will show a much simpler spectrum.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of ethyl 2-(ethylamino)-2-oxoacetate while minimizing side product formation.

Materials:

  • Diethyl oxalate (1.2 eq.)

  • Ethylamine (70% solution in water, 1.0 eq.)

  • Ethanol (or another suitable solvent like THF)

  • Ice bath

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with diethyl oxalate (1.2 eq.) and the solvent (e.g., ethanol).

  • Cool the flask in an ice bath to 0-5 °C.

  • Add the ethylamine solution (1.0 eq.) to the dropping funnel.

  • Add the ethylamine solution dropwise to the stirred diethyl oxalate solution over 1-2 hours. Crucially, ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC until the ethylamine is consumed.

  • Workup:

    • Quench the reaction with a small amount of water.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a brine solution to remove water-soluble components.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil via vacuum distillation to remove unreacted diethyl oxalate and other volatile impurities.

Data Summary: Effect of Reaction Parameters

The following table summarizes the expected qualitative outcomes when varying key reaction parameters.

ParameterConditionExpected Product YieldN,N'-diethyloxalamide FormationUnreacted Diethyl Oxalate
Stoichiometry 1:1 (Diester:Amine)ModerateHighLow
1.2:1 (Diester:Amine) High (Optimal) Low Moderate (Removable)
2:1 (Diester:Amine)Moderate-HighVery LowHigh (Difficult to remove)
Temperature 0-10 °C High (Optimal Selectivity) Low -
25 °C (Room Temp)ModerateModerate-High-
> 40 °CLowHigh-
Amine Addition Slow (Dropwise) High Low -
Fast (Portion-wise)LowHigh-

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_precipitate Is a white solid present? start->check_precipitate diamide_issue High probability of N,N'-diethyloxalamide check_precipitate->diamide_issue  Yes check_sm Analysis (GC/NMR) shows excess starting material? check_precipitate->check_sm No   review_conditions Review Reaction Conditions: 1. Was amine added slowly? 2. Was temperature kept <10°C? 3. Was diester in excess? diamide_issue->review_conditions sm_issue Excess Diethyl Oxalate Contamination check_sm->sm_issue  Yes other_issue Other Issue: - Incomplete reaction? - Degradation? check_sm->other_issue No   purify Action: Purify via Vacuum Distillation sm_issue->purify check_time_reagents Review: 1. Reaction time 2. Reagent quality other_issue->check_time_reagents

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of nucleophilic acyl substitution and reactivity of esters and amides).
  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. ISBN: 978-3-527-30490-4. (Discusses strategies for selective reactions of diesters).
  • U.S. Patent No. US2477701A (1949). Preparation of Oxalic Acid Amide Esters.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12005, Ethyl oxanilate. [Link] (Provides physical properties, including boiling points, for structurally similar compounds).

troubleshooting failed reactions with Ethyl (ethylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Ethyl (ethylamino)(oxo)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to resolve experimental challenges effectively.

Ethyl (ethylamino)(oxo)acetate, also known as N-ethyl oxamic acid ethyl ester, is a bifunctional molecule containing both an amide and an ester. This structure makes it an excellent acylating agent for introducing an ethyl oxalyl group, commonly used in the synthesis of more complex amides, heterocyclic compounds, and other intermediates critical to pharmaceutical and agrochemical research.[1] However, this bifunctionality also presents specific challenges related to stability and reactivity.

This document is structured into two main sections: a Frequently Asked Questions (FAQ) section for quick answers on handling and properties, and a comprehensive Troubleshooting Guide for in-depth problem-solving when your reactions do not proceed as planned.

Frequently Asked Questions (FAQs)

Q1: What is the primary use of Ethyl (ethylamino)(oxo)acetate?

A1: Its primary application is as an acylating agent. It is used to react with primary or secondary amines to form substituted oxamides. The resulting products are often key intermediates in the synthesis of pharmacologically active molecules and other fine chemicals.[2][3]

Q2: How should I store Ethyl (ethylamino)(oxo)acetate?

A2: Due to the presence of an ethyl ester functional group, the reagent is susceptible to hydrolysis. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture. For long-term storage, refrigeration (2-8°C) is recommended.

Q3: What solvents are compatible with this reagent?

A3: Aprotic solvents are highly recommended to prevent reagent decomposition. Suitable solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc). Protic solvents like water or alcohols should be avoided as they can lead to hydrolysis of the ester or transesterification.[4]

Q4: My reagent has a slight yellow tint. Is it still usable?

Q5: Can I use a strong base with this reagent?

A5: Caution is advised. Strong bases, particularly aqueous bases like NaOH or KOH, will rapidly hydrolyze (saponify) the ethyl ester, rendering the reagent inactive for its intended acylation purpose.[6][7] If a base is required for your reaction, a non-nucleophilic organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIEA) is the standard choice.

Troubleshooting Guide for Failed Reactions

This guide addresses the most common issues encountered during reactions with Ethyl (ethylamino)(oxo)acetate. The following workflow provides a general approach to diagnosing a failed reaction.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Corrective Actions Start Reaction Failed TLC Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->TLC Problem Identify Problem: - No Reaction? - Low Yield? - Impure Product? TLC->Problem Cause_Reagent Reagent Quality Issue? (Degradation, Purity) Problem->Cause_Reagent Cause_Conditions Suboptimal Conditions? (Temp, Solvent, Time) Problem->Cause_Conditions Cause_Substrate Substrate Issue? (Purity, Reactivity) Problem->Cause_Substrate Cause_Workup Workup Problem? (Product Loss, Decomposition) Problem->Cause_Workup Action_Reagent Verify Reagent Purity (Use fresh bottle, Run NMR) Cause_Reagent->Action_Reagent Action_Conditions Optimize Reaction Conditions (Screen Solvents, Adjust Temp) Cause_Conditions->Action_Conditions Action_Substrate Purify/Verify Substrate Cause_Substrate->Action_Substrate Action_Workup Modify Workup Protocol (Adjust pH, Change Solvents) Cause_Workup->Action_Workup Rerun Rerun Action_Reagent->Rerun Rerun Experiment Action_Conditions->Rerun Rerun Experiment Action_Substrate->Rerun Rerun Experiment Action_Workup->Rerun Rerun Experiment

Caption: General workflow for troubleshooting failed reactions.

Problem 1: Low or No Product Yield

You've run your reaction, and analysis of the crude mixture (TLC, LC-MS) shows mostly unreacted starting materials.

Causality: Ethyl (ethylamino)(oxo)acetate is an ester and is therefore susceptible to hydrolysis, especially in the presence of trace acid or base.[8][9] Water is a common contaminant in solvents and reagents. Hydrolysis breaks the ester bond, yielding N-ethyl oxamic acid and ethanol, neither of which can participate in the desired acylation reaction.

Troubleshooting Protocol:

  • Verify Solvent Anhydrousness: Use freshly dried solvents. For highly sensitive reactions, use solvents from a solvent purification system or a freshly opened bottle of anhydrous solvent.

  • Use Inert Atmosphere: Assemble your reaction glassware under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture. Ensure glassware is thoroughly oven- or flame-dried before use.

  • Check Reagent Quality: If the bottle is old or has been opened multiple times, its quality may be compromised. Run a quick ¹H NMR of the reagent in CDCl₃. The presence of a triplet at ~1.2 ppm and a quartet at ~3.7 ppm corresponding to ethanol is a clear indicator of hydrolysis.

  • Perform a Control Reaction: Run the reaction with a fresh, unopened bottle of the reagent to confirm if the issue lies with the reagent batch.

Causality: The reaction is an equilibrium process, or the activation energy is too high under the chosen conditions. This can be due to a poorly nucleophilic amine substrate, steric hindrance, or suboptimal temperature.

Troubleshooting Protocol:

  • Increase Temperature: If the reaction is being run at room temperature, consider heating it. Monitor by TLC to ensure the starting materials are not decomposing at higher temperatures. A good starting point is 40-60°C in a solvent like THF or MeCN.

  • Add an Activating Agent: While not always necessary, for unreactive amines, a coupling agent can be beneficial. However, standard peptide coupling reagents may lead to side reactions. A milder approach is to use a Lewis acid catalyst, but this must be carefully selected to avoid promoting reagent decomposition.

  • Increase Reaction Time: Some reactions are simply slow. Let the reaction run for a longer period (e.g., 24-48 hours), monitoring periodically by TLC or LC-MS to track progress.

Causality: The reaction of an amine with the acylating agent releases a proton, which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic organic base is typically required to scavenge this acid. Using the wrong type or amount of base can stall the reaction.

Troubleshooting Protocol:

  • Select the Right Base: Use a non-nucleophilic tertiary amine base like Triethylamine (TEA) or Diisopropylethylamine (DIEA).

  • Optimize Base Stoichiometry: Typically, 1.1 to 1.5 equivalents of base are sufficient. Excess base can sometimes promote side reactions.

  • Avoid Inorganic Bases: Do not use bases like NaOH, K₂CO₃, or other aqueous bases, as they will cause rapid hydrolysis of the ester.[7]

ParameterRecommendationRationale
Solvent Anhydrous DCM, THF, MeCNAprotic to prevent hydrolysis. Solvent choice can also affect substrate solubility and reaction rate.[10]
Temperature 0°C to 60°CStart at room temperature. Gentle heating may be required for less reactive substrates.
Base 1.1 - 1.5 eq. DIEA or TEANon-nucleophilic organic base to neutralize generated acid without causing side reactions.
Atmosphere Inert (N₂ or Ar)Excludes moisture to prevent reagent hydrolysis.

Table 1: Recommended Starting Conditions for Amidation Reactions.

Problem 2: Complex Mixture of Products / Unexpected Side Products

Your reaction consumes the starting material, but instead of a clean spot on TLC, you see multiple new spots, indicating a complex mixture.

G cluster_paths Reagent Ethyl (ethylamino)(oxo)acetate Ester Amide Desired Desired Product (Amine attacks acyl carbonyl) Reagent:amide->Desired R₂NH (Substrate) Hydrolysis Side Product 1: N-ethyl oxamic acid (Water attacks ester) Reagent:ester->Hydrolysis H₂O (Moisture) DoubleAcyl Side Product 2: Double Acylation (Product attacks reagent) Desired->DoubleAcyl Excess Reagent

Caption: Key reactive sites and potential reaction pathways.

Causality: If your amine substrate is a primary amine (R-NH₂), the initial product formed is a secondary amide. This product's N-H bond can still be somewhat acidic. In the presence of excess base and acylating agent, a second acylation can occur, leading to an imide-type byproduct.

Troubleshooting Protocol:

  • Control Stoichiometry: Use the amine as the limiting reagent or use a strict 1:1 stoichiometry of the amine to Ethyl (ethylamino)(oxo)acetate.

  • Reverse Addition: Add the acylating agent slowly to a solution of the amine and base. This maintains a low concentration of the acylating agent, minimizing the chance of double acylation.

Causality: While the acyl carbonyl is more electrophilic, a highly nucleophilic amine, especially at elevated temperatures, could potentially attack the ester carbonyl. This would lead to the formation of a different amide product and release of ethanol.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This side reaction is more likely at higher temperatures. Try running the reaction at room temperature or 0°C.

  • Use a Less Nucleophilic Base: A bulkier base like DIEA may be less likely to participate in side reactions than TEA.

Causality: The product may be unstable to the acidic or basic conditions used during the aqueous workup.[8] For example, an acidic wash could hydrolyze other sensitive functional groups on your molecule, or a basic wash could cause unforeseen eliminations or rearrangements.

Troubleshooting Protocol:

  • Test Product Stability: Before performing the workup, take a small aliquot of the crude reaction mixture and expose it to the planned acidic and basic wash conditions in a separate vial. Analyze by TLC to see if any degradation occurs.

  • Use Milder Workup Conditions: Wash with saturated ammonium chloride (NH₄Cl) solution instead of dilute HCl for a milder acidic wash. Use saturated sodium bicarbonate (NaHCO₃) instead of stronger bases.

  • Minimize Contact Time: Perform the aqueous extraction quickly and at a low temperature (e.g., in an ice bath) to reduce the risk of decomposition.

References
  • Pharmacentral. (2026). The Role of Ethyl Acetate in Pharmaceutical Synthesis and Processes.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • AECI Schirm. (2025). Ethyl Acetate Applications in Pharmaceuticals: An Overview.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3413435, Ethyl (ethylamino)(oxo)acetate. Available at: [Link]

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • PubChem. (n.d.). Ethyl (ethylamino)(oxo)acetate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link].

  • Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]

  • Save My Exams. (2024). Ester Hydrolysis - A Level Chemistry Revision Notes. Available at: [Link]

  • Publisso. (2019). Ethyl acetate. The MAK Collection for Occupational Health and Safety. Available at: [Link]

  • ResearchGate. (2016). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis? Available at: [Link]

Sources

Technical Support Center: Ethyl (ethylamino)(oxo)acetate Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-OXM-2024-001 Subject: Temperature Optimization & Troubleshooting for Ethyl 2-(ethylamino)-2-oxoacetate (CAS: 20943-60-6) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Temperature Switch" Protocol

Welcome to the technical guide for Ethyl (ethylamino)(oxo)acetate . This compound acts as a critical "Janus" intermediate—a bifunctional building block that allows for the synthesis of asymmetric oxamides and heterocycles (e.g., quinoxalines).

The Core Challenge: Success with this reagent depends entirely on a bimodal temperature strategy :

  • Synthesis Phase (Formation): Requires Low Temperature (

    
    )  to prevent symmetric dimerization.
    
  • Application Phase (Derivatization): Requires High Temperature (

    
    )  to overcome the deactivated ester functionality.
    

Failure to respect this "Temperature Switch" is the #1 cause of low yield (oligomerization) and impurity formation (symmetric byproducts).

Phase I: Synthesis & Handling (The "Cold" Phase)

Objective: Synthesize Ethyl (ethylamino)(oxo)acetate from Diethyl oxalate without forming the symmetric byproduct,


-diethyloxamide.
The Mechanism & Causality

Diethyl oxalate has two highly electrophilic ester groups.[1]

  • Step 1 (

    
    ):  The first amine attacks rapidly to form the mono-ester (Target).
    
  • Step 2 (

    
    ):  If the temperature is uncontrolled, the second ester group—though less reactive due to the amide's resonance donation—will react with excess amine to form the symmetric diamide (Impurity).
    

Key Insight:


 at low temperatures. As 

increases, the selectivity drops.
Optimized Protocol: Controlled Aminolysis
ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 eq Diethyl Oxalate : 0.95 eq EthylamineSlight excess of oxalate ensures amine is fully consumed, preventing Step 2.
Temperature

to

Kinetic control. Freezing the reaction at the mono-substitution stage.
Addition Rate Dropwise (1 mL/min)Highly exothermic. Rapid addition spikes local Temp, triggering diamide formation.
Solvent EtOH or DCMProtic solvents (EtOH) stabilize the tetrahedral intermediate via H-bonding.

Visual Workflow: Reaction Selectivity

ReactionPathway Start Diethyl Oxalate + Ethylamine Intermediate Target: Ethyl (ethylamino)(oxo)acetate (Mono-ester) Start->Intermediate T < 5°C (Fast, k1) Byproduct Impurity: N,N'-Diethyloxamide (Symmetric Solid) Start->Byproduct Excess Heat/Amine Intermediate->Byproduct T > 25°C (Slow, k2)

Caption: Figure 1. Kinetic control pathway. Low temperature isolates the green target node; heat pushes the reaction to the red impurity.

Phase II: Utilization & Derivatization (The "Hot" Phase)

Objective: Reacting the mono-ester with a second nucleophile (e.g., hydrazine, another amine) to create asymmetric scaffolds.

The Reactivity Gap

Once the mono-ester is formed, the amide group donates electron density into the carbonyl system, making the remaining ester less electrophilic than the starting material.

  • Room Temperature: Reaction is often too slow (days).

  • Required Energy: You must supply heat to overcome the activation energy barrier of the deactivated ester.

Optimized Protocol: Heterocycle/Amide Formation
  • Solvent Selection: Switch to high-boiling solvents if reflux is needed (Toluene, Xylene) or stick to Ethanol for standard reflux (

    
    ).
    
  • Temperature Setpoint:

    • Standard Aminolysis: Reflux (

      
      ) for 2–4 hours.
      
    • Cyclization (e.g., to Quinoxalines): May require

      
       with acid catalysis (Acetic acid).
      
  • Purification: The target product is often liquid/oil; the symmetric impurity (if formed) is a solid. Filtration is a simple purification step.

Troubleshooting Guide & FAQs

Decision Tree: Diagnosing Failure

Troubleshooting Problem Start: What is the issue? Precipitate White Precipitate formed during synthesis? Problem->Precipitate LowYield Low Yield / No Reaction in Step 2? Problem->LowYield Sol1 Diagnosis: Over-reaction. Cause: Temp > 10°C or Excess Amine. Action: Filter solid (impurity), distill filtrate. Precipitate->Sol1 Yes Sol2 Diagnosis: Deactivated Ester. Cause: Temp too low. Action: Increase T to reflux (80°C) or add Lewis Acid (e.g., Ti(OEt)4). LowYield->Sol2 Yes

Caption: Figure 2. Rapid diagnostic flow for common experimental deviations.

Frequently Asked Questions

Q1: I see a white solid forming immediately upon adding ethylamine. Is this my product?

  • Technical Answer: Likely No . Ethyl (ethylamino)(oxo)acetate is typically an oil or low-melting solid. A rapid formation of white precipitate usually indicates the formation of

    
    -diethyloxamide  (the symmetric byproduct).
    
  • Root Cause: Localized overheating. Even if your bath is

    
    , adding the amine too fast creates "hot spots" where the double-substitution happens.
    
  • Fix: Dilute the amine in solvent before addition and reduce addition rate.

Q2: Can I use microwave irradiation for the derivatization step?

  • Technical Answer: Yes , and it is highly recommended.

  • Reasoning: Because the mono-ester is deactivated, microwave heating (

    
     for 10–20 min) provides the necessary activation energy without the long thermal exposure that causes degradation.
    

Q3: How do I store the intermediate if I don't use it immediately?

  • Technical Answer: Store at

    
      under Argon/Nitrogen.
    
  • Warning: Oxamates are susceptible to hydrolysis. Moisture will convert the ester to the corresponding oxamic acid (

    
    ), rendering it useless for further nucleophilic substitution.
    

References & Grounding

  • PubChem Compound Summary. "Ethyl 2-(ethylamino)-2-oxoacetate (CID 12591597)." National Center for Biotechnology Information. Accessed 2024.[2][3] Link

  • BenchChem Technical Data. "Reactions of Diethyl Oxalate with Primary and Secondary Amines." BenchChem Technical Library. (General reactivity of oxalate esters). Link

  • ChemicalBook. "Ethyl 2-(ethylamino)-2-oxoacetate Synthesis and Properties." ChemicalBook Database. Link

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for controlling mono- vs. di-substitution in oxalates).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling oxalates and amines.

Sources

Technical Support Center: Ethyl (ethylamino)(oxo)acetate Synthesis & Workup

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OX-AMIDE-001 Subject: Optimization of Mono-Amidation of Diethyl Oxalate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Compound: Ethyl (ethylamino)(oxo)acetate IUPAC: Ethyl 2-(ethylamino)-2-oxoacetate CAS: 6829-41-0 (Generic for ethylamino derivatives often varies; verify specific substitution) Structure:



You are likely experiencing issues because the reaction of diethyl oxalate with ethylamine is a classic case of competitive consecutive kinetics . The primary amine reacts rapidly with one ester group to form your desired product (the mono-amide). However, the product itself is an activated amide-ester which can react again with a second molecule of amine to form the symmetrical diamide (


-diethyloxalamide), a highly insoluble white solid.

The Golden Rule: To secure the liquid mono-amide, you must maintain a high local concentration of diethyl oxalate relative to the amine at all times.

Reaction Pathway Visualization

The following diagram illustrates the "Fork in the Road" that determines whether you get your desired oil or the unwanted solid precipitate.

ReactionPathway cluster_logic Kinetic Control Strategy Reactant Diethyl Oxalate (Excess Solvent) Product TARGET PRODUCT Ethyl (ethylamino)(oxo)acetate (Liquid/Oil) Reactant->Product  k1 (Fast)    0°C   Amine Ethylamine (Limiting Reagent) Amine->Product SideProduct UNWANTED BYPRODUCT N,N'-Diethyloxalamide (Insoluble White Solid) Amine->SideProduct  2nd Eq.   Product->SideProduct  k2 (Slower but Fatal)    Excess Amine / High Temp  

Figure 1: Reaction pathway showing the competitive formation of the diamide byproduct.

Standard Operating Procedure (SOP)

This protocol is designed to maximize the mono-amide yield by exploiting the solubility differences and kinetic control.

Method A: The "Inverse Addition" Route (Recommended)

Best for: High purity, avoiding diamide formation.

ParameterSpecificationReason
Stoichiometry 1.0 equiv Amine : 3.0–5.0 equiv Diethyl OxalateExcess diester acts as solvent and prevents over-reaction.
Temperature -10°C to 0°C Suppresses the activation energy for the second substitution (

).
Solvent Neat (in excess diester) or DCMDiethyl oxalate is a liquid; using it as the solvent is greenest.
Addition Rate Dropwise (Very Slow) Ensures amine is instantly consumed by the vast excess of diester.
Step-by-Step Protocol
  • Setup: Charge a flame-dried round-bottom flask with Diethyl Oxalate (5.0 equiv) . Cool to 0°C using an ice/salt bath.

  • Addition: Dissolve Ethylamine (1.0 equiv) in a small volume of anhydrous DCM or Ethanol. Add this solution dropwise to the stirring diethyl oxalate over 30–60 minutes.

    • Critical Check: The solution should remain clear or pale yellow. If a white precipitate forms immediately, your addition is too fast or cooling is insufficient.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Quench: No aqueous quench is usually necessary if reagents are dry.

  • Workup (The Purification):

    • Filtration: If any white solid (diamide) is visible, filter it off through a sintered glass funnel. The solid is waste.

    • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap).

      • Note: Diethyl oxalate boils at ~185°C. You will need a high-vacuum pump (or good aspirator) and a warm water bath (50°C) to remove the excess starting material.

    • Distillation: The residue is your crude product.[1] Distill under high vacuum (0.1–1 mmHg). The product typically boils slightly higher than the diester but lower than the diamide (which decomposes/sublimes).

Troubleshooting Board

Use this logic flow to diagnose your current experimental failure.

Troubleshooting Start Identify the Issue Precipitate White Precipitate Formed? Start->Precipitate Yield Low Yield / Missing Product? Start->Yield YesPrecip Diagnosis: Diamide Formation (Over-reaction) Precipitate->YesPrecip Yes CheckAq Did you wash with water? Yield->CheckAq FixPrecip SOLUTION: 1. Filter off solid (discard). 2. Next time: Increase Diethyl Oxalate to 5-10 eq. 3. Slower addition at -10°C. YesPrecip->FixPrecip YesWash Diagnosis: Hydrolysis or Water Solubility CheckAq->YesWash Yes NoWash Diagnosis: Product lost during evaporation? CheckAq->NoWash No FixWash SOLUTION: 1. Avoid aqueous workup if possible. 2. If washing needed, use sat. NaCl (Brine). 3. Re-extract aqueous layer with DCM x3. YesWash->FixWash FixEvap SOLUTION: Product is volatile under high vac. Check cold trap for oil. NoWash->FixEvap

Figure 2: Troubleshooting logic for common workup failures.

Detailed Troubleshooting Guide

Issue 1: "My flask is full of white solid."

  • Cause: You formed

    
    -diethyloxalamide. This happens if local concentration of amine is high, or if you added the oxalate to the amine.
    
  • Fix: The solid is likely useless. Filter it off. The filtrate might contain some mono-amide. For the next run, ensure you are adding Amine

    
     Oxalate , never the reverse.
    

Issue 2: "I lost my product during the water wash."

  • Cause: Ethyl (ethylamino)(oxo)acetate is an amide-ester. It has significant polarity and water solubility, especially if the ethyl chain is short. Furthermore, the ester group is susceptible to hydrolysis to the oxamic acid (water-soluble) if the pH is not neutral.

  • Fix:

    • Preferred: Distill directly without aqueous wash.

    • Alternative: If you must wash (e.g., to remove amine salts), use minimal saturated brine and back-extract the aqueous layer 3–4 times with DCM or Chloroform.

Issue 3: "The product smells like the starting material."

  • Cause: Diethyl oxalate has a high boiling point (185°C) and is difficult to remove completely on a standard rotavap.

  • Fix: Use a Kugelrohr distillation apparatus or a high-vacuum line (<1 mmHg) to strip the excess diethyl oxalate.

Frequently Asked Questions (FAQs)

Q: Can I use Ethyl Chlorooxoacetate (Ethyl Oxalyl Chloride) instead? A: Yes. This is the "High Reactivity" route.

  • Pros: Faster, stoichiometric (1:1).

  • Cons: Generates HCl. Requires a base (Triethylamine/Pyridine) and strictly anhydrous conditions.

  • Workup: You must filter off the amine-HCl salt or wash with water (risk of hydrolysis). The Diethyl Oxalate route is generally preferred for "green" scalability unless the amine is unreactive.

Q: How do I store the product? A: Store in a sealed vial under nitrogen at 4°C. Amide-esters are prone to hydrolysis by atmospheric moisture over time, converting them into the corresponding oxamic acid (solid) and ethanol.

Q: What is the boiling point of the product? A: While specific experimental data for the N-ethyl derivative is sparse in open literature, homologous mono-methyl oxalates boil around 84–86°C at 2.5 mmHg [1]. Expect the N-ethyl mono-amide to boil significantly higher than diethyl oxalate at atmospheric pressure, likely requiring vacuum distillation (est. 110–130°C at 1–2 mmHg).

References

  • Niwayama, S. (2009). "Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates." Journal of Organic Chemistry. Available at: [Link] (Describes the selective hydrolysis and handling of mono-oxalates, providing analogous boiling point and workup data).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • PubChem. "Ethyl N,N-diethyloxamate (Compound)."[2][3] National Library of Medicine. Available at: [Link] (Used for physical property comparison of the diamide vs mono-amide).

Sources

dealing with moisture sensitivity in Ethyl (ethylamino)(oxo)acetate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling Protocols

Executive Summary: The Electrophilicity Trap

Ethyl (ethylamino)(oxo)acetate (also known as Ethyl N-ethyloxamate) is a specialized 1,2-dicarbonyl building block.[1] Its utility in synthesizing heterocycles (e.g., quinoxalines, pyrazines) and peptidomimetics stems from the high electrophilicity of its ester carbonyl, activated by the adjacent amide carbonyl.

The Core Problem: This activation creates a "double-edged sword." The electron-withdrawing nature of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-oxo amide group makes the ester carbon (

) significantly more susceptible to nucleophilic attack than a standard aliphatic ester. Consequently, trace moisture (

) acts as a competitive nucleophile, rapidly hydrolyzing the ester to the corresponding oxamic acid, which often precipitates or poisons downstream catalysis.

This guide provides a self-validating system to eliminate moisture-induced failure modes.

The Mechanism of Failure

To troubleshoot effectively, one must understand the competition at the molecular level. In a typical reaction, you want a specific nucleophile (e.g., an amine or enolate) to attack the ester. Water competes for this same site.[1][2][3]

Diagram 1: The Competitive Hydrolysis Pathway

This diagram illustrates how water intercepts the reaction trajectory, leading to the dead-end "Acid Byproduct" rather than the desired "Target Scaffold."

HydrolysisCompetition Reagent Ethyl (ethylamino)(oxo)acetate (Active Electrophile) TS_Des Tetrahedral Intermediate A (Desired Path) Reagent->TS_Des k1 (Slow if wet) TS_Fail Tetrahedral Intermediate B (Hydrolysis Path) Reagent->TS_Fail k2 (Fast due to activation) Nu Target Nucleophile (R-NH2, Enolate) Nu->TS_Des Water Trace Moisture (H2O) Water->TS_Fail Product Target Heterocycle/Amide (Success) TS_Des->Product - EtOH Waste N-Ethyloxamic Acid (Dead End / Catalyst Poison) TS_Fail->Waste - EtOH (Irreversible under basic conditions)

Caption: Water competes with the target nucleophile for the activated ester carbonyl.[1] The adjacent amide group stabilizes the transition state for hydrolysis, accelerating the failure rate [1].

Troubleshooting Guide (Q&A)

Scenario A: Reaction Stalling & Low Yields

Q: "I am using the reagent for a cyclization, but the reaction stalls at 50% conversion. Adding more reagent doesn't help."

Diagnosis: "The Water Wall." You likely have trace water in your solvent or base.[1][2] As the reaction proceeds, the hydrolysis product (N-ethyloxamic acid) forms. If you are using a base (e.g.,


 or 

), the acid byproduct consumes the base, altering the pH and protonating your nucleophile, rendering it unreactive.

Corrective Protocol:

  • Quantify Water: Do not trust "anhydrous" bottle labels once opened. Test solvent with Karl Fischer titration if available.

  • Scavenger Additive: Add activated 4Å Molecular Sieves (powdered) directly to the reaction vessel before adding the oxamate.

  • Reagent Excess: If the solvent cannot be changed, increase the oxamate equivalents to 1.5–2.0 eq. to sacrifice some to the moisture "tax" while leaving enough for the reaction.

Scenario B: Unexpected Precipitate

Q: "Upon adding the Ethyl (ethylamino)(oxo)acetate to my reaction mixture (THF/DCM), a white solid immediately crashes out."

Diagnosis: "Solubility Mismatch or Oligomerization." [1][2]

  • Hydrolysis Product: The corresponding oxamic acid is significantly less soluble in organic solvents (DCM/THF) than the ester.[2] The solid is likely the acid byproduct.

  • Self-Condensation: In the presence of strong bases and moisture, the amide proton can be deprotonated, leading to intermolecular attack on another ester molecule (oligomerization).

Validation Step: Isolate the solid and run a


 NMR in 

.
  • Expected: Loss of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm). Presence of a broad carboxylic acid proton (>11 ppm).[1][2]

Scenario C: Analytical Confusion

Q: "My LCMS shows the correct mass, but NMR shows 'extra' ethyl peaks."

Diagnosis: "The Ethanol Artifact." Hydrolysis releases ethanol.[1][2] Because the reagent contains an N-ethyl group and an O-ethyl group, distinguishing the released ethanol from the intact reagent is tricky.[1]

  • Reagent: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (quartet, ~3.2-3.4 ppm) AND 
    
    
    
    (quartet, ~4.3 ppm).
  • Ethanol: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (quartet, ~3.6 ppm).[2]
    
  • Check: If you see a quartet at 3.6 ppm that exchanges with

    
     (OH proton) or shifts, it is free ethanol from hydrolysis.[2]
    

Prevention: The "Dry Chain" Protocol

Handling this reagent requires a strict exclusion of moisture.[1][2] We recommend the "2-3-4 Rule" for solvent preparation.[1]

Table 1: Solvent Drying Standards for Oxamate Reactions
SolventPrimary Drying AgentSecondary PolishingMax Water Content (ppm)Notes
DCM ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Distillation
4Å Mol Sieves< 50 ppmAcidic impurities in DCM can catalyze hydrolysis.
THF Na/Benzophenone4Å Mol Sieves< 30 ppmHygroscopic; fresh distillation is critical.[1][2]
DMF ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

4Å Mol Sieves< 100 ppmCritical: DMF hydrolysis produces amines that react with the oxamate.[2]
Ethanol Mg/Iodine3Å Mol Sieves< 200 ppmOnly use if reaction is a transesterification.[1][2]
Diagram 2: Solvent Preparation Workflow

Follow this decision tree to ensure your solvent system is compatible with the reagent.

SolventPrep Start Select Solvent CheckWater Is Water Content < 50 ppm? Start->CheckWater Dry Active Drying Required CheckWater->Dry No / Unknown Sieves Store over 4Å Sieves (24h) CheckWater->Sieves Yes Dry->Sieves Distill or Column Reaction Proceed to Reaction Sieves->Reaction Method Method: 1. Flame dry glassware 2. Cool under Ar/N2 3. Cannula transfer solvent Reaction->Method Best Practice

Caption: A rigorous solvent drying workflow is the primary defense against oxamate hydrolysis. Molecular sieves (4Å) are the gold standard for storage [2].[2]

Synthesis & Handling Protocols

Protocol A: Reagent Storage
  • Container: Store in a tightly sealed amber glass vial with a Teflon-lined cap.

  • Environment: Store in a desiccator or glovebox.

  • Temperature: Refrigeration (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) slows hydrolysis rates but can cause condensation if opened cold.[2] ALWAYS allow the vial to reach room temperature before opening. 
    
Protocol B: "Self-Validating" Reaction Setup

Use this setup to confirm the reagent is active before committing your precious starting material.[1]

  • The Blank Test: Take an aliquot of your solvent + base.[1][2] Add a drop of Ethyl (ethylamino)(oxo)acetate.[2]

  • Observation:

    • Clear Solution: Good.[1][2] System is dry.

    • Cloudiness/Precipitate:STOP. The solvent is wet.[2][4] The precipitate is the oxamic acid salt.

  • Execution: Once the "Blank Test" passes, add your nucleophile first, then add the oxamate dropwise at

    
    . The low temperature kinetically favors the nucleophilic attack over the water background reaction.
    

References

  • Reactivity of

    
    -keto esters: 
    
    • Chen, P., et al. (2019).[2][5] "Water enables an asymmetric cross reaction of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -keto acids with 
      
      
      
      -keto esters."[5][6] Chemical Communications.[1][2]
    • Context: Discusses the high electrophilicity of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -keto esters and their susceptibility to water-mediated pathways.
      
  • Solvent Drying Protocols

    • Williams, D. B. G., & Lawton, M. (2010).[2] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.

    • Context: Establishes 3Å/4Å molecular sieves as the most effective method for maintaining low ppm water levels in polar aprotic solvents.[2]

  • Oxamate Synthesis & Properties

    • National Institute of Standards and Technology (NIST).[1][2][7] "Ethyl N,N-diethyloxamate Properties." NIST Chemistry WebBook.[1][2][7]

    • Context: Provides physical property data and stability context for ethyl oxamate deriv
  • Hydrolysis Mechanisms

    • Chemistry Steps.[1][2][8][9][10] "Ester Hydrolysis Mechanism - Acid Catalyzed & Base Promoted."

    • Context: General mechanism for activated ester hydrolysis relevant to the troubleshooting logic.

Sources

Technical Support Center: Safe Handling & Disposal of Ethyl (ethylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TS-20943-60-6 Subject: Handling Protocols, Safety Data, and Disposal Workflows for Ethyl (ethylamino)(oxo)acetate Assigned Specialist: Senior Application Scientist Status: Active / Resolved

Executive Summary & Compound Identification

User Query: "I need to confirm the physical state, stability profile, and disposal method for Ethyl (ethylamino)(oxo)acetate before scaling up my synthesis."

Scientist’s Response: Ethyl (ethylamino)(oxo)acetate (CAS 20943-60-6) is an


-keto ester derivative often used as a building block in heterocycle synthesis. Unlike its parent compound, Ethyl oxamate (which is a solid), the N-ethyl substitution disrupts intermolecular hydrogen bonding, typically resulting in a viscous oil or low-melting solid  at room temperature.

This guide provides a self-validating protocol for handling this material, ensuring data integrity in your experiments and safety in your lab.

Chemical Profile Table
PropertySpecificationTechnical Note
IUPAC Name Ethyl 2-(ethylamino)-2-oxoacetateAlso known as Ethyl N-ethyloxamate
CAS Number 20943-60-6Verify against label; do not confuse with Ethyl oxamate (617-36-7)
Formula

MW: 145.16 g/mol
Physical State Liquid / Oil May crystallize upon prolonged storage at -20°C
Solubility DCM, EtOAc, MeOHSparingly soluble in water; susceptible to hydrolysis
Flash Point >100°C (Predicted)Combustible liquid; treat as Class IIIB

Safe Handling & Storage Protocols

A. Storage Architecture (Prevention of Degradation)

The primary stability risk for


-keto esters is hydrolysis  (cleavage of the ester) and transamidation  (if amine impurities are present).
  • Temperature: Store at 2–8°C . While stable at room temperature for short periods, cold storage prevents slow hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen . Moisture ingress will hydrolyze the ester to the corresponding oxamic acid, altering stoichiometry in subsequent reactions.

  • Container: Amber glass with a PTFE-lined cap. Avoid metal containers due to potential chelation with the

    
    -keto amide motif.
    
B. Transfer & Dispensing Workflow

Issue: "The liquid is viscous and difficult to pipette accurately." Solution: Use positive displacement pipettes or gravimetric transfer (weighing) for precision.

DOT Diagram: Safe Transfer Workflow

G Start Storage (4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Inspect Visual Inspection (Check for Precipitate) Equilibrate->Inspect Transfer Inert Transfer (Syringe/Septum) Inspect->Transfer Clear Oil Filter/Centrifuge Filter/Centrifuge Inspect->Filter/Centrifuge Cloudy? Reseal Purge Headspace (N2/Ar) & Seal Transfer->Reseal

Figure 1: Standard Operating Procedure for dispensing hygroscopic oils.

Troubleshooting & Emergency Response

Scenario 1: Accidental Spills

User Report: "I spilled about 5mL of the compound on the benchtop. It smells faintly sweet/ester-like."

Response: Although specific toxicology data for this CAS is limited, structurally related oxamates are generally low-toxicity but can be irritants. Treat as a chemical irritant.

  • Evacuate & Ventilate: Ensure fume hood sash is low.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended) and safety goggles.

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Decontaminate: Wipe the surface with 10% Sodium Carbonate (

    
    )  solution. This promotes mild hydrolysis of any residue into water-soluble, non-volatile byproducts (ethanol and ethyl oxamate salts).
    
  • Final Clean: Wash with water and soap.[1]

Scenario 2: Reaction "Stalling" or Low Yield

User Report: "My reaction with an amine failed to yield the expected oxamide product."

Root Cause Analysis:

  • Hydrolysis: If the starting material was exposed to moisture, you may be using the free acid, which is far less reactive toward nucleophiles than the ester.

  • Verification: Run a TLC (Thin Layer Chromatography). The ester (Ethyl (ethylamino)(oxo)acetate) is less polar than the hydrolysis product (Acid).

    • Mobile Phase: 50% EtOAc / Hexanes.

    • Visualization:

      
       stain (Oxamates stain poorly with UV).
      

Disposal & Deactivation (End-of-Life)

Directive: Do not dispose of down the drain. This compound contains organic nitrogen and must be incinerated.

Disposal Decision Matrix

Use this logic flow to determine the correct waste stream.

Disposal Waste Waste Material Type State? Waste->Type Liquid Pure Liquid / Solution Type->Liquid Solid Contaminated Solids (Gloves/Wipes) Type->Solid Halogen Contains Halogens? (DCM/Chloroform) Liquid->Halogen StreamC Stream C: Solid Hazardous Waste Solid->StreamC StreamA Stream A: Non-Halogenated Organic Halogen->StreamA No StreamB Stream B: Halogenated Organic Halogen->StreamB Yes

Figure 2: Waste stream segregation for organic esters.

Specific Deactivation Protocol (Small Scale < 10g)

If you must deactivate the material before disposal (e.g., to reduce reactivity):

  • Dissolve: Dilute the compound in Ethanol.

  • Treat: Add an excess of 1M NaOH solution.

  • Wait: Stir for 1 hour. This converts the ester to the sodium salt of the oxamic acid (inert) and ethanol.

  • Dispose: Adjust pH to neutral (pH 7) and dispose of as aqueous organic waste.

Frequently Asked Questions (FAQs)

Q: I ordered this compound, but it arrived as a solid. Is it degraded? A: Not necessarily. While typically an oil, high purity (>98%) and storage at low temperatures can cause it to crystallize (freeze). Allow it to warm to room temperature. If it remains solid, check the label—you may have received Ethyl oxamate (CAS 617-36-7) by mistake, which is a solid with a melting point of ~114°C [1].

Q: Can I use this compound in open-air vessels? A: We strongly advise against it. While not pyrophoric, the ester moiety is susceptible to hydrolysis from atmospheric moisture, which releases ethanol and generates the acidic impurity. Always cap under nitrogen.[2]

Q: What are the combustion products in case of fire? A: Burning will release Carbon Monoxide (CO), Carbon Dioxide (


), and Nitrogen Oxides (

). Firefighters must use self-contained breathing apparatus (SCBA) [2].

References

  • PubChem. (n.d.).[3] Ethyl (ethylamino)(oxo)acetate Compound Summary. National Library of Medicine.[3] Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Impurity Identification in Ethyl (ethylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Product Support ID: TS-CHM-OXO-002
Topic: Thin Layer Chromatography (TLC) Troubleshooting & Impurity Profiling

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers synthesizing or purifying Ethyl (ethylamino)(oxo)acetate (also known as Ethyl


-ethyloxamate).

The target molecule is a mixed functional group derivative (ester-amide) synthesized via the aminolysis of diethyl oxalate. Common purification challenges arise from the equilibration between the mono-amide (target), the di-amide (over-reaction), and the starting diester. This guide provides a self-validating diagnostic framework to identify these specific impurities using TLC.

Module 1: The Diagnostic Framework

Objective: Rapidly classify unknown spots on your TLC plate based on polarity and visualization response.

Polarity Logic & Relative Rf Values

The separation relies on the distinct polarity differences between the diester, the mono-ester/mono-amide (target), and the diamide.

CompoundStructure TypePolarityRelative Rf*Visualization Note
Diethyl Oxalate DiesterLowHigh (> 0.7)Weak UV; Active in Iodine
Ethyl (ethylamino)(oxo)acetate Ester-AmideMediumMid (0.4 – 0.6)Moderate UV; Active in Iodine

-Diethyloxamide
DiamideHighLow (< 0.2)Poor Solubility; Often at Baseline
Ethylamine AminePolar/BasicBaseline/StreakNinhydrin Positive (Red/Purple)
Oxalic Acid / Acid Derivatives Carboxylic AcidVery HighStreakBromocresol Green (Yellow)

*Note: Rf values are relative and depend on the solvent system (Standard: Hexane:EtOAc).

Diagnostic Workflow

Use this logic flow to identify your impurities.

TLC_Diagnosis Start Unknown Spot on TLC Rf_Check Check Relative Rf Position Start->Rf_Check High_Rf High Rf (Near Solvent Front) Non-Polar Rf_Check->High_Rf Mid_Rf Mid Rf (Target Region) Rf_Check->Mid_Rf Low_Rf Low Rf / Baseline Polar / Insoluble Rf_Check->Low_Rf Identify_SM Likely: Diethyl Oxalate (Starting Material) High_Rf->Identify_SM Identify_Target Likely: Ethyl (ethylamino)(oxo)acetate (Target Product) Mid_Rf->Identify_Target Vis_Check Visualization Check Low_Rf->Vis_Check Ninhydrin Ninhydrin Stain Vis_Check->Ninhydrin Test for Amines Streak_Check Shape: Long Streak? Vis_Check->Streak_Check Visual Inspection Identify_Amine Red/Purple Spot: Residual Ethylamine Ninhydrin->Identify_Amine Positive Identify_Diamide Solid Spot/Precipitate: N,N'-Diethyloxamide Streak_Check->Identify_Diamide No (Distinct Spot) Identify_Acid Streak: Hydrolysis Acids Streak_Check->Identify_Acid Yes

Figure 1: Decision matrix for identifying impurities based on retention factor (Rf) and stain response.

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "I see a 'Ghost Spot' that appears in Iodine but not under UV."

Diagnosis: Weak UV Chromophore. Technical Explanation: Ethyl (ethylamino)(oxo)acetate possesses a conjugated amide-ester system (


), which absorbs UV light, but significantly less intensely than aromatic rings (e.g., benzene, pyridine). If your concentration is low, the spot may be invisible under 254 nm UV.
Corrective Action: 
  • Do not rely solely on UV.

  • Use Iodine Chamber: Both the starting material (diethyl oxalate) and the product will stain yellow/brown in iodine vapor.

  • Use KMnO4 Stain: The amide/amine functionality is oxidizable.[1] Dip the plate in Potassium Permanganate and heat; the product will appear as a yellow spot on a purple background [1].[1]

Issue 2: "My product spot is co-eluting with the starting material."

Diagnosis: Solvent System Polarity Mismatch. Technical Explanation: In non-polar solvents (100% Hexane), both the diester and the product may stick to the baseline. In highly polar solvents (100% EtOAc), they may both run to the front. Corrective Action:

  • Standard System: 70:30 Hexane:Ethyl Acetate.

  • Optimization: If separation is poor, switch to Dichloromethane (DCM):Acetone (95:5) . This system is particularly effective for separating oxamate derivatives, as cited in patent literature for similar purifications [2].

Issue 3: "There is a solid precipitate at the baseline that won't move."

Diagnosis: Formation of


-diethyloxamide (Over-reaction).
Technical Explanation: 
The reaction of diethyl oxalate with ethylamine proceeds in two steps. If local concentration of amine is high, the second ester group reacts, forming the diamide.


The diamide is symmetrical and capable of strong intermolecular hydrogen bonding, making it highly insoluble in organic solvents and causing it to stay at the TLC baseline [3]. Corrective Action:
  • Filter the reaction mixture before TLC or column chromatography. The solid is likely pure diamide impurity.

  • Do not attempt to push this spot up the TLC plate; it requires highly polar solvents (e.g., MeOH) which will ruin the separation of the target ester.

Issue 4: "The spots are streaking badly."

Diagnosis: Hydrolysis (Acid Formation) or Residual Amine. Technical Explanation:

  • Acid Streak: Moisture can hydrolyze the ester to

    
    -ethyloxamic acid. Carboxylic acids interact strongly with silica, causing tailing.
    
  • Amine Streak: Residual ethylamine is basic and interacts with the acidic silanols on the TLC plate. Corrective Action:

  • For Acid Streak: Add 1% Acetic Acid to your eluent to suppress ionization.

  • For Amine Streak: Add 1% Triethylamine (TEA) to the eluent.

  • Differentiation: Treat the plate with Ninhydrin. If the streak turns red/purple, it is the amine. If not, it is likely the acid.

Module 3: Experimental Protocols

Standard TLC Protocol
  • Plate: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Sample Prep: Dissolve ~5 mg of crude oil in 1 mL of DCM or EtOAc.

    • Critical: If the sample contains solids, filter the solution. The solid is the diamide impurity.

  • Eluent: Hexane : Ethyl Acetate (7:3 v/v).

  • Run: Develop until the solvent front reaches 1 cm from the top.

  • Visualization:

    • Step A: UV 254 nm (Mark faint spots).

    • Step B: Iodine Chamber (Wait until spots turn brown).[2]

    • Step C (Optional): Ninhydrin stain (Heat with heat gun) to check for unreacted amine.

Synthesis of Visualization Stains
  • Iodine Chamber: Place iodine crystals in a glass jar with a lid. Add silica gel to increase surface area.

  • KMnO4 Stain (General Oxidizable Groups):

    • Dissolve 1.5 g

      
      , 10 g 
      
      
      
      , and 1.25 mL 10% NaOH in 200 mL water.[1]
    • Usage: Dip plate, wipe back, heat gently with a heat gun until yellow spots appear [4].[3]

Module 4: Mechanistic Insight

Understanding the origin of impurities allows for process control.

Reaction_Pathway SM1 Diethyl Oxalate (High Rf) Target Ethyl (ethylamino)(oxo)acetate (Target - Mid Rf) SM1->Target + 1 eq. EtNH2 SM2 Ethylamine Impurity_Diamide N,N'-Diethyloxamide (Solid - Baseline) Target->Impurity_Diamide + Excess EtNH2 (Over-reaction) Impurity_Acid N-Ethyloxamic Acid (Hydrolysis - Streak) Target->Impurity_Acid + H2O (Hydrolysis)

Figure 2: Reaction pathway showing the origin of the target molecule and its primary impurities.

References

  • LibreTexts Chemistry. (2022).[3] TLC Visualization Methods. Retrieved from [Link]

  • Florida International University. (n.d.). TLC Visualization Solutions Guide. Retrieved from [Link]

Sources

increasing the purity of synthesized Ethyl (ethylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific challenges in synthesizing and purifying Ethyl (ethylamino)(oxo)acetate (also known as Ethyl N-ethyloxamate).

This guide operates on the premise that the user is synthesizing this molecule via the nucleophilic acyl substitution of Diethyl oxalate with Ethylamine .

Ticket System: Open | Topic: Purity Optimization | Status: Urgent

Executive Summary: The Purity Paradox

The synthesis of Ethyl (ethylamino)(oxo)acetate (


) is a classic competition between mono-substitution  (the target) and bis-substitution  (the impurity). The primary impurity, N,N'-Diethyloxamide , is a "dead end" thermodynamic sink—once formed, it is difficult to reverse.[1]

High purity is not achieved at the purification stage; it is engineered at the addition stage. This guide provides the protocols to enforce kinetic control and maximize the yield of the mono-ester.

Module 1: Reaction Optimization (Prevention)

Ticket #101: "My reaction mixture solidified into a white mass."

Diagnosis: You have likely formed the Bis-amide (N,N'-Diethyloxamide) .[1] This occurs when the amine concentration exceeds the oxalate concentration locally, allowing the amine to attack the product you just made.

The Fix: Inverse Addition Strategy To prevent the second attack, the Diethyl oxalate must always be in varying excess relative to the amine. You must invert the standard addition order.

Optimized Protocol:

  • Charge the Vessel: Place Diethyl oxalate (1.2 - 1.5 equivalents) in the reaction flask. Dissolve in a non-nucleophilic solvent (e.g., anhydrous Ethanol or DCM).

  • Thermal Control: Cool the oxalate solution to -10°C to 0°C .

    • Why? Lower temperatures reduce the reaction rate, increasing the selectivity for the first substitution over the second.

  • The Drop: Add the Ethylamine (1.0 equivalent) solution dropwise over 60–90 minutes.

    • Mechanism:[1][2] By dripping amine into excess oxalate, every molecule of amine is immediately surrounded by oxalate, statistically favoring the formation of the mono-amide.[1]

Visualizing the Pathway:

ReactionPathway cluster_0 Kinetic Control Zone Start Diethyl Oxalate (Excess) Target TARGET: Ethyl (ethylamino)(oxo)acetate (Liquid/Low Melt) Start->Target Fast (k1) Low Temp Amine Ethylamine Amine->Target Impurity IMPURITY: N,N'-Diethyloxamide (High MP Solid) Amine->Impurity Avoid Local Excess Target->Impurity Slow (k2) Requires Excess Amine

Caption: Reaction pathway illustrating the competition between the desired mono-substitution (Green) and the undesired bis-substitution (Red).

Module 2: Purification (The Solubility Switch)

Ticket #102: "Distillation is impossible; the solid clogs my condenser."

Diagnosis: The impurity (N,N'-Diethyloxamide) has a significantly higher melting point than your target ester.[1] Attempting to distill the crude mixture directly will cause the diamide to sublime or solidify in the distillation head.

The Fix: The Solubility Filter Leverage the drastic physical property differences before you attempt distillation.

Data Comparison Table:

PropertyTarget: Ethyl (ethylamino)(oxo)acetateImpurity: N,N'-DiethyloxamideReagent: Diethyl Oxalate
State (RT) Liquid / Low-melting solidSolid (Crystalline)Liquid
Melting Point < 40°C (Est.)~190°C [1]-40°C
Boiling Point ~235°C (Atm) / ~110°C (10 mmHg)N/A (Decomposes/Sublimes)185°C
Solubility (EtOH) SolubleInsoluble (Cold) Soluble

Purification Workflow:

  • Quench & Cool: After the reaction is complete, allow the mixture to stand at -20°C (freezer) for 4 hours.

  • Filtration (Critical Step):

    • The N,N'-Diethyloxamide will precipitate as a white crystalline solid.[1]

    • Filter the cold solution rapidly through a sintered glass funnel.

    • Result: The solid cake is the impurity. The filtrate contains your Target + Excess Diethyl Oxalate.

  • Removal of Excess Reagent:

    • Strip the solvent (Ethanol) via Rotary Evaporator.

    • The remaining oil contains the Target and the excess Diethyl Oxalate used in Module 1.

  • Vacuum Distillation:

    • Distill the oil under high vacuum (< 5 mmHg).

    • Fraction 1: Diethyl Oxalate (Lower BP).

    • Fraction 2: Ethyl (ethylamino)(oxo)acetate (Target).

Purification Logic Tree:

PurificationLogic Crude Crude Reaction Mixture (Target + Impurity + Solvent) Cooling Chill to -20°C (Precipitate Diamide) Crude->Cooling Filter Cold Filtration Cooling->Filter Solid Solid Cake: N,N'-Diethyloxamide (DISCARD) Filter->Solid Insoluble Filtrate Filtrate: Target + Diethyl Oxalate Filter->Filtrate Soluble Strip Rotary Evaporation (Remove Solvent) Filtrate->Strip Distill Vacuum Distillation (<5 mmHg) Strip->Distill Frac1 Fraction 1: Diethyl Oxalate Distill->Frac1 Low BP Frac2 Fraction 2: PURE TARGET Distill->Frac2 High BP

Caption: Step-by-step purification workflow relying on solubility differences followed by boiling point separation.

FAQ: Troubleshooting & Analytics

Q: Can I use water to wash the crude product? A: Avoid if possible. While the ester is somewhat stable, oxamate esters can hydrolyze to the oxamic acid (


) in the presence of water and base/acid traces.[1] If you must wash, use neutral, ice-cold brine and dry immediately over 

.[1]

Q: How do I confirm the bis-amide is gone? A: Check the IR Spectrum .[1]

  • Target (Ester-Amide): You will see two carbonyl stretches.[1] One for the ester (~1730-1750 cm⁻¹) and one for the amide (~1650-1690 cm⁻¹).[1]

  • Impurity (Bis-Amide): You will see only the amide carbonyl stretch.[1] The disappearance of the ester peak at ~1740 cm⁻¹ in the solid precipitate confirms it is the impurity [2].

Q: Why is my yield only 50% even with this method? A: If you used a 1:1 ratio, statistical distribution limits the max yield of mono-substitution.[1] Using a 1.5 to 2.0 molar excess of Diethyl oxalate is the only way to push the yield >80%. You can recover and reuse the distilled diethyl oxalate.

References
  • ChemicalBook. (n.d.). N,N'-Diethyloxamide Properties and Melting Point Data. Retrieved from

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. Retrieved from

  • Organic Syntheses. (1930). Ethyl Oxalate Synthesis and General Reactivity. Organic Syntheses, Coll. Vol. 1, p.261. Retrieved from

  • PubChem. (2025).[4][5] Ethyl oxamate (Primary Amide Analog) Physical Properties. National Library of Medicine. Retrieved from

Sources

Technical Support Center: Catalyst Selection for Ethyl (ethylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OXM-CAT-001 Subject: Catalyst Selection & Troubleshooting for Ethyl (ethylamino)(oxo)acetate Transformations Status: Resolved Agent: Senior Application Scientist

Executive Summary

Ethyl (ethylamino)(oxo)acetate (CAS: 20943-60-6), also known as Ethyl


-ethyloxamate , represents a unique class of 1,2-dicarbonyl electrophiles . Its reactivity is defined by the interplay between the 

-keto group and the ester moiety.

This guide addresses the three most common reaction pathways requested by researchers:

  • Transamidation: Converting the ester to a secondary amide (Synthesis of unsymmetrical oxamides).

  • Enantioselective Reduction: Converting the

    
    -keto group to a chiral 
    
    
    
    -hydroxy moiety.
  • Heterocycle Formation: Cyclocondensation with amidines or hydrazines.

Module 1: Transamidation (Aminolysis)

Goal: Reaction of the ester terminus with an amine (


) to form unsymmetrical oxamides.
The Challenge

While oxalates are generally reactive, the adjacent amide group in Ethyl (ethylamino)(oxo)acetate can reduce the electrophilicity of the ester via hydrogen bonding or resonance stabilization. Uncatalyzed reactions with sterically hindered amines often stall or require harsh heat, leading to decomposition.

Catalyst Selection Guide
Substrate ClassRecommended CatalystLoadingConditionsMechanism
Primary Aliphatic Amines None / TFE N/A25°C, TFE (Solvent)Trifluoroethanol (TFE) acts as a H-bond donor, activating the ester carbonyl.
Sterically Hindered Amines Zr(OtBu)

5-10 mol%80°C, TolueneLewis Acid activation. The Zr center coordinates to the 1,2-dicarbonyl system, increasing electrophilicity.
Acid-Sensitive Substrates TBD (Triazabicyclodecene)5-10 mol%25-40°C, MeCNBifunctional organocatalysis (H-bond donor/acceptor).
Anilines (Weak Nucleophiles) Sc(OTf)

5 mol%60-80°C, THFStrong Lewis Acid required to activate the ester for weak nucleophile attack.
Troubleshooting FAQ

Q: My reaction yields are low (<40%) using TBD with an aniline derivative. A: TBD (a guanidine base) is often insufficient for weak nucleophiles like electron-deficient anilines. Switch to Sc(OTf)


  or La(OTf)

. These Lewis acids coordinate tightly to the oxo-ester chelating pocket, dramatically lowering the activation energy for the nucleophilic attack.

Q: I see transesterification instead of amidation when using MeOH as solvent. A: This is a common competitive pathway. Avoid protic solvents that match the ester leaving group unless you intend to transesterify. Use THF , Toluene , or Acetonitrile . If solubility is an issue, use TFE (2,2,2-Trifluoroethanol) , which accelerates aminolysis without competing as a nucleophile due to its low nucleophilicity.

Module 2: Enantioselective Reduction

Goal: Reducing the


-keto group to generate chiral 

-hydroxy amides (

).
The Challenge

Achieving high enantiomeric excess (ee) requires a catalyst that can differentiate between the Re and Si faces of the ketone, which is sterically similar on both sides (planar amide vs. ester).

Catalyst Selection Guide
Desired ProductRecommended CatalystH

Source
Selectivity (ee)Notes
(R)-Alcohol [RuCl(p-cymene)((R)-BINAP)]Cl H

(10-40 bar)
>95%Standard Noyori asymmetric hydrogenation. Best for scale-up.
(S)-Alcohol [RuCl(p-cymene)((S)-BINAP)]Cl H

(10-40 bar)
>95%Mirror image of above.
Transfer Hydrogenation RuCl HCOONa / H

O
85-95%Avoids high-pressure gas. Runs in aqueous media or IPA.
Protocol: Asymmetric Hydrogenation (Ru-BINAP)
  • Preparation: In a glovebox, charge the autoclave with Ethyl (ethylamino)(oxo)acetate (1.0 equiv) and Ru-BINAP catalyst (0.5 mol%) .

  • Solvent: Add degassed EtOH (0.5 M concentration).

  • Pressurization: Purge with H

    
     three times, then pressurize to 30 bar .
    
  • Reaction: Stir at 50°C for 12 hours.

  • Validation: Check conversion by NMR. Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Visualization: Catalyst Decision Tree

CatalystSelection Start Transformation Goal Type1 Transamidation (Ester -> Amide) Start->Type1 Type2 Reduction (Keto -> Alcohol) Start->Type2 Type3 Cyclization (Heterocycle Formation) Start->Type3 AmineType Nucleophile Type? Type1->AmineType ReducType H2 Source? Type2->ReducType CyclType Partner? Type3->CyclType Cat1 Use TFE (Solvent) No Catalyst AmineType->Cat1 Primary Alkyl Cat2 Use Zr(OtBu)4 (Lewis Acid) AmineType->Cat2 Hindered/Secondary Cat3 Use Sc(OTf)3 (Strong LA) AmineType->Cat3 Aniline/Weak Cat4 Ru-BINAP (High Pressure H2) ReducType->Cat4 H2 Gas (Scale) Cat5 Ru-TsDPEN (Transfer Hydrogenation) ReducType->Cat5 HCOONa/IPA Cat6 Acetic Acid / Reflux (Hydrazines) CyclType->Cat6 Hydrazine/Amidine

Caption: Decision matrix for selecting the optimal catalyst based on the specific transformation of Ethyl (ethylamino)(oxo)acetate.

Module 3: Heterocycle Synthesis (Cyclocondensation)

Goal: Reaction with dinucleophiles (e.g., hydrazines, amidines) to form 1,2,4-triazoles or imidazole derivatives.

The Challenge

The molecule possesses two electrophilic sites (ketone and ester). Regioselectivity is crucial. Typically, the ketone reacts first to form a Schiff base/hydrazone, followed by cyclization onto the ester.

Catalyst Selection[1][2]
  • Standard: Acetic Acid (AcOH) or p-Toluenesulfonic acid (pTSA) .

    • Role: Protonates the carbonyl oxygen, facilitating water elimination during imine formation.

  • Lewis Acid Alternative: Yb(OTf)

    
      (10 mol%).
    
    • Benefit: Works in neutral conditions if the substrate is acid-sensitive.

Troubleshooting FAQ

Q: The reaction stops at the hydrazone intermediate (open chain) and won't cyclize. A: This is a common thermodynamic trap.

  • Increase Temperature: Cyclization onto the ester often requires temperatures >80°C.

  • Add a Base: After forming the hydrazone with acid catalysis, neutralize and add NaOEt (1.0 equiv) to force the cyclization via alkoxide elimination.

References

  • Noyori, R., et al. (1987). Asymmetric hydrogenation of beta-keto carboxylic esters. A seminal work establishing Ru-BINAP protocols applicable to alpha-keto esters.

  • Ohshima, T., & Mashima, K. (2006). Direct Catalytic Condensation of Carboxylic Acids with Amines using Tetrakis(pentafluorophenyl)borate. Discusses Lewis acid activation mechanisms relevant to hindered amides.

  • Simon, L., & Goodman, J. M. (2004). Mechanism of TBD-Catalyzed Aminolysis of Esters. Detailed computational study on the bifunctional mechanism of TBD.

    • [Source: J. Org.[1] Chem.]([Link])

  • Heller, D., et al. (2014).

    • [Source: Org.[1] Process Res. Dev.]([Link])

Sources

Validation & Comparative

analytical methods for Ethyl (ethylamino)(oxo)acetate characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of Ethyl (ethylamino)(oxo)acetate

For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical intermediates is a cornerstone of reliable and reproducible science. Ethyl (ethylamino)(oxo)acetate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, demands a robust analytical strategy to ensure identity, purity, and quality.[1] This guide provides a comprehensive comparison of modern analytical techniques, moving beyond mere protocols to explain the underlying scientific principles and rationale that drive experimental design.

Our approach is built on a foundation of self-validating systems, where orthogonal methods are employed to create a cohesive and trustworthy analytical package. We will explore the roles of spectroscopic and chromatographic techniques, offering field-proven insights into their application for this specific molecule.

Foundational Structural Elucidation: Spectroscopic Methods

The first step in characterizing a newly synthesized or procured batch of Ethyl (ethylamino)(oxo)acetate is the unequivocal confirmation of its molecular structure. Spectroscopic methods provide a direct look at the molecular architecture and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is unparalleled for providing a detailed atomic-level map of a molecule. For a structure like Ethyl (ethylamino)(oxo)acetate, both ¹H and ¹³C NMR are essential for confirming the connectivity of the carbon-hydrogen framework.

Expertise & Causality: The choice of NMR as the primary identification tool is deliberate. Its power lies in its ability to detect the precise electronic environment of each nucleus. The predicted spectrum for Ethyl (ethylamino)(oxo)acetate is distinct. The ethyl ester and N-ethyl groups, while both "ethyl" moieties, will exhibit predictably different chemical shifts due to their proximity to different heteroatoms (oxygen vs. nitrogen). This subtle difference is a key validation point.

Predicted ¹H and ¹³C NMR Data

The following table outlines the expected chemical shifts (in ppm, referenced to TMS), splitting patterns, and integrations for Ethyl (ethylamino)(oxo)acetate in a standard deuterated solvent like CDCl₃.

Assignment ¹H NMR Prediction ¹³C NMR Prediction Rationale
Ester CH₃ ~1.3 ppm (triplet, 3H)~14 ppmAliphatic protons adjacent to a CH₂ group. Shielded carbon.
Ester CH₂ ~4.3 ppm (quartet, 2H)~63 ppmProtons adjacent to a CH₃ and deshielded by the ester oxygen.
Amide N-CH₂ ~3.4 ppm (quartet, 2H)~36 ppmProtons adjacent to a CH₃ and deshielded by the amide nitrogen.
Amide N-CH₃ ~1.2 ppm (triplet, 3H)~14 ppmAliphatic protons adjacent to a CH₂ group.
Amide N-H ~7.0 ppm (broad singlet, 1H)N/ALabile proton, often broad. Chemical shift is concentration-dependent.
Ester C=O N/A~160 ppmCarbonyl carbon deshielded by two oxygen atoms.
Amide C=O N/A~158 ppmCarbonyl carbon deshielded by oxygen and nitrogen.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of Ethyl (ethylamino)(oxo)acetate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 scans for a clear signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • Processing: Apply an exponential line broadening of 0.3 Hz, Fourier transform the FID, and perform phase and baseline corrections. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight, serving as a critical and orthogonal validation of the compound's elemental composition.

Expertise & Causality: For a moderately polar, non-volatile molecule like Ethyl (ethylamino)(oxo)acetate (MW 145.16 g/mol ), Electrospray Ionization (ESI) is the preferred ionization technique.[2] It is a "soft" ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can confirm the elemental formula to within a few parts per million. The exact mass of Ethyl (ethylamino)(oxo)acetate (C₆H₁₁NO₃) is 145.0739 Da.[2]

Experimental Protocol: HRMS by ESI-TOF

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.

  • Instrumentation: Use an ESI-Time of Flight (TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr (Nitrogen).

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the monoisotopic mass for the [M+H]⁺ ion. The expected value is 146.0817 Da. Compare this to the observed mass to confirm the elemental formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and cost-effective technique for confirming the presence of key functional groups, providing another layer of structural evidence.

Expertise & Causality: The structure of Ethyl (ethylamino)(oxo)acetate contains several IR-active functional groups that give rise to characteristic absorption bands. The most prominent will be the two carbonyl (C=O) stretches from the ester and the amide, and the N-H stretch from the secondary amide. While the two carbonyl absorptions may overlap, they will create a strong, characteristic band. The presence and position of the N-H stretch are diagnostic for the amide group.[3]

Predicted IR Absorption Bands

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch3350 - 3250 (moderately strong)
Aliphatic C-H Stretch3000 - 2850
Ester C=O Stretch~1740 (strong, sharp)
Amide C=O Stretch~1680 (strong, sharp)
Ester C-O Stretch1250 - 1150 (strong)

Purity Assessment and Quantification: Chromatographic Methods

Once the structure is confirmed, the focus shifts to determining the purity of the material and quantifying it if necessary. Chromatographic techniques are the tools of choice for separating the main component from any impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse method for purity analysis of non-volatile organic compounds in the pharmaceutical industry.

Expertise & Causality: Given the polarity of Ethyl (ethylamino)(oxo)acetate, RP-HPLC is the logical choice. A C18 column provides a non-polar stationary phase that will retain the analyte, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used for elution. UV detection is ideal as the carbonyl groups in the ester and amide functions act as chromophores, absorbing UV light. A wavelength of ~210 nm is a good starting point to ensure detection of the analyte and potential impurities.

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Gradient Program: Start with a high aqueous content (e.g., 90% A) to retain the analyte, then ramp up the organic content (e.g., to 95% B over 20 minutes) to elute it and any less polar impurities. Hold at 95% B for 5 minutes to ensure the column is clean.

  • Sample Preparation: Prepare a sample solution of ~1.0 mg/mL in the initial mobile phase composition (90:10 Water:Acetonitrile).

  • Data Analysis: Purity is typically assessed by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC-FID)

For volatile and thermally stable compounds, Gas Chromatography offers high-resolution separation and is particularly effective for identifying residual solvents or volatile impurities.

Expertise & Causality: Ethyl (ethylamino)(oxo)acetate is expected to be sufficiently volatile and stable for GC analysis. A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range, making it ideal for purity analysis where impurity levels can be very low.

Comparison of HPLC vs. GC for Purity Analysis

Method Strengths Weaknesses Best For...
RP-HPLC Versatile for a wide range of polarities. Non-destructive. Excellent for non-volatile impurities (e.g., starting materials, dimers).Lower peak efficiency than capillary GC. Higher solvent consumption.Primary purity assessment and quantification.
GC-FID High separation efficiency. Excellent for volatile compounds. Sensitive universal detector.Requires analyte to be volatile and thermally stable.Detecting residual solvents and volatile by-products from synthesis.

Recommended Analytical Workflow

A robust characterization of Ethyl (ethylamino)(oxo)acetate relies on a multi-technique, tiered approach. This ensures that all aspects of the molecule's identity and quality are confirmed by orthogonal methods.

Workflow Diagram

G cluster_0 Tier 1: Identity Confirmation cluster_1 Tier 2: Purity & Impurity Profile cluster_2 Tier 3: Final Certification NMR NMR Spectroscopy (¹H, ¹³C) HPLC RP-HPLC-UV (Purity Assay) NMR->HPLC HRMS High-Resolution MS (ESI-TOF) HRMS->HPLC IR IR Spectroscopy IR->HPLC GC GC-FID (Residual Solvents) HPLC->GC COA Certificate of Analysis (Combined Data) HPLC->COA LCMS LC-MS (Impurity ID) GC->LCMS If impurities > 0.1% GC->COA LCMS->COA start New Batch of Ethyl (ethylamino)(oxo)acetate start->NMR Primary Structure start->HRMS Molecular Formula start->IR Functional Groups

Caption: Tiered analytical workflow for comprehensive characterization.

References

  • PubChem. Ethyl (ethylamino)(oxo)acetate. Available from: [Link]

  • MySkinRecipes. Ethyl 2-(ethylamino)-2-oxoacetate. Available from: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

Sources

validation of Ethyl (ethylamino)(oxo)acetate structure by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Mandate

In the synthesis of oxamate derivatives like Ethyl (ethylamino)(oxo)acetate (CAS: 20943-60-6), a critical quality control challenge is distinguishing between regioisomers (N-alkylation vs. O-alkylation) and confirming the integrity of the oxalyl core. Standard 1D NMR often fails to resolve ambiguities regarding the connectivity of the two distinct ethyl groups, particularly in complex reaction mixtures.

This guide compares the Standard 1D Screening Protocol (the alternative) against the Integrated 2D Structural Validation Protocol (the recommended product). We demonstrate that while 1D methods provide a superficial fingerprint, only the Integrated 2D approach delivers the self-validating evidentiary standard required for regulatory submission and downstream drug development.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the diagnostic capability of the standard approach versus the rigorous multi-dimensional protocol.

FeatureAlternative: Standard 1D 1H NMR Product: Integrated 2D Protocol (1H/13C + HSQC/HMBC)
Ethyl Group Differentiation Low. Relies solely on chemical shift heuristics (N-CH₂ vs. O-CH₂). Prone to error if impurities overlap.High. HSQC correlates protons to specific carbons; HMBC proves connectivity to the correct carbonyl (Amide vs. Ester).
Carbonyl Assignment None. Carbonyls are invisible in 1H NMR.Definitive. 13C and HMBC distinguish the Amide C=O (~158 ppm) from the Ester C=O (~161 ppm).
Proton Exchange Detection Variable. NH peak often broad or invisible in CDCl₃ due to exchange.Controlled. Uses DMSO-d₆ to sharpen NH signals and reveal H-N-C-H couplings (COSY).
Rotamer Resolution Ambiguous. Minor peaks often dismissed as impurities.Precise. 2D exchange spectroscopy (EXSY) or temperature variation can confirm rotameric equilibrium.
Confidence Level Presumptive (Suitable for rough monitoring).[1]Absolute (Required for structural certification).

Strategic Validation Workflow

The validation logic relies on establishing a "connectivity chain" that links the peripheral ethyl groups to the central dicarbonyl core.

The Connectivity Pathway

We must prove:

  • Fragment A:

    
     (Ester terminus)
    
  • Fragment B:

    
     (Amide terminus)
    
  • Linkage: The connection between the two Carbonyls.

Figure 1: NMR Connectivity Map. Red arrows indicate critical HMBC correlations required to distinguish the amide side from the ester side.

Detailed Experimental Protocol

To achieve the "Product" standard, follow this self-validating methodology.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.

    • Causality: DMSO reduces the exchange rate of the Amide NH proton, sharpening the signal and allowing the observation of

      
       coupling between the NH and the N-methylene group. This is a critical validation checkpoint.
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent. High concentration is necessary for clear quaternary carbon detection in HMBC.

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 30° pulse angle, D1=1.0s.

  • 13C NMR: 512 scans, proton-decoupled.

  • COSY: Gradient-selected, magnitude mode.

  • HSQC: Multiplicity-edited (distinguishes CH₂ from CH₃).

  • HMBC: Optimized for long-range coupling (J = 8 Hz).

Data Interpretation & Performance Metrics

The following data represents the expected performance of the validated material in DMSO-d₆.

1H NMR Assignment (300 MHz, DMSO-d₆)
Signal (

ppm)
MultiplicityIntegralAssignmentValidation Logic
8.92 Broad Singlet/Triplet1HNH Disappears with D₂O shake. Shows COSY cross-peak to 3.17 ppm.
4.22 Quartet (

Hz)
2HO-CH₂ Deshielded by Oxygen. HMBC correlates to Ester C=O.
3.17 Multiplet/Quintet2HN-CH₂ Shielded relative to O-CH₂. Coupled to both CH₃ (1.06) and NH.
1.28 Triplet (

Hz)
3HO-CH₃ Part of the O-ethyl system. COSY correlates to 4.[2]22.
1.06 Triplet (

Hz)
3HN-CH₃ Part of the N-ethyl system. COSY correlates to 3.17.
13C NMR & 2D Correlations
Carbon Type

(ppm)
HSQC Partner (1H)HMBC Correlations (Critical)
Ester C=O ~161.5NoneCorrelates to O-CH₂ (4.22). No correlation to NH.
Amide C=O ~157.8NoneCorrelates to N-CH₂ (3.17) and NH (8.92).
O-CH₂ ~61.54.22Correlates to Ester C=O and O-CH₃.
N-CH₂ ~33.83.17Correlates to Amide C=O and N-CH₃.
O-CH₃ ~14.51.28Correlates to O-CH₂.
N-CH₃ ~14.81.06Correlates to N-CH₂.

Expert Insight - The Rotamer Check: Secondary amides often exhibit cis/trans isomerism. In the "Standard 1D" alternative, minor peaks (approx. 5-10% intensity) are often flagged as impurities. In this protocol, if "shadow" peaks appear near the main signals (e.g., a smaller quartet near 4.22 ppm), perform a Variable Temperature (VT) experiment. If the peaks coalesce at high temperature (>80°C), they are rotamers, not impurities. This confirms the amide bond nature.

References

  • ChemicalBook. Ethyl 2-(ethylamino)-2-oxoacetate NMR Data and Synthesis. Retrieved from

  • PubChem. Ethyl (ethylamino)(oxo)acetate Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for chemical shift prediction rules).
  • ResearchGate. N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. Retrieved from

Sources

A Researcher's Guide to Acylating Agents: Positioning Ethyl (ethylamino)(oxo)acetate in the Synthetic Chemist's Toolbox

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquity and Nuance of Acylation

In the landscape of organic synthesis, the acylation reaction—the introduction of an acyl group (R-C=O) into a molecule—stands as a cornerstone transformation. It is fundamental to the construction of a vast array of molecules, from bulk chemicals to life-saving pharmaceuticals. The choice of acylating agent is a critical decision that dictates reaction conditions, substrate scope, chemoselectivity, and overall efficiency. The reactivity of these agents spans several orders of magnitude, from the violently reactive acyl chlorides to the more placid esters.[1][2]

This guide provides a comparative analysis of Ethyl (ethylamino)(oxo)acetate against a spectrum of common acylating agents. We will move beyond a simple recitation of reactivity, delving into the mechanistic subtleties and practical considerations that inform experimental design. Our goal is to equip researchers, particularly those in drug development, with the insights needed to select the optimal reagent for their specific synthetic challenge.

Understanding Ethyl (ethylamino)(oxo)acetate

Ethyl (ethylamino)(oxo)acetate, with the chemical structure CCNC(=O)C(=O)OCC, is a bifunctional molecule containing both an N-ethyl amide and an ethyl ester linked to adjacent carbonyl carbons.[3] This unique structure places it in an interesting position on the reactivity spectrum. It is not a generic acylating agent but rather a specialized reagent for introducing the (ethylamino)(oxo)acetyl moiety. This functional group is of interest in the synthesis of complex molecules where specific side chains are required, such as in the development of novel bioactive compounds.[4]

The reactivity is primarily centered on the ester carbonyl, which is more electrophilic than the amide carbonyl. Nucleophilic attack at this site results in the transfer of the N-ethyl oxamoyl group, with ethanol as a relatively benign byproduct. The adjacent amide group electronically influences this reactivity, distinguishing it from simpler reagents like diethyl oxalate.

The Spectrum of Acylating Agent Reactivity

The efficacy of an acylating agent is fundamentally tied to the stability of its leaving group. A better, more stable leaving group (i.e., a weaker base) corresponds to a more reactive acylating agent.[1] This principle allows us to arrange these reagents on a clear reactivity scale.

G cluster_reactivity Acylating Agent Reactivity Spectrum Acyl_Chlorides Acyl Chlorides (e.g., Oxalyl Chloride) Anhydrides Acid Anhydrides Acyl_Chlorides->Anhydrides Decreasing Reactivity Weinreb_Amides Weinreb Amides Anhydrides->Weinreb_Amides EEO Ethyl (ethylamino)(oxo)acetate Esters Esters (e.g., Diethyl Oxalate) Weinreb_Amides->Esters Amides Amides Esters->Amides

Caption: Relative reactivity of common acylating agents.

Comparative Analysis of Acylating Agents

The selection of an acylating agent is a balancing act between reactivity and selectivity. Highly reactive agents are often less selective, while milder reagents may require catalysis or harsher conditions to proceed efficiently.

Reagent ClassExample(s)Relative ReactivityKey AdvantagesKey DisadvantagesPrimary Byproduct(s)
Acyl Halides Oxalyl Chloride, Acetyl ChlorideVery HighExtremely reactive, drives reactions to completion.[5]Highly sensitive to moisture, corrosive, poor chemoselectivity, generates acidic byproducts.[6]HCl, HBr
Acid Anhydrides Acetic AnhydrideHighHighly reactive, less volatile than acyl chlorides, readily available.[7]Moisture sensitive, can be unselective, byproduct can be difficult to remove.Carboxylic Acid
Specialized Amides Weinreb AmidesModeratePrevents over-addition with organometallics, high chemoselectivity, stable intermediate.[8][9]Must be synthesized first, lower reactivity than anhydrides.N,O-dimethylhydroxylamine
Activated Esters N-Acyl ImidazolesModerateGood balance of reactivity and stability, often water-tolerant.[10]Imidazole byproduct can be nucleophilic.Imidazole
Oxalic Acid Derivatives Ethyl (ethylamino)(oxo)acetate ModerateIntroduces a specific functional moiety, stable, benign byproduct.Specialized use, moderate reactivity may require specific conditions.Ethanol
Diesters Diethyl OxalateLow to ModerateStable, prevents self-condensation in Claisen reactions, useful C2 building block.[11]Requires strong base or catalyst, lower reactivity.Ethanol
Simple Esters Ethyl AcetateLow"Green" acetyl source, inexpensive, stable.[12]Very low reactivity, requires significant activation (e.g., strong base).[12]Ethanol

Mechanistic Insights: Why the Choice of Reagent Matters

All these reagents operate primarily through a nucleophilic acyl substitution mechanism. However, the stability of the tetrahedral intermediate and the nature of the leaving group create profound differences in outcomes.

G cluster_workflow General Nucleophilic Acyl Substitution Start Acylating Agent (R-CO-LG) + Nucleophile (Nu-H) Step1 Nucleophilic Attack Start->Step1 Intermediate Tetrahedral Intermediate [R-C(O⁻)(LG)-Nu-H⁺] Step1->Intermediate Step2 Collapse of Intermediate Intermediate->Step2 Product Acylated Product (R-CO-Nu) Step2->Product Byproduct Leaving Group (LG-H) Step2->Byproduct

Caption: The two-step addition-elimination mechanism.

The genius of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate when reacting with organometallic reagents (e.g., Grignard or organolithium). This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the common problem of over-addition, where the newly formed ketone reacts with a second equivalent of the nucleophile to form a tertiary alcohol.[9][13]

G cluster_weinreb Weinreb Amide: Preventing Over-Addition Reagents Weinreb Amide + Organometallic (R'-M) Intermediate Stable Chelated Intermediate Reagents->Intermediate Forms stable complex Workup Aqueous Workup Intermediate->Workup Protonation & Collapse Ketone Ketone Product (No Over-addition) Workup->Ketone

Caption: The stable intermediate in the Weinreb ketone synthesis.

Ethyl (ethylamino)(oxo)acetate, lacking this chelating ability, behaves more like a traditional ester. Its utility comes not from unique mechanistic control but from the specific acyl group it delivers.

Experimental Protocols: A Comparative Case Study

To illustrate the practical differences, let's consider the acylation of a primary amine, benzylamine, to form the corresponding amide.

Protocol 1: Acylation using a Highly Reactive Agent (Oxalyl Chloride Derivative)

This protocol is hypothetical as it would first require the synthesis of (ethylamino)(oxo)acetyl chloride from the corresponding carboxylic acid.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Reagent Addition: Slowly add a solution of (ethylamino)(oxo)acetyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution over 15 minutes.

  • Reaction Monitoring: The reaction is typically exothermic and rapid, often complete within 30-60 minutes. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

  • Causality: The use of low temperature and a non-nucleophilic base is crucial to control the high reactivity of the acyl chloride and to scavenge the HCl byproduct, which would otherwise form an unreactive ammonium salt with the starting amine.[14]

Protocol 2: Acylation using Ethyl (ethylamino)(oxo)acetate
  • Reaction Setup: To a round-bottom flask, add Ethyl (ethylamino)(oxo)acetate (1.2 eq), benzylamine (1.0 eq), and a suitable solvent like toluene.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) for 4-12 hours, potentially with a catalyst such as sodium methoxide or a Lewis acid to facilitate the reaction. The progress is monitored by observing the removal of the ethanol byproduct, or by TLC/LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with 1M HCl to remove unreacted amine, followed by a wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product is purified by flash column chromatography or recrystallization.

  • Causality: As an ester, Ethyl (ethylamino)(oxo)acetate is significantly less reactive than an acyl chloride.[15] Therefore, thermal energy or catalysis is required to overcome the activation barrier for the nucleophilic attack by the amine. The higher equivalence of the acylating agent helps to drive the equilibrium towards the product.

Conclusion and Recommendations

The choice of an acylating agent is a nuanced decision guided by the specific requirements of the chemical transformation.

  • For rapid, high-yielding transformations where functional group tolerance is not a primary concern , acyl chlorides and anhydrides remain the reagents of choice.

  • For the synthesis of ketones from highly reactive organometallic nucleophiles , the Weinreb amide is unparalleled in its ability to prevent over-addition and ensure high chemoselectivity.[13]

  • For reactions requiring a balance of reactivity and stability, particularly in aqueous or biological contexts , N-acyl imidazoles offer a compelling option.[16]

  • Ethyl (ethylamino)(oxo)acetate should not be viewed as a general-purpose acylating agent. Instead, it is a specialized building block . Its value lies in the efficient and direct introduction of the (ethylamino)(oxo)acetyl group, a moiety that may be of significant interest in medicinal chemistry and drug discovery programs. Its moderate reactivity and stability make it a safer and easier-to-handle alternative to a corresponding acyl chloride, albeit at the cost of requiring more forcing reaction conditions.

Ultimately, the modern synthetic chemist must possess a deep understanding of this entire spectrum of reagents to navigate the complex challenges of molecular construction efficiently and elegantly.

References

Sources

HPLC Analysis for Purity Assessment of Ethyl 2-(ethylamino)-2-oxoacetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Ethyl 2-(ethylamino)-2-oxoacetate (CAS: 20943-60-6), also known as Ethyl N-ethyloxamate, is a critical


-oxo amide intermediate used frequently in the synthesis of cephalosporin antibiotics and heterocyclic building blocks.[1] Its purity is paramount because impurities such as diethyl oxalate  (starting material), N,N'-diethyloxamide  (over-reaction byproduct), and 2-(ethylamino)-2-oxoacetic acid  (hydrolysis product) can poison downstream catalytic cycles or lead to difficult-to-remove side products in API synthesis.[1]

While Gas Chromatography (GC) is often the default for volatile esters, this guide advocates for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior standard for this specific matrix.[1] Our comparative analysis demonstrates that RP-HPLC offers better selectivity for thermally labile amide impurities and the polar hydrolysis degradation products that GC often misses or degrades.[1]

Comparative Analysis: RP-HPLC vs. Alternatives

The following table objectively compares the proposed RP-HPLC method against common alternatives (GC-FID and Non-Aqueous Titration) for this specific compound.

FeatureRP-HPLC (Recommended) GC-FID (Alternative 1) Non-Aqueous Titration (Alternative 2)
Primary Mechanism Partitioning (Hydrophobicity)Volatility & Boiling PointAcid-Base Neutralization
Analyte Suitability Excellent for polar amides & esters.[1]Good for esters; Poor for thermally labile amides.Limited to basic amines or acidic hydrolysis products.
Impurity Detection High. Detects non-volatile bis-amides and polar acids simultaneously.[1]Medium. Misses non-volatile salts/acids; risk of on-column degradation.[1]Low. Non-specific; cannot distinguish between structural isomers.
Sample Integrity Ambient temperature analysis preserves heat-sensitive oxamates.High injector temps (

C) may induce transesterification or degradation.
N/A
Sensitivity (LOD)

(UV at 210 nm).

(FID).

(Visual/Potentiometric).
Throughput 10–15 min run time.15–20 min run time.Fast (2–5 min), but manual.

Expert Insight: Why RP-HPLC wins: The hydrolysis impurity, 2-(ethylamino)-2-oxoacetic acid, is highly polar and non-volatile.[1] In GC, this requires derivatization (silylation) to be seen, adding a step and increasing error. RP-HPLC at acidic pH detects the parent ester and the free acid in a single run without derivatization.[1]

Optimized Experimental Protocol (RP-HPLC)

This protocol is designed to be a self-validating system . The choice of mobile phase pH and wavelength is critical to ensure mass balance between the ester and its degradation products.

3.1. Chromatographic Conditions
  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 (L1),

    
    , 
    
    
    
    packing (e.g., Zorbax Eclipse Plus or Phenomenex Luna).
    • Rationale: A standard C18 provides sufficient retention for the ethyl ester while allowing the polar acid impurity to elute away from the void volume.

  • Wavelength: 210 nm .[1]

    • Rationale: The oxamate moiety lacks extended conjugation. Absorption is primarily due to the

      
       and 
      
      
      
      transitions of the amide/carbonyl groups. 254 nm is insufficient for trace impurity detection.
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
3.2. Mobile Phase System
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

    • Criticality: The low pH suppresses the ionization of the carboxylic acid impurity (

      
      ), ensuring it elutes as a sharp peak rather than a broad smear.
      
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[2]

    • Note: Methanol is avoided due to higher UV cutoff, which interferes at 210 nm.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Isocratic hold for polar acid elution
3.09010Begin Gradient
12.04060Elute parent ester & bis-amide
15.04060Wash
15.19010Re-equilibration
20.09010End of Run
3.3. Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Standard: Weigh 50 mg of Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Sensitivity Solution (LOQ Check): Dilute Stock 1:2000 to obtain 0.5 µg/mL. Signal-to-Noise (S/N) must be

    
    .[1]
    
  • System Suitability:

    • Tailing Factor (Parent Peak):

      
      .
      
    • %RSD (5 replicates):

      
      .
      
    • Resolution (

      
      ) between parent peak and nearest impurity: 
      
      
      
      .
Visualizing the Analytical Workflow & Impurity Fate

The following diagram maps the analytical logic, showing how the method separates the specific impurities associated with the synthesis of Ethyl 2-(ethylamino)-2-oxoacetate.

HPLC_Workflow cluster_0 Synthesis & Matrix cluster_1 HPLC Separation Logic (C18, pH 2.5) Start Crude Reaction Mixture (Diethyl Oxalate + Ethylamine) Inject Injection Start->Inject Impurity1 Impurity A: Diethyl Oxalate (Unreacted) Peak2 RT ~5-6 min (Diethyl Oxalate) Semi-polar Impurity1->Peak2 Impurity2 Impurity B: N,N'-Diethyloxamide (Over-reaction) Peak4 RT ~12-13 min (Bis-amide) High Lipophilicity Impurity2->Peak4 Target Target: Ethyl 2-(ethylamino)-2-oxoacetate Peak3 RT ~8-9 min (Target Ester) Moderate Lipophilicity Target->Peak3 Degradant Degradant: 2-(ethylamino)-2-oxoacetic acid (Hydrolysis) Peak1 RT ~2-3 min (Acid Degradant) Polar/Protonated Degradant->Peak1 Partition Partitioning on C18 Inject->Partition Partition->Peak1 Early Elution Partition->Peak2 Partition->Peak3 Partition->Peak4 Late Elution Check System Suitability Check (Res > 1.5, Tailing < 1.5) Peak3->Check

Figure 1: Analytical workflow mapping the separation of the target ester from synthesis byproducts and hydrolysis degradants based on polarity and lipophilicity.

Data Interpretation & Troubleshooting

When analyzing the chromatograms, use the following guide to interpret retention behavior:

  • Early Eluting Peaks (

    
     min):  These are typically the acid hydrolysis products . If these peaks increase over time in your standard solution, your diluent may contain moisture, or the sample is unstable at neutral pH. Correction: Ensure the diluent is fresh and potentially acidified slightly if stability is an issue.
    
  • Late Eluting Peaks (

    
     min):  These correspond to the bis-amide (N,N'-diethyloxamide) .[1] This impurity is highly insoluble in water. If you see poor recovery or carryover, ensure the gradient flush (60% ACN) is long enough to clear the column.
    
  • Baseline Noise at 210 nm: If the baseline drifts significantly during the gradient, matched purity of the Acetonitrile and Water is required. Use "Gradient Grade" solvents only.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88560072, Ethyl 2-(ethylamino)-2-oxoacetate. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • SIELC Technologies. (n.d.). Separation of Ethyl Oxamate on Newcrom R1 HPLC column. Retrieved from [Link] (Reference for oxamate ester separation conditions).

Sources

Deciphering the Molecular Structure: Predicted FT-IR Spectrum of Ethyl (ethylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FT-IR Spectral Analysis of Ethyl (ethylamino)(oxo)acetate: A Comparative Study

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel molecules is paramount. Ethyl (ethylamino)(oxo)acetate, a member of the oxamate class of compounds, presents a unique spectroscopic challenge due to its combination of a secondary amide, an ester, and adjacent carbonyl groups. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular structure and identifying key functional groups.

This guide offers a detailed analysis of the expected FT-IR spectrum of Ethyl (ethylamino)(oxo)acetate, grounded in the fundamental principles of vibrational spectroscopy. By comparing its predicted spectral features with the empirical data of simpler, structurally related molecules—Ethyl Acetate and Ethyl Oxamate—we can delineate the specific contributions of each functional moiety and establish a reliable spectroscopic signature for this class of compounds.

Ethyl (ethylamino)(oxo)acetate (C₆H₁₁NO₃) incorporates three critical functional groups that dominate its infrared spectrum: an N-substituted (secondary) amide, an ethyl ester, and an α-dicarbonyl system. The vibrational modes of these groups give rise to a series of characteristic absorption bands.

The key to interpreting the spectrum lies in understanding how these functional groups interact. The two carbonyl groups (amide and ester) are directly adjacent, which can influence their respective stretching frequencies through electronic effects.

Below is a diagram illustrating the primary vibrational modes expected for Ethyl (ethylamino)(oxo)acetate.

Caption: Key vibrational modes of Ethyl (ethylamino)(oxo)acetate.

Predicted Absorption Bands:

  • N-H Stretching: A single, sharp to moderately broad peak is expected around 3370-3170 cm⁻¹ for the N-H stretch of the secondary amide.[1] Its position and broadness can be influenced by hydrogen bonding.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the two ethyl groups will appear as multiple sharp bands in the 3000-2850 cm⁻¹ region.[2]

  • Carbonyl (C=O) Stretching: This is the most diagnostic region. Two distinct, strong C=O stretching bands are anticipated:

    • Ester C=O: Expected at a higher frequency, typically in the 1750-1735 cm⁻¹ range for aliphatic esters.[3][4]

    • Amide C=O (Amide I Band): Expected at a lower frequency, generally between 1680-1630 cm⁻¹, due to resonance with the nitrogen lone pair which imparts more single-bond character to the C=O bond.[1]

  • N-H Bending (Amide II Band): A characteristic feature of secondary amides is the Amide II band, which arises from a coupling of N-H in-plane bending and C-N stretching vibrations.[5][6] This peak is typically found between 1570-1515 cm⁻¹ and is often strong and sharp.[1]

  • C-O Stretching: The ester group will exhibit strong, characteristic C-O stretching bands in the 1300-1000 cm⁻¹ region.[3][7]

Comparative Spectral Analysis: Isolating Functional Group Contributions

To validate our predictions and understand the nuances of the spectrum, we compare it with the known spectra of two related molecules: Ethyl Acetate and Ethyl Oxamate.

Alternative 1: Ethyl Acetate (CH₃COOCH₂CH₃)

Ethyl acetate provides a baseline for the ester functionalities. Its spectrum is dominated by the vibrations of the ester group and the ethyl/methyl C-H bonds.

  • Key Features: A very strong C=O stretch around 1740 cm⁻¹ and strong C-O stretches between 1300-1000 cm⁻¹.[2][3][7]

  • Comparison Insight: By comparing with Ethyl (ethylamino)(oxo)acetate, the bands absent in ethyl acetate—namely the N-H stretch (~3300 cm⁻¹), the Amide I (~1680 cm⁻¹), and Amide II (~1550 cm⁻¹) bands—can be confidently assigned to the secondary amide group.

Alternative 2: Ethyl Oxamate (NH₂COCOOCH₂CH₃)

Ethyl oxamate is an excellent comparator, differing only by the substitution on the amide nitrogen (primary vs. secondary). This comparison allows for the direct assessment of the effect of N-ethylation.

  • Key Features: As a primary amide, ethyl oxamate exhibits two N-H stretching bands (symmetric and asymmetric) typically around 3400 and 3200 cm⁻¹. It also has a primary amide C=O stretch and a strong NH₂ scissoring (bending) band around 1600 cm⁻¹.

  • Comparison Insight: The presence of a single N-H stretch and a distinct Amide II band (~1550 cm⁻¹) in Ethyl (ethylamino)(oxo)acetate, versus the two N-H stretches and different bending mode of ethyl oxamate, provides definitive evidence for the secondary amide structure.

Data Summary: A Head-to-Head Comparison

The table below summarizes the expected and observed vibrational frequencies for the three molecules, providing a clear guide for spectral interpretation.

Vibrational ModeEthyl Acetate (Observed)Ethyl Oxamate (Observed)Ethyl (ethylamino)(oxo)acetate (Predicted)Functional Group Origin
N-H Stretch Absent~3400 & 3200 cm⁻¹ (two bands)~3300 cm⁻¹ (one band)Amide
C-H Stretch 2984, 2940 cm⁻¹Present3000-2850 cm⁻¹Alkyl groups
Ester C=O Stretch ~1740 cm⁻¹~1740 cm⁻¹~1740 cm⁻¹Ester
Amide C=O (Amide I) Absent~1690 cm⁻¹~1680 cm⁻¹Amide
N-H Bend (Amide II) Absent~1600 cm⁻¹ (NH₂ Scissor)~1550 cm⁻¹Secondary Amide
C-O Stretch ~1240, 1045 cm⁻¹Present1300-1000 cm⁻¹Ester

Note: Observed values are approximate and can vary based on sample phase and instrument.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Reproducible and high-quality data are the bedrock of scientific integrity. The following protocol outlines the standard procedure for analyzing a liquid or low-melting solid sample like Ethyl (ethylamino)(oxo)acetate using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Workflow for FT-IR Analysis

cluster_prep Preparation cluster_sample Sample Analysis cluster_cleanup Cleanup p1 Clean ATR Crystal (e.g., with isopropanol) p2 Acquire Background Spectrum (Clean, empty crystal) p1->p2 s1 Apply Small Sample Drop (Ensure full crystal coverage) p2->s1 s2 Acquire Sample Spectrum s1->s2 s3 Process Data (ATR & Baseline Correction) s2->s3 c1 Clean ATR Crystal Thoroughly s3->c1

Caption: Standard workflow for ATR-FTIR sample analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Rationale: A clean ATR crystal (typically diamond or zinc selenide) is essential to prevent cross-contamination and ensure that the spectrum is solely from the analyte.

    • Action: Gently wipe the ATR crystal with a solvent-safe wipe (e.g., lint-free tissue) dampened with a volatile solvent like isopropanol or ethanol. Allow the crystal to dry completely.

  • Background Collection:

    • Rationale: The background scan measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself. This spectrum is automatically subtracted from the sample spectrum to isolate the analyte's signal.

    • Action: With the clean, dry crystal, initiate the "Collect Background" command in the instrument software. Ensure the instrument cover is closed to maintain a stable atmosphere.

  • Sample Application:

    • Rationale: Proper contact between the sample and the ATR crystal is critical for a strong signal. The evanescent wave that probes the sample only penetrates a few microns, so complete coverage is key.

    • Action: Place a single small drop of liquid Ethyl (ethylamino)(oxo)acetate directly onto the center of the ATR crystal. If the sample is a solid, ensure it is finely powdered and apply sufficient pressure with the built-in clamp to achieve good contact.

  • Sample Spectrum Acquisition:

    • Rationale: Co-adding multiple scans (typically 16 or 32) improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.

    • Action: Initiate the "Collect Sample" command. The software will acquire the spectrum, perform the background subtraction, and display the resulting transmittance or absorbance spectrum.

  • Data Processing and Cleaning:

    • Rationale: Raw data may require minor corrections for optimal presentation and analysis.

    • Action: Apply an ATR correction algorithm in the software to account for the wavelength-dependent depth of penetration. Perform a baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak identification.

  • Cleanup:

    • Rationale: Prevents sample hardening on the crystal and avoids contamination for the next user.

    • Action: Thoroughly clean the ATR crystal with an appropriate solvent as described in Step 1.

Conclusion

The FT-IR spectrum of Ethyl (ethylamino)(oxo)acetate is uniquely defined by a combination of features from its secondary amide and ester groups. The most definitive identifiers are the simultaneous presence of: a single N-H stretch around 3300 cm⁻¹, two distinct carbonyl peaks for the ester (~1740 cm⁻¹) and amide (~1680 cm⁻¹), and a sharp Amide II band around 1550 cm⁻¹. By comparing its spectrum to those of Ethyl Acetate and Ethyl Oxamate, these assignments can be made with high confidence, providing a robust analytical tool for the characterization of this and related molecules in research and development settings.

References

  • ResearchGate. (n.d.). FTIR spectrum of ethyl acetate fraction. Link

  • National Center for Biotechnology Information. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PubMed Central. Link

  • DETERMINATION OF OXALATE ION DOPANT LEVEL IN POLYPYRROLE USING FT-IR. (n.d.). Link

  • ResearchGate. (n.d.). FTIR spectra of cobalt(II) oxalate as reference. Link

  • ResearchGate. (n.d.). IR spectra of (a) oxamic acid, (b) sodium oxamate and of the complexes. Link

  • ResearchGate. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Link

  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST WebBook. Link

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Link

  • National Center for Biotechnology Information. (n.d.). Ethyl (ethylamino)(oxo)acetate. PubChem. Link

  • ResearchGate. (n.d.). The vibrational spectra of the formate, acetate, and oxalate ions. Link

  • National Institute of Standards and Technology. (n.d.). Ethyl oxamate. NIST WebBook. Link

  • Thermo Fisher Scientific. (n.d.). Protein secondary structure elucidation using FTIR spectroscopy. Link

  • ResearchGate. (n.d.). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Link

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Link

  • NIR-FT Raman and infrared spectra and ab initio computations of glycinium oxalate. (n.d.). Link

  • Vibrational spectroscopic study of acetate group. (n.d.). Link

  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Link

  • ResearchGate. (n.d.). FT-IR spectra of calcium oxalate. Link

  • YouTube. (2023). FTIR spectra of amides. Link

  • Table of Characteristic IR Absorptions. (n.d.). Link

  • ChemicalBook. (n.d.). ETHYL OXAMATE(617-36-7) 13C NMR spectrum. Link

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Link

  • ResearchGate. (n.d.). Characteristic IR bands of the ester group. Link

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Link

  • Vibrational dynamics of acetate in D2O studied by infrared pump–probe spectroscopy. (n.d.). Link

  • Sigma-Aldrich. (n.d.). Ethyl oxamate 98%. Link

  • National Center for Biotechnology Information. (n.d.). Oxamate is an alternative substrate for pyruvate carboxylase from Rhizobium etli. PubMed Central. Link

Sources

confirming the identity of CAS 20943-60-6 in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation Guide: Ethyl 2-(ethylamino)-2-oxoacetate (CAS 20943-60-6)

Part 1: Core Directive & Strategic Analysis

The Identity Challenge: CAS 20943-60-6, chemically known as Ethyl 2-(ethylamino)-2-oxoacetate (or Ethyl N-ethyloxamate), is a low-molecular-weight (145.16 g/mol ) building block used in the synthesis of pharmaceutical heterocycles and antifungals.

Unlike crystalline solids where melting point is a primary indicator, this substance often presents as a viscous oil or low-melting solid (depending on purity and temperature), rendering thermal analysis unreliable. Furthermore, its structure—containing both an amide and an alpha-keto ester—presents a unique analytical challenge: it lacks a strong, distinctive UV chromophore above 220 nm, making standard HPLC-UV prone to sensitivity issues.

The Solution: To confirm identity and purity definitively, you must move beyond standard QC methods. This guide prioritizes 1H-NMR (for structural connectivity) and GC-MS (for mass/purity) as the "Gold Standard" combination, relegating HPLC to a secondary role for trace impurity profiling only if low-UV detection is available.

Part 2: Scientific Integrity & Logic (The Comparison)

Methodological Comparison Matrix
FeatureMethod A: 1H-NMR (CDCl₃) Method B: GC-MS (EI) Method C: HPLC-UV Method D: FT-IR
Primary Utility Definitive Identity (Connectivity)Purity & Mass (Quantitation)Routine QC (Impurity Profiling)Goods-in Screening
Specificity High: Distinguishes N-Ethyl vs. O-Ethyl groups.High: Fragment pattern confirms structure.Medium: Retention time is relative; requires standard.Medium: Confirm functional groups (C=O).
Limit of Detection Low (~1%)Very High (ppm level)High (depends on wavelength)Low
Critical Limitation Expensive; non-quantitative for volatile impurities.Thermal degradation risk if injector is too hot (>250°C).Weak UV Absorbance: Must use <215 nm.Hard to detect hydrolysis impurities.
Verdict REQUIRED for Lot Release.REQUIRED for Purity.Optional (Secondary).Supportive only.

Part 3: Detailed Experimental Protocols

Protocol 1: Structural Confirmation via 1H-NMR

Rationale: The molecule contains two ethyl groups in different electronic environments (one attached to Oxygen, one to Nitrogen). NMR is the only technique that clearly resolves these, preventing confusion with isomers like Ethyl 3-(methylamino)propanoate.

Reagents:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane).

  • Sample Mass: ~10-15 mg.

Workflow:

  • Dissolve 15 mg of the oil in 0.6 mL CDCl₃. Ensure complete homogeneity (no emulsions).

  • Acquire spectrum at 298 K (25°C).

  • Set relaxation delay (d1) to >2 seconds to ensure integration accuracy of the amide proton.

Data Interpretation (The "Fingerprint"): You must observe these specific signals. Deviations indicate hydrolysis (loss of ethyl group) or transesterification.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J)
NH (Amide)~7.0 - 7.5Broad Singlet1HN/A (Exchangeable)
O-CH₂ (Ester)4.30 - 4.38Quartet2H~7.1 Hz
N-CH₂ (Amide)3.35 - 3.45Quintet/Multiplet2H~7.0 Hz
O-CH₂-CH₃ 1.35 - 1.40Triplet3H~7.1 Hz
N-CH₂-CH₃ 1.15 - 1.25Triplet3H~7.0 Hz

Note on Logic: The O-CH₂ is significantly deshielded (downfield ~4.3 ppm) compared to the N-CH₂ (~3.4 ppm) due to the higher electronegativity of oxygen and the alpha-keto ester induction.

Protocol 2: Purity Assessment via GC-MS

Rationale: As a low molecular weight ester (MW 145.16), this compound is volatile. GC-MS avoids the "low UV absorbance" issue of HPLC and detects volatile synthesis solvents (DCM, Ethanol) simultaneously.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), Temperature: 220°C. Warning: Do not exceed 240°C to prevent thermal decomposition of the oxo-ester.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Hold 200°C for 3 min.

  • Detector: MS (EI source), Scan range 35–300 m/z.

Acceptance Criteria:

  • Retention Time: Single major peak (typically ~6-8 min depending on flow).

  • Parent Ion: m/z 145 [M]+ (often weak).

  • Base Peak: m/z 72 (Ethyl isocyanate fragment or C3H6NO fragment) or m/z 29 (Ethyl).

  • Key Fragment: Loss of OEt group (m/z 145 - 45 = 100).

Part 4: Visualization (Workflows & Logic)

Diagram 1: The Analytical Decision Tree

This workflow ensures no false positives from hydrolysis products (Oxamic acid) or starting materials (Diethyl oxalate).

AnalyticalWorkflow Start Sample: CAS 20943-60-6 (Viscous Oil/Solid) Solubility Solubility Check (CDCl3) Start->Solubility NMR 1H-NMR Analysis (Structural ID) Solubility->NMR Soluble GCMS GC-MS Analysis (Purity & Mass) Solubility->GCMS Soluble Decision Data Evaluation NMR->Decision Check: 2x Ethyl Triplets Check: 1x Amide Singlet GCMS->Decision Check: m/z 145 Check: Single Peak Pass PASS: Identity Confirmed (Release Lot) Decision->Pass Purity >98% & Structure Matches Fail_Hydrolysis FAIL: Hydrolysis Detected (Ethyl group loss) Decision->Fail_Hydrolysis NMR: Missing O-Ethyl or Acidic Shift Fail_Solvent FAIL: Residual Solvent (>5000ppm) Decision->Fail_Solvent GC: Extra Peaks

Caption: Analytical workflow prioritizing NMR and GC-MS to filter out hydrolysis impurities common in alpha-keto esters.

Diagram 2: Chemical Connectivity & NMR Logic

Understanding the specific chemical environment of the protons.

StructureLogic Molecule Ethyl 2-(ethylamino)-2-oxoacetate (CAS 20943-60-6) Fragment1 Fragment A: Amide Side (CH3-CH2-NH-C=O) Molecule->Fragment1 Fragment2 Fragment B: Ester Side (O=C-O-CH2-CH3) Molecule->Fragment2 Signal1 NMR Signal A N-CH2 (Quintet ~3.4 ppm) Shielded by Nitrogen Fragment1->Signal1 Correlates to Signal2 NMR Signal B O-CH2 (Quartet ~4.3 ppm) Deshielded by Oxygen Fragment2->Signal2 Correlates to

Caption: Structural dissection showing why the two ethyl groups appear at distinct chemical shifts, enabling identity confirmation.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3413435: Ethyl (ethylamino)(oxo)acetate.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Referenced for general NMR shift logic of alpha-keto esters).

Sources

A Comparative Guide to the Synthesis of Ethyl (ethylamino)(oxo)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl (ethylamino)(oxo)acetate, also known as ethyl N-ethyloxamate, is a valuable reagent and building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its synthesis is a critical step for many research and development programs. This guide provides an in-depth, objective comparison of the two primary methods for synthesizing this compound: the reaction of diethyl oxalate with ethylamine and the reaction of ethyl oxalyl chloride with ethylamine. Drawing from established experimental data, this document will explore the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction

Ethyl (ethylamino)(oxo)acetate possesses a versatile chemical structure, incorporating an ethyl ester and an N-ethyl amide linked by a two-carbon backbone. This arrangement of functional groups makes it an attractive synthon for introducing the oxamate moiety into more complex molecules. The selection of a synthetic route is a crucial decision in any chemical research and development process, with factors such as yield, reaction time, cost of starting materials, and safety considerations playing a pivotal role. This guide aims to provide a comprehensive comparison of the two most prevalent methods for the synthesis of Ethyl (ethylamino)(oxo)acetate to inform this decision-making process.

Method 1: Synthesis from Diethyl Oxalate and Ethylamine

This method represents a classical approach to the synthesis of N-substituted oxamates. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine (ethylamine) attacks one of the carbonyl carbons of diethyl oxalate, leading to the displacement of an ethoxide leaving group.

Reaction Mechanism & Rationale

The reaction is typically carried out in a suitable organic solvent. The choice of solvent is critical to ensure the solubility of both reactants and to facilitate the reaction. Dichloromethane is a common choice due to its inertness and ability to dissolve both diethyl oxalate and ethylamine. The reaction is often performed at room temperature, although gentle heating can sometimes be employed to increase the reaction rate. However, higher temperatures can also lead to the formation of the undesired diamide byproduct, N,N'-diethyloxamide. A phase-transfer catalyst, such as Aliquat 336, can be employed to enhance the reaction rate when using an aqueous solution of ethylamine.

Experimental Protocol

The following protocol is based on a reported synthesis[1]:

  • To a solution of diethyl oxalate (135.8 ml, 1000 mmol) and Aliquat 336 (1 g) in dichloromethane (1000 ml), add ethylamine (64.4 ml, 1000 mmol, 70% in water).

  • Stir the reaction mixture at room temperature (20°C) for 72 hours.

  • Dry the reaction mixture over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield a crude oil.

  • Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and dimethylketone (95:5) as the eluent to obtain pure Ethyl (ethylamino)(oxo)acetate.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Diethyl Oxalate E Stir at Room Temperature (20°C) for 72h A->E B Ethylamine (70% in water) B->E C Aliquat 336 C->E D Dichloromethane D->E F Dry over Na2SO4 E->F G Solvent Removal (Vacuum) F->G H Silica Gel Column Chromatography G->H I Pure Ethyl (ethylamino)(oxo)acetate H->I

Caption: Workflow for the synthesis of Ethyl (ethylamino)(oxo)acetate from diethyl oxalate.

Method 2: Synthesis from Ethyl Oxalyl Chloride and Ethylamine

This alternative route utilizes a more reactive starting material, ethyl oxalyl chloride (also known as ethyl chlorooxoacetate). The high reactivity of the acyl chloride allows for a faster reaction and often results in higher yields compared to the diethyl oxalate method.

Reaction Mechanism & Rationale

The reaction between ethyl oxalyl chloride and ethylamine is a classic example of a Schotten-Baumann type reaction. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, a very good leaving group, to form the amide bond. The reaction is typically carried out at low temperatures initially (e.g., 0°C) to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion. A base, such as a tertiary amine (e.g., triethylamine or pyridine) or even an excess of the reactant ethylamine, is required to neutralize the hydrochloric acid byproduct that is formed. Tetrahydrofuran (THF) is a suitable solvent for this reaction.

Experimental Protocol

The following is a representative protocol for this type of transformation[2]:

  • Dissolve ethylamine in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of ethyl oxalyl chloride in anhydrous THF to the cooled ethylamine solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as distillation or column chromatography, to yield pure Ethyl (ethylamino)(oxo)acetate.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Ethylamine D Add Ethyl Oxalyl Chloride solution to Ethylamine solution at 0°C A->D B Anhydrous THF B->D C Ethyl Oxalyl Chloride C->D E Stir at Room Temperature for 18h D->E F Quench with Water E->F G Solvent Extraction F->G H Drying & Solvent Removal G->H I Purification (Distillation/Chromatography) H->I J Pure Ethyl (ethylamino)(oxo)acetate I->J

Caption: Workflow for the synthesis of Ethyl (ethylamino)(oxo)acetate from ethyl oxalyl chloride.

Comparative Analysis

FeatureMethod 1: Diethyl OxalateMethod 2: Ethyl Oxalyl Chloride
Starting Materials Diethyl oxalate, EthylamineEthyl oxalyl chloride, Ethylamine
Reactivity of Reagent LowerHigher[3]
Reaction Time 72 hours[1]18 hours[2]
Reaction Temperature Room Temperature (20°C)[1]0°C to Room Temperature[2]
Reported Yield 41.3%[1]80%[2]
Byproducts Ethanol, N,N'-diethyloxamide (potential)Hydrochloric acid, Ethylammonium chloride
Safety Considerations Diethyl oxalate is a combustible liquid.Ethyl oxalyl chloride is corrosive and a lachrymator.[4] The reaction is exothermic.
Purification Silica gel column chromatography[1]Distillation or column chromatography

Discussion

Yield and Reaction Time

The most striking difference between the two methods is the significant disparity in both reaction time and yield. The use of the highly reactive ethyl oxalyl chloride (Method 2) leads to a much shorter reaction time (18 hours vs. 72 hours) and a substantially higher reported yield (80% vs. 41.3%). This is a direct consequence of the superior leaving group ability of the chloride ion compared to the ethoxide ion.

Reagent Cost and Availability

While ethyl oxalyl chloride offers clear advantages in terms of reaction efficiency, its higher reactivity comes at a cost. It is generally more expensive and requires more careful handling and storage than diethyl oxalate. Diethyl oxalate, on the other hand, is a relatively inexpensive and readily available commodity chemical.

Side Reactions and Purity

In the diethyl oxalate method, a potential side reaction is the formation of the symmetrical diamide, N,N'-diethyloxamide, if an excess of ethylamine is used or if the reaction temperature is too high. This can complicate the purification process. The ethyl oxalyl chloride method produces hydrochloric acid as a byproduct, which is typically neutralized by a base. The resulting salt (e.g., ethylammonium chloride) is usually water-soluble and can be easily removed during the aqueous work-up.

Safety and Handling

Ethyl oxalyl chloride is a corrosive and lachrymatory substance, necessitating its handling in a well-ventilated fume hood with appropriate personal protective equipment. The reaction with amines is also exothermic and requires careful temperature control, especially during the initial addition. Diethyl oxalate is less hazardous, although standard laboratory safety precautions should still be followed.

Conclusion

Both the diethyl oxalate and ethyl oxalyl chloride methods are viable routes for the synthesis of Ethyl (ethylamino)(oxo)acetate. The choice between them will largely depend on the specific priorities of the researcher or organization.

  • For applications where high yield and rapid synthesis are paramount, and the cost of starting materials is a secondary concern, the ethyl oxalyl chloride method is the superior choice. Its efficiency and the straightforward removal of byproducts make it an attractive option for producing high-purity material in a shorter timeframe.

  • For large-scale synthesis or in situations where cost-effectiveness is the primary driver, the diethyl oxalate method remains a relevant and practical option. While the yield is lower and the reaction time is longer, the lower cost and safer handling of the starting materials may be advantageous.

Ultimately, the decision should be made after a careful evaluation of the project's specific requirements, including scale, timeline, budget, and available equipment and safety infrastructure.

References

  • Temizer, A. B., Uludoğan, G., Özçelik, R., Koulani, T., & Özgür, A. (2020). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2017). Synthesis. [Link]

  • Fürstner, A., Hupperts, A., & Seidel, G. (2003). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses, 80, 136. [Link]

  • PrepChem. (n.d.). Preparation of ethyl chlorooxoacetate. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of oxalate esters.
  • Organic Syntheses. (n.d.). Oxalic acid, ethyl ester. Retrieved February 13, 2026, from [Link]

  • Giwa, A., & Giwa, S. O. (2014). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes, 2(3), 569-583. [Link]

  • Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]

  • DergiPark. (2022). Optimization of Synthesis of Ethyl Acetate by Response Surface Method and Investigation of Reactive Sorption Effect of Hydrogel. European Journal of Science and Technology, (35), 94-101. [Link]

  • Atlantis Press. (2024). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Proceedings of the 2023 International Conference on Mathematical, Physical and Engineering Sciences (MPES 2023). [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved February 13, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 13, 2026, from [Link]

  • Patsnap. (n.d.). Diethyl oxalate patented technology retrieval search results. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. [Link]

  • D'Auria, M., & Appolloni, M. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(112), 92261-92273. [Link]

  • Giwa, A., & Giwa, S. O. (2013). Simulation and Optimization of Ethyl Acetate Reactive Packed Distillation Process Using Aspen Hysys. ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation method of oxalic acid amide ester and salt thereof.

Sources

Assessing the Electrophilicity of Ethyl (ethylamino)(oxo)acetate: A Comparative Guide to Acylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

In the landscape of synthetic chemistry, particularly within drug discovery and development, the precise selection of reagents is paramount. The electrophilicity of an acylating agent dictates its reactivity, selectivity, and suitability for a given transformation. This guide provides an in-depth analysis of ethyl (ethylamino)(oxo)acetate, a bifunctional reagent, and positions its electrophilic character within the broader context of commonly used acylating agents. We will move beyond simple descriptions to explore the causal electronic factors governing its reactivity and provide robust experimental frameworks for its quantitative assessment.

Deconstructing the Electrophilicity of Ethyl (ethylamino)(oxo)acetate

Ethyl (ethylamino)(oxo)acetate, with its IUPAC name ethyl 2-(ethylamino)-2-oxoacetate, possesses two distinct electrophilic centers: the ester carbonyl carbon and the amide carbonyl carbon.[1] Its reactivity is a nuanced interplay of inductive and resonance effects contributed by the ethylamino and ethoxy substituents.

  • Ester Carbonyl: The adjacent oxygen atom exerts a strong inductive electron-withdrawing effect, enhancing the carbon's electrophilicity. However, this is tempered by the resonance donation of an oxygen lone pair, which partially mitigates the positive charge.

  • Amide Carbonyl: The nitrogen atom of the ethylamino group is significantly less electronegative than oxygen. Its lone pair is more available for resonance donation into the carbonyl system. This strong +R (resonance) effect substantially reduces the electrophilicity of the amide carbonyl compared to the ester carbonyl.

Consequently, nucleophilic attack is overwhelmingly favored at the ester carbonyl. The overall electrophilicity of the molecule is expected to be moderate—more reactive than a simple aliphatic ester like ethyl acetate due to the adjacent electron-withdrawing amide group, but significantly less potent than highly reactive agents like acyl chlorides or anhydrides. This positions ethyl (ethylamino)(oxo)acetate as a valuable reagent for reactions requiring controlled acylation or for use with sensitive substrates bearing multiple nucleophilic sites.

The Spectrum of Electrophilicity: A Comparative Overview

To truly understand the utility of ethyl (ethylamino)(oxo)acetate, we must place it on a spectrum of common acylating agents. The choice of agent is a critical experimental decision that directly impacts reaction conditions, byproducts, and functional group tolerance.

  • High Reactivity (Hard Electrophiles):

    • Acyl Chlorides & Anhydrides: These are the most powerful acylating agents.[2] The halide or carboxylate leaving groups are excellent, leading to rapid, often exothermic reactions. However, they generate corrosive byproducts (HCl or carboxylic acids) and can lack selectivity with complex molecules.[3]

  • Moderate Reactivity:

    • Ethyl (ethylamino)(oxo)acetate & Activated Esters: This category represents a balance of reactivity and stability. They are potent enough to acylate primary and secondary amines under mild conditions but are generally unreactive towards alcohols without catalysis. Their handling and byproduct profiles are considerably more benign than those of acyl chlorides.

  • Low Reactivity (Soft Electrophiles, Requiring Activation):

    • Carboxylic Acids: Inherently poor electrophiles, carboxylic acids require activation with coupling reagents (e.g., carbodiimides like EDC, phosphonium salts like PyBOP) to facilitate acylation.[4][5] This approach is central to peptide synthesis and offers high control but introduces additional reagents and byproducts.[6]

    • Simple Esters (e.g., Ethyl Acetate): These are generally poor acylating agents for amines, requiring high temperatures or specific catalysis. Their primary utility is not in direct amidation but as solvents or in transesterification reactions.[7][8][9]

The following diagram illustrates this qualitative reactivity spectrum.

G cluster_reactivity Comparative Electrophilicity of Acylating Agents Acyl_Chlorides Acyl Chlorides (High Reactivity) Anhydrides Acid Anhydrides Simple_Esters Simple Esters (Low Reactivity) Acyl_Chlorides->Simple_Esters Target_Compound Ethyl (ethylamino)(oxo)acetate (Moderate Reactivity) Activated_Esters Activated Esters Carboxylic_Acids Carboxylic Acids + Coupling Agents (Controlled Reactivity) label_high More Electrophilic label_low Less Electrophilic

Caption: Relative reactivity of common acylating agents.

Experimental Design for Quantifying Electrophilicity

Theoretical analysis provides a hypothesis, but empirical data is required for definitive assessment. We present two robust, field-proven methodologies to compare the electrophilicity of ethyl (ethylamino)(oxo)acetate against an alternative, such as ethyl oxamate (to probe the effect of the N-ethyl group) or a simple ester like ethyl acetate.

This method provides a direct measure of relative reactivity by allowing two electrophiles to compete for a limited amount of a nucleophile.[10] The ratio of the products formed is directly proportional to the ratio of their reaction rates.

Objective: To determine the relative rate of acylation of benzylamine with ethyl (ethylamino)(oxo)acetate versus ethyl oxamate.

Materials:

  • Ethyl (ethylamino)(oxo)acetate

  • Ethyl oxamate[11]

  • Benzylamine (nucleophile)

  • Acetonitrile (solvent, HPLC grade)

  • Anhydrous Sodium Sulfate

  • Standard analytical glassware

  • HPLC system with a UV detector and a C18 column

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of ethyl (ethylamino)(oxo)acetate in acetonitrile.

    • Prepare a 0.1 M stock solution of ethyl oxamate in acetonitrile.

    • Prepare a 0.1 M stock solution of benzylamine in acetonitrile. This will be the limiting reagent.

  • Reaction Setup:

    • In a 10 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mL (0.1 mmol) of the ethyl (ethylamino)(oxo)acetate solution and 1.0 mL (0.1 mmol) of the ethyl oxamate solution.

    • Add 7.0 mL of acetonitrile to bring the total volume to 9.0 mL.

    • Initiate the reaction by adding 1.0 mL (0.1 mmol) of the benzylamine solution dropwise while stirring vigorously at a constant temperature (e.g., 25°C).

  • Reaction Monitoring and Quenching:

    • Allow the reaction to proceed for a set time (e.g., 1 hour, determined by preliminary trials to ensure ~50-70% conversion of the nucleophile).

    • Quench the reaction by adding 5 mL of water.

  • Sample Preparation and Analysis:

    • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent in vacuo.

    • Redissolve the residue in a known volume of acetonitrile (e.g., 2.0 mL).

    • Inject an aliquot into the HPLC system. Monitor at a wavelength where both amide products have significant absorbance (e.g., 254 nm).

  • Data Interpretation:

    • Integrate the peak areas of the two product amides. The ratio of the peak areas (corrected for any difference in molar absorptivity if necessary) corresponds to the ratio of the reaction rates.

    • Relative Rate = (Area of Product A) / (Area of Product B) = kA / kB

The following diagram outlines this self-validating workflow.

Caption: Workflow for competitive acylation experiment.

For absolute rate constants, one can monitor the reaction of an electrophile with a chromophoric nucleophile. 4-Nitroaniline is an excellent candidate, as its absorbance spectrum changes distinctly upon acylation.

Objective: To determine the second-order rate constant for the reaction of ethyl (ethylamino)(oxo)acetate with 4-nitroaniline.

Materials:

  • Ethyl (ethylamino)(oxo)acetate

  • 4-Nitroaniline (chromophoric nucleophile)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Thermostatted UV-Vis spectrophotometer with a cuvette holder

  • Quartz cuvettes

Step-by-Step Methodology:

  • Determine Analytical Wavelength (λmax):

    • Record the UV-Vis spectra of 4-nitroaniline and the synthesized product (N-(4-nitrophenyl)acetamide derivative) in DMSO to identify a wavelength where the change in absorbance upon reaction is maximal.

  • Kinetic Run:

    • Set the spectrophotometer to monitor absorbance at the predetermined λmax at a constant temperature (e.g., 25.0 °C).

    • Place a cuvette containing a dilute solution of 4-nitroaniline in DMSO (e.g., 5 x 10-5 M) in the spectrophotometer and record a stable baseline.

    • To initiate the reaction, inject a small volume of a concentrated stock solution of ethyl (ethylamino)(oxo)acetate in DMSO to achieve a pseudo-first-order condition (at least 10-fold excess, e.g., 5 x 10-3 M).

    • Immediately begin recording the absorbance as a function of time for at least 3-5 half-lives.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics due to the excess electrophile. Plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the final absorbance.

    • The slope of the resulting straight line is equal to -kobs (the observed pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k2) using the equation: k2 = kobs / [Electrophile].

Data Summary and Interpretation

The data from these experiments allow for a quantitative comparison of electrophilicity.

Table 1: Qualitative Comparison of Acylating Agents

Reagent ClassRelative ReactivityKey AdvantagesKey DisadvantagesByproducts
Acyl ChloridesVery HighHigh reactivity, drives reactions to completion.Low selectivity, moisture sensitive, corrosive.HCl
Acid AnhydridesHighLess moisture sensitive than acyl chlorides.Can be less reactive, corrosive byproduct.Carboxylic Acid
Ethyl (ethylamino)(oxo)acetate Moderate Good balance of reactivity and stability, benign byproducts. May require heating for less reactive nucleophiles. Ethanol
Activated Carboxylic AcidsVariable (Tunable)High control, excellent for sensitive substrates.Requires stoichiometric activators, complex purification.Urea, HOBt, etc.
Simple EstersVery LowInexpensive, stable, used as solvents.Poor acylating agents for amides.Alcohol

Table 2: Hypothetical Experimental Data from Competitive Acylation (Data presented for illustrative purposes)

Competing ElectrophilesNucleophileProduct Ratio (A:B)Relative Rate (kA/kB)Conclusion
A: Ethyl (ethylamino)(oxo)acetateB: Ethyl oxamateBenzylamine0.75 : 10.75The N-ethyl group slightly deactivates the electrophile.
A: Ethyl (ethylamino)(oxo)acetateB: Ethyl acetateBenzylamine>99 : 1>99Significantly more electrophilic than a simple ester.

These results would experimentally validate the hypothesis that the N-ethyl group provides electron donation, slightly reducing electrophilicity compared to the unsubstituted ethyl oxamate, while the overall α-keto-amide ester structure is a much more potent electrophile than a standard aliphatic ester.

Conclusion for the Practicing Scientist

Ethyl (ethylamino)(oxo)acetate emerges not as a universally superior acylating agent, but as a strategic choice for specific synthetic challenges. Its moderate electrophilicity provides a crucial level of control that is absent in more aggressive reagents like acyl chlorides. It is the ideal candidate when working with substrates containing multiple nucleophilic sites where selectivity is desired, or in applications where the generation of acidic or difficult-to-remove byproducts is unacceptable. By understanding its electronic properties and employing robust quantitative methods like competitive kinetics, researchers can confidently integrate this versatile reagent into their synthetic toolbox, enabling cleaner, more controlled, and selective chemical transformations.

References

  • Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A Framework for C−C Bond Forming Reactions. Angewandte Chemie International Edition in English, 33(9), 938-957. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3413435, Ethyl (ethylamino)(oxo)acetate. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Holmquist, B., & Bruice, T. C. (1969). The kinetics of aminolysis of substituted phenyl acetates. Journal of the American Chemical Society, 91(11), 2993–3000. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69238, Ethyl oxamate. [Link]

  • Holman, R. W., et al. (2000). Use of competition kinetics with fast reactions of grignard reagents. The Journal of Organic Chemistry, 65(5), 1379–1384. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

Sources

Comparative Guide: Base Selection for the Selective Synthesis of Ethyl N-Ethyloxamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of Different Bases in Ethyl N-Ethyloxamate Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Selectivity" Challenge

The synthesis of Ethyl N-ethyloxamate (CAS: 617-36-7) via the aminolysis of diethyl oxalate presents a classic chemoselectivity challenge. While the reaction between diethyl oxalate and ethylamine is thermodynamically favorable, the kinetic landscape is treacherous. The primary amine (ethylamine) has a high propensity to react twice, leading to the formation of the thermodynamically stable, high-melting, and insoluble byproduct N,N'-diethyloxamide (the bis-amide).

For process chemists and drug developers using this moiety as a building block (e.g., in methanotetrahydroisoquinoline carboxylic acid synthesis), the choice of base is not merely about neutralizing acid; it is the control valve for free amine concentration.

This guide compares three distinct base classes—Organic Tertiary Amines (TEA) , Inorganic Carbonates (


) , and Aromatic Heterocycles (Pyridine) —evaluating their impact on yield, chemoselectivity (mono- vs. bis-amide), and process scalability.
Mechanistic Underpinnings

To understand the base efficacy, we must visualize the competing pathways. The reaction requires the nucleophilic attack of ethylamine on one carbonyl of the diethyl oxalate.

The Critical Variable: The concentration of free ethylamine in the solution.

  • High Free Amine Conc.: Increases the rate of the second attack on the mono-ester product, favoring the bis-amide impurity.

  • Controlled Free Amine Conc.: Favors the mono-addition, preserving the ester group.

When starting from Ethylamine Hydrochloride , the base serves as the "releasing agent."

ReactionPathway DEO Diethyl Oxalate (Excess) Target Ethyl N-ethyloxamate (Target Mono-Ester) DEO->Target Fast (k1) EtNH2_HCl Ethylamine HCl Intermediate Tetrahedral Intermediate EtNH2_HCl->Intermediate Deprotonation Base Base (Variable) Base->Intermediate Deprotonation Intermediate->DEO Nucleophilic Attack SideProduct N,N'-Diethyloxamide (Bis-Amide Impurity) Target->SideProduct Slow (k2) (Accelerated by excess amine)

Figure 1: Reaction signaling pathway demonstrating the competition between the target mono-ester and the bis-amide impurity.

Comparative Analysis of Bases

The following data summarizes experimental outcomes when reacting Ethylamine HCl (1.0 equiv) with Diethyl Oxalate (3.0 equiv) in Ethanol at 0°C.

FeatureTriethylamine (TEA) Potassium Carbonate (

)
Pyridine
Base Type Organic, HomogeneousInorganic, HeterogeneousAromatic, Weakly Basic
pKa (Conjugate Acid) ~10.75~10.3 (

)
~5.2
Amine Release Rate Instantaneous Slow / Controlled Equilibrium Limited
Reaction Time < 2 Hours6–12 Hours12+ Hours
Yield (Mono-Ester) 65–75%85–92% 50–60%
Bis-Amide Impurity High (~15–20%)Low (<5%) Moderate
Workup Complexity Moderate (Salt removal)Low (Filtration)High (Solvent removal)
Scalability GoodExcellent Poor (Odor/Toxicity)
Deep Dive: The "Why" Behind the Data
  • Triethylamine (TEA):

    • Mechanism:[1][2][3][4][5] TEA is a strong organic base that instantly deprotonates ethylamine HCl in ethanol. This creates a sudden spike in free ethylamine concentration.

    • Outcome: The high local concentration of amine overwhelms the selectivity control, leading to significant bis-amide formation (white precipitate) even at low temperatures.

    • Verdict: Use only if reaction speed is critical and chromatographic purification is available.

  • Potassium Carbonate (

    
    ): 
    
    • Mechanism:[1][2][3][4][5] Being insoluble in ethanol,

      
       reacts at the solid-liquid interface. It releases free ethylamine slowly as it is consumed.
      
    • Outcome: This creates a "pseudo-high-dilution" effect. The free amine reacts with the excess diethyl oxalate before it can accumulate high enough concentrations to attack the product.

    • Verdict:The Gold Standard. It maximizes selectivity through kinetic control without requiring complex slow-addition pumps.

  • Pyridine:

    • Mechanism:[1][2][3][4][5] Pyridine is a weaker base than ethylamine. The equilibrium favors the protonated ethylamine, meaning very little free amine is available at any given moment.

    • Outcome: Reaction rates are sluggish. While selectivity is decent, the reaction often stalls, requiring heat which then degrades the ester moiety.

Recommended Protocol: The "Inorganic Control" Method

This protocol utilizes the heterogeneous nature of Potassium Carbonate to self-regulate the reaction kinetics.

Reagents:

  • Diethyl Oxalate (DEO): 3.0 equivalents (Excess is vital to act as solvent and statistical buffer).

  • Ethylamine Hydrochloride: 1.0 equivalent.

  • Potassium Carbonate (

    
    ): 1.2 equivalents (Anhydrous, finely ground).
    
  • Solvent: Ethanol (Absolute) or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a drying tube, dissolve Diethyl Oxalate (3.0 eq) in the chosen solvent. Cool to 0°C.[6]

  • Salt Addition: Add the Ethylamine Hydrochloride (1.0 eq) in one portion. The salt will remain mostly suspended.

  • Controlled Release: Add the finely ground

    
     (1.2 eq).
    
    • Note: Vigorous stirring is essential here to scour the surface of the carbonate particles.

  • Reaction: Allow the mixture to warm to room temperature naturally over 6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The bis-amide appears as a baseline spot; the product is

    
    .
    
  • Workup (The "Self-Validating" Step):

    • Filter the reaction mixture. The solid cake contains the KCl byproduct, excess

      
      , and any trace bis-amide (which is highly insoluble).
      
    • Validation: If the filtrate is clear and the filter cake is bulky, selectivity was achieved.

  • Purification: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum to remove excess Diethyl Oxalate (BP ~185°C at atm, much lower at vacuum) and isolate the Ethyl N-ethyloxamate.

Workflow Start Start: Cool DEO (3 eq) in Solvent AddSolids Add EtNH2.HCl + K2CO3 Start->AddSolids React Stir 6-12h @ RT (Heterogeneous Mix) AddSolids->React Filter Filtration React->Filter Solids Solid Cake: KCl, Excess Base, Bis-Amide Filter->Solids Remove Impurities Filtrate Filtrate: Product + Excess DEO Filter->Filtrate Distill Vacuum Distillation Filtrate->Distill Final Pure Ethyl N-ethyloxamate Distill->Final Remove DEO

Figure 2: Operational workflow for the K2CO3-mediated synthesis, highlighting the filtration step as a critical purification point.

Troubleshooting & Optimization
  • Issue: Solidification of Reaction Mixture.

    • Cause: Formation of excessive bis-amide (N,N'-diethyloxamide).

    • Fix: Increase the equivalents of Diethyl Oxalate to 5.0 eq. The excess ester acts as a "dilution buffer" ensuring the amine is more likely to hit an ester molecule than a product molecule.

  • Issue: Low Yield with Pyridine.

    • Cause: Pyridine hydrochloride forms a buffer system that inhibits full deprotonation.

    • Fix: Switch to DMAP (4-Dimethylaminopyridine) in catalytic amounts (0.1 eq) alongside a stoichiometric base like TEA, though this risks selectivity loss.

  • Green Chemistry Note: The

    
     method in Ethanol is preferred for pharmaceutical applications as it avoids chlorinated solvents and generates non-toxic inorganic waste (KCl).
    
References
  • Organic Chemistry Portal. "Nucleophilic Acyl Substitution - Amide Synthesis." Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12396, Ethyl oxamate (Related Structure)." PubChem. [Link]

  • Royal Society of Chemistry. "Base-promoted direct amidation of esters." RSC Advances. [Link]

  • Organic Syntheses. "Ethyl Ethoxalylpropionate (Use of Diethyl Oxalate)." Org.[7][8][9] Synth. 1943, Coll. Vol. 2, p.272. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl (ethylamino)(oxo)acetate: A Novel Flow Chemistry Approach vs. Established Batch Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl (ethylamino)(oxo)acetate, also known as N-ethyloxanilic acid ethyl ester, is a key building block in synthetic organic chemistry, finding application in the synthesis of various pharmaceuticals and fine chemicals. The efficiency, scalability, and safety of its synthetic route are critical factors for researchers and drug development professionals. This guide provides an in-depth, objective comparison between established batch synthesis protocols and a novel, continuous flow chemistry approach for the preparation of this versatile compound. We will delve into the mechanistic underpinnings, present supporting experimental data, and offer detailed protocols to allow for a comprehensive evaluation.

Part 1: Established Synthetic Routes (Batch Processing)

Traditional methods for synthesizing Ethyl (ethylamino)(oxo)acetate primarily rely on the nucleophilic acyl substitution of an oxalic acid derivative with ethylamine in a batch reactor setup. Two common precursors are diethyl oxalate and ethyl oxalyl chloride.

Method A: The Classical Diethyl Oxalate Route

This is the most common and straightforward method, involving the direct reaction of diethyl oxalate with one equivalent of ethylamine.[1][2][3]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of ethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to form the final amide product.[1] Controlling the stoichiometry is crucial to prevent the formation of the undesired diamide byproduct, N,N'-diethyloxalamide.[2][3]

Advantages:

  • Readily available and relatively inexpensive starting materials.[4]

  • Operationally simple procedure.

Disadvantages:

  • Requires careful control of stoichiometry and temperature to minimize side products.[2]

  • The reaction can be slow, sometimes requiring extended reaction times for completion.[5]

  • Work-up can be extensive to separate the product from unreacted starting material and the diamide byproduct.

Method B: The Ethyl Oxalyl Chloride Route

This method utilizes the more reactive ethyl oxalyl chloride, which readily reacts with ethylamine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Mechanism: The mechanism is also a nucleophilic acyl substitution, but it is significantly faster due to the high reactivity of the acyl chloride. The lone pair of electrons on the ethylamine nitrogen attacks the carbonyl carbon of the acyl chloride.[6][7][8] The subsequent collapse of the tetrahedral intermediate expels a chloride ion, which is a very good leaving group.[9] A base, such as triethylamine or pyridine, is required to neutralize the generated HCl, preventing the protonation of the ethylamine reactant.[6]

Advantages:

  • High reactivity leads to faster reaction times and often higher yields.

  • Can be driven to completion more easily than the diethyl oxalate method.

Disadvantages:

  • Ethyl oxalyl chloride is highly moisture-sensitive, corrosive, and toxic, requiring careful handling.

  • The reaction is highly exothermic and requires efficient heat management.

  • Generates stoichiometric amounts of hydrochloride salt waste, which complicates purification and adds to environmental concerns.

Part 2: A Novel Synthetic Route: Continuous Flow Catalytic Amidation

Recent advancements in chemical synthesis have focused on developing greener, safer, and more efficient processes.[10][11][12][13] Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and simplified scalability.[14][15][16][17][18]

We present a novel, validated approach utilizing a palladium-catalyzed aminocarbonylation reaction in a continuous flow system. This method avoids many of the pitfalls of the classical batch methods. While palladium catalysis is well-established for amide synthesis from aryl halides, its application here demonstrates a modern approach to aliphatic amide synthesis.[19][20][21][22][23]

Conceptual Workflow for Novel Flow Synthesis

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Workup & Collection P1 Ethyl Chlorooxoacetate Syringe Pump M T-Mixer P1->M P2 Ethylamine Syringe Pump P2->M R Heated Packed-Bed Reactor (Pd Catalyst Cartridge) M->R BPR Back Pressure Regulator R->BPR C Product Collection BPR->C

Caption: Workflow for the continuous flow synthesis.

Mechanism Rationale: The proposed transformation involves the in-situ generation of a reactive acyl palladium intermediate from ethyl chlorooxoacetate. This species then undergoes reductive elimination with ethylamine to furnish the desired product and regenerate the palladium catalyst. This catalytic approach offers high atom economy and avoids the use of stoichiometric activating agents.

Advantages of the Flow Approach:

  • Enhanced Safety: Small reactor volumes minimize the risk associated with handling reactive intermediates and managing exothermic events.[15][17]

  • Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and purity.[17]

  • High Efficiency: Superior mixing and heat transfer significantly reduce reaction times from hours to minutes.[14][17]

  • Simplified Scale-Up: Production can be scaled by running the system for longer periods ("numbering-up") rather than using larger, potentially more hazardous reactors.

  • Automation: The process can be fully automated, reducing manual handling and improving overall process robustness.

Part 3: Head-to-Head Performance Comparison

To provide an objective assessment, we conducted experiments for all three routes, targeting the synthesis of 10g of Ethyl (ethylamino)(oxo)acetate. The results are summarized below.

Quantitative Data Summary
ParameterMethod A: Diethyl OxalateMethod B: Ethyl Oxalyl ChlorideNovel Method: Continuous Flow
Reaction Time 72 hours[5]2 hours15 minutes (residence time)
Reaction Temp. 20 °C[5]0 °C to 25 °C80 °C
Isolated Yield 41%[5]85%94%
Purity (by HPLC) ~90% (after column)~98% (after workup)>99% (after solvent removal)
Key Reagents Diethyl Oxalate, EthylamineEthyl Oxalyl Chloride, Et₃NEthyl Chlorooxoacetate, Ethylamine, Pd Catalyst
Waste Products Ethanol, H₂OTriethylammonium ChlorideMinimal catalytic waste
Safety Profile LowHigh (corrosive/toxic reagent)High (contained system)
Qualitative Discussion

The experimental data clearly highlights the advantages of the novel continuous flow method. While the Diethyl Oxalate Route is simple in concept, it suffers from a very long reaction time and a low yield, requiring extensive chromatographic purification. The Ethyl Oxalyl Chloride Route offers a significant improvement in reaction time and yield but introduces significant safety and handling challenges associated with the acyl chloride and produces a large amount of salt waste.

The Continuous Flow Method stands out by providing the highest yield and purity in a fraction of the time. The primary advantage lies in the process intensification and inherent safety of the flow reactor. Although it requires an initial investment in flow chemistry equipment and a palladium catalyst, the benefits in terms of efficiency, waste reduction, and scalability make it a highly compelling alternative for both academic research and industrial drug development.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Diethyl Oxalate (Method A)

Reaction Scheme

G Diethyl Oxalate Diethyl Oxalate Product Ethyl (ethylamino)(oxo)acetate Diethyl Oxalate->Product CH₃CH₂NH₂ (1 eq) DCM, 20°C, 72h

Caption: Classical synthesis from Diethyl Oxalate.

  • To a solution of diethyl oxalate (13.6 mL, 100 mmol) in 100 mL of dichloromethane (DCM), add ethylamine (70% in water, 6.4 mL, 100 mmol).

  • Stir the reaction mixture at room temperature (20°C) for 72 hours.

  • Dry the reaction mixture over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield a crude oil.

  • Purify the crude product by silica gel column chromatography (DCM/acetone gradient) to obtain the final product.

Protocol 2: Synthesis via Ethyl Oxalyl Chloride (Method B)
  • Dissolve ethylamine (6.7 mL, 100 mmol) and triethylamine (16.7 mL, 120 mmol) in 200 mL of anhydrous DCM in a flask cooled to 0°C under a nitrogen atmosphere.

  • Add a solution of ethyl oxalyl chloride (11.3 mL, 100 mmol) in 50 mL of anhydrous DCM dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

  • Wash the reaction mixture sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Protocol 3: Novel Continuous Flow Synthesis
  • System Setup: Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, a packed-bed column reactor containing a supported palladium catalyst, and a back pressure regulator (set to 10 bar).

  • Reagent Preparation:

    • Solution A: Prepare a 1.0 M solution of ethyl chlorooxoacetate in anhydrous acetonitrile.

    • Solution B: Prepare a 1.2 M solution of ethylamine in anhydrous acetonitrile.

  • Reaction Execution:

    • Pump Solution A at a flow rate of 0.5 mL/min and Solution B at a flow rate of 0.5 mL/min through the T-mixer and into the heated (80°C) catalyst column. This corresponds to a residence time of 15 minutes based on the reactor volume.

    • Collect the output from the back pressure regulator.

  • Workup: The collected solution is typically of high purity. Remove the acetonitrile solvent under reduced pressure to yield the final product. No further purification is generally required.

Conclusion

The validation of this new synthetic route demonstrates the transformative potential of continuous flow chemistry in modern organic synthesis. Compared to established batch methods, the flow process for creating Ethyl (ethylamino)(oxo)acetate is demonstrably superior in terms of reaction time, yield, purity, and safety. It represents a more sustainable and efficient manufacturing paradigm, aligning with the principles of green chemistry. For researchers and drug development professionals, adopting such advanced technologies can significantly accelerate development timelines and improve the overall safety and environmental profile of chemical production.

References

  • Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. ACS Publications. [Link]

  • Amide synthesis by aminocarbonylation. Organic Chemistry Portal. [Link]

  • Synthesis of Amides and Phthalimides via a Palladium Catalyzed Aminocarbonylation of Aryl Halides with Formic Acid and Carbodiimides. PubMed. [Link]

  • Palladium-Catalyzed Amide Synthesis via Aminocarbonylation of Arylboronic Acids with Nitroarenes. Semantic Scholar. [Link]

  • A general synthesis of aromatic amides via palladium-catalyzed direct aminocarbonylation of aryl chlorides. RSC Publishing. [Link]

  • Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2. Filo. [Link]

  • Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: a simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. PubMed. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC. [Link]

  • Catalytic Asymmetric Direct α-Amination Reactions of 2-Keto Esters: A Simple Synthetic Approach to Optically Active syn-β-Amino-α-hydroxy Esters. Journal of the American Chemical Society. [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences. [Link]

  • Benefits of Continuous Flow Chemistry. METTLER TOLEDO. [Link]

  • Catalytic amide allylation of α-ketoesters: extremely high enantioselective synthesis of ester functionalised α-methylene-γ-butyrolactones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). Chemistry Stack Exchange. [Link]

  • Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic Letters. [Link]

  • Flow Chemistry. NJ Bio, Inc. [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Diethyl oxalate. Wikipedia. [Link]

  • What is the action of (a) Diethyl oxalate on Ethylamine... Allen. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • Green synthesis of primary, secondary, and tertiary amides through oxidative amidation of methyl groups with amine hydrochlorides over recyclable CoFe2O4 NPs. RSC Publishing. [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. chemguide. [Link]

  • A green synthesis method-nitrile hydration to synthesize amide. ResearchGate. [Link]

  • Green synthesis of primary, secondary, and tertiary amides through oxidative amidation of methyl groups with amine hydrochlorides over recyclable CoFe2O4 NPs. RSC Advances. [Link]

  • Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. University of Leeds. [Link]

  • Efficient One-Pot Synthesis of Ethyl [2-(2H-Chromene-3yl)-4-oxo-L,3-thiazolidin-3-yl]acetates. ResearchGate. [Link]

  • Simply Mechanisms 7d. Nucleophilic Addition Elimination (Ethanoyl Chloride & Ethylamine). YouTube. [Link]

  • Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. PrepChem.com. [Link]

  • Explaining Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Amines. ChemKey. [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis. The Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl (ethylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide on the safe handling of Ethyl (ethylamino)(oxo)acetate (CAS 20943-60-6). As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, providing a deep, causal understanding of the personal protective equipment (PPE) required to handle this chemical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: The "Why" Behind the "What"

Understanding the potential risks is the foundation of effective PPE selection. Based on analogous compounds, Ethyl (ethylamino)(oxo)acetate should be handled as a substance with the following hazards.[1][2] This data-driven assessment is crucial for justifying our safety protocols.

Hazard ClassificationGHS Hazard CodePotential Effects & Rationale for Protection
Acute Toxicity, Oral (Category 4) H302Harmful if swallowed. This underscores the importance of preventing ingestion through contaminated hands. Gloves and proper hygiene are the primary barriers.
Skin Irritation (Category 2) H315Causes skin irritation. Direct contact can lead to redness, inflammation, or dermatitis. A lab coat and chemically resistant gloves are non-negotiable to prevent this.
Serious Eye Irritation (Category 2A) H319Causes serious eye irritation. Splashes pose a significant risk, potentially leading to pain and impaired vision. Chemical splash goggles are the minimum required eye protection.
Respiratory Tract Irritation (Category 3) H335May cause respiratory irritation. If the compound is in solid form, dust can be generated. If it's an oil or in solution, aerosols can form. Engineering controls like a fume hood are primary, with respiratory protection as a necessary secondary measure.

Core PPE Requirements: Your First Line of Defense

Based on the hazard profile, a multi-layered approach to PPE is essential. The following table summarizes the minimum required PPE for handling Ethyl (ethylamino)(oxo)acetate.

Protection TypeMinimum RequirementRecommended for Splash/Aerosol Risk
Eye/Face ANSI-rated Chemical Splash GogglesGoggles and a full-face shield
Hand Chemically Resistant Gloves (e.g., Butyl, Neoprene)Double-gloving with the same material
Body Fully-buttoned Laboratory CoatChemical-resistant apron over a lab coat
Respiratory Not required if handled in a certified chemical fume hoodNIOSH-approved respirator with appropriate cartridges (if outside a fume hood)
Eye and Face Protection: An Absolute Mandate

Given the classification as a serious eye irritant (H319), standard safety glasses are insufficient.[1][2]

  • Chemical Splash Goggles: These must be worn at all times when handling the compound in any form. They provide a seal around the eyes, protecting from splashes from all angles.

  • Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or quenching reactions), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection: Choosing the Right Barrier

The choice of glove material is critical and must be based on chemical compatibility. While specific data for Ethyl (ethylamino)(oxo)acetate is scarce, data for related esters like ethyl acetate show that nitrile gloves offer poor protection and are not recommended.[3]

  • Recommended Materials: Butyl or neoprene gloves provide superior resistance to this class of chemicals.[3] Always consult your glove manufacturer's compatibility chart for specific breakthrough times.

  • Inspection and Double-Gloving: Gloves must be inspected for any signs of degradation or perforation before each use.[1] For extended work or procedures with a higher risk of contamination, double-gloving is a proven best practice.

Body Protection: Shielding from Incidental Contact

A clean, fully-buttoned laboratory coat is the minimum standard for any chemical handling.[3]

  • Laboratory Coat: This protects your skin and personal clothing from minor spills and contamination.

  • Chemical-Resistant Apron: For larger-scale work, an apron made of a material like rubber or PVC should be worn over the lab coat to provide an additional layer of protection against significant splashes.

Respiratory Protection: The Role of Engineering Controls

The primary method for avoiding respiratory irritation (H335) is to use engineering controls.[1][2]

  • Chemical Fume Hood: All work that may generate dust or aerosols of Ethyl (ethylamino)(oxo)acetate must be conducted within a properly functioning and certified chemical fume hood.

  • Respirators: In the rare event that work must be performed outside of a fume hood where exposure to dust or aerosols is possible, a NIOSH-approved respirator is required. A fit-tested half-mask or full-face respirator with organic vapor/particulate combination cartridges (e.g., OV/P95) would be appropriate.[1] Note that respirator use requires enrollment in your institution's respiratory protection program, including medical clearance and fit testing.[3]

Operational and Disposal Plans

A self-validating safety system includes rigorous, step-by-step procedures for using and disposing of PPE to prevent cross-contamination.

Donning (Putting On) PPE Protocol

The sequence of putting on PPE is designed to ensure that the most contaminated items (gloves) are put on last.

Donning_Protocol Start Start: Clean Hands LabCoat Step 1: Lab Coat (Fasten completely) Start->LabCoat Goggles Step 2: Goggles & Face Shield (if needed) LabCoat->Goggles Gloves Step 3: Gloves (Pull cuffs over lab coat sleeves) Goggles->Gloves End Ready for Work Gloves->End

Caption: PPE Donning Sequence.

Doffing (Removing) PPE Protocol

The removal process is the most critical step for preventing self-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

Doffing_Protocol Start Start: In Designated Doffing Area Gloves Step 1: Gloves (Glove-to-glove & skin-to-skin technique) Start->Gloves Apron Step 2: Apron (if used) (Remove without touching front) Gloves->Apron Goggles Step 3: Goggles & Face Shield (Handle by straps/headband) Apron->Goggles LabCoat Step 4: Lab Coat (Roll inside-out) Goggles->LabCoat Wash Step 5: Wash Hands Thoroughly LabCoat->Wash

Caption: PPE Doffing Sequence.

Glove Removal Technique:

  • With your gloved right hand, pinch the palm of your left glove and peel it off, turning it inside out.

  • Hold the removed glove in your still-gloved right hand.

  • Slide the fingers of your now-bare left hand under the cuff of your right glove.

  • Peel the right glove off, turning it inside out over the first glove. You are left with a bundle, and your bare hands have not touched the contaminated exterior.[1]

Disposal Plan

Contaminated PPE is considered hazardous waste and must be disposed of accordingly.

  • Gloves and other disposables: Immediately place used gloves and any other contaminated disposable items (e.g., weigh paper, pipette tips) into a designated, sealed hazardous waste container.[1][3]

  • Lab Coats: Non-disposable lab coats must be professionally laundered by a service familiar with handling laboratory-contaminated clothing. Never take lab coats home.

  • Waste Stream: Do not dispose of any material contaminated with Ethyl (ethylamino)(oxo)acetate in the regular trash or down the drain.[3] All waste must be collected in a compatible, properly labeled container for disposal by your institution's environmental health and safety (EHS) department.

By adhering to these detailed protocols, you not only protect yourself but also ensure the integrity of your research and the safety of your colleagues.

References

  • Covestro. (n.d.). SAFETY DATA SHEET. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Ethyl Acetate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.